Product packaging for 1,1-Dimethylurea(Cat. No.:CAS No. 598-94-7)

1,1-Dimethylurea

Cat. No.: B1221719
CAS No.: 598-94-7
M. Wt: 88.11 g/mol
InChI Key: YBBLOADPFWKNGS-UHFFFAOYSA-N
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Description

1,1-Dimethylurea (DMU), with the chemical formula C₃H₈N₂O and a molecular weight of 88.11 g/mol, is a solid compound appearing as a white to almost white powder or crystal . It has a melting point in the range of 178-184 °C and is highly soluble in water due to its polar nature and ability to form hydrogen bonds . In research, this compound serves as a valuable polar solvent and reagent. It is notably used in the formation of low-melting eutectic mixtures with various hydroxylic additives, which act as environmentally sustainable solvent systems for chemical reactions . Its molecular structure, featuring an unsubstituted nitrogen, allows it to act as a nucleophile in various organic syntheses. Key applications include its reaction with acyl halides to form acylureas, coupling with vinyl halides, and participation in multi-component condensation reactions with aldehydes . Furthermore, the unsubstituted amide-like portion of the molecule can undergo oxidative coupling with alkenes to yield dihydrooxazoles . Beyond synthetic chemistry, this compound finds applications in biochemical studies, where it is explored for its effects on protein stability and its potential use as a nitrogen source . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O B1221719 1,1-Dimethylurea CAS No. 598-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethylurea
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InChI

InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)
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InChI Key

YBBLOADPFWKNGS-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)N
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Molecular Formula

C3H8N2O
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DSSTOX Substance ID

DTXSID0060515
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Molecular Weight

88.11 g/mol
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Physical Description

Dry Powder, Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS]
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Solubility

SOL IN WATER; SLIGHTLY SOL IN ALCOHOL
Record name 1,1-DIMETHYLUREA
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Density

1.255
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Vapor Pressure

0.44 [mmHg]
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Color/Form

MONOCLINIC PRISMS FROM ALCOHOL OR CHLOROFORM

CAS No.

598-94-7, 1320-50-9
Record name N,N-Dimethylurea
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Melting Point

182 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylurea (DMU), also known as N,N-Dimethylurea, is a disubstituted urea (B33335) derivative with a wide range of applications in chemical synthesis, agriculture, and the pharmaceutical industry.[1][2] In the realm of drug development and life sciences research, DMU serves as a versatile tool, finding use as a reagent in organic reactions, a polar solvent, and in biochemical studies investigating protein denaturation and enzyme activity.[1][3] Its low toxicity and stable nature make it a valuable compound for laboratory and industrial applications. This technical guide provides an in-depth overview of the core fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, and its role in relevant biological assays.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1][4] It is soluble in water and some organic solvents.[5][6]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[7]
Synonyms N,N-Dimethylurea, DMU[1][8]
CAS Number 598-94-7[8]
Molecular Formula C₃H₈N₂O[8]
Molecular Weight 88.11 g/mol [8]
Appearance White to off-white crystalline powder[1][4]
Melting Point 178-183 °C[4]
Boiling Point 163.08 °C (rough estimate)[4]
Density 1.255 g/cm³[4]
Solubility in Water Soluble (5% solution is clear and colorless)[4][9]
pKa 14.73 ± 0.50 (Predicted)[4]
LogP -4.6 at 20°C[4]
SMILES CN(C)C(=O)N[3]
InChI InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective application in research and development.

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method 1: From Dimethylamine (B145610) and Sodium Cyanate (B1221674)

This method involves the reaction of an aqueous solution of dimethylamine with sodium cyanate.[10]

Materials:

  • Sodium cyanate (390g)

  • Purified water (150mL)

  • 40% Dimethylamine aqueous solution (676g)

  • Benzaldehyde (B42025) (small amount)

  • Ascorbic acid (small amount)

  • Sodium hypochlorite (B82951) (small amount)

  • 1% Sodium bicarbonate solution

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390g of sodium cyanate and 150mL of purified water.

  • Begin stirring and heating the mixture.

  • Add 676g of 40% dimethylamine aqueous solution containing a small amount of benzaldehyde and ascorbic acid.

  • Maintain the reaction at a constant temperature and continue stirring for 2-3 hours.

  • After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution.

  • Stir the mixture for an additional 25 minutes.

  • Concentrate the solution under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Separate the crystals by centrifugation.

  • Recrystallize the product from water.

  • Dry the purified crystals under vacuum to obtain this compound.

Method 2: From Dimethylamine and Urea under Pressure

This procedure describes the reaction of dimethylamine and urea under anhydrous conditions and elevated pressure.

Materials:

  • Crystalline urea (45.3 lbs)

  • Dimethylamine (84.8 lbs)

  • Water (70 lbs for slurry)

Procedure:

  • Charge a 30-gallon stainless steel pressure reactor with 45.3 lbs of crystalline urea.

  • Seal the reactor and add 84.8 lbs of dimethylamine.

  • Commence stirring once the contents are fluid enough.

  • Heat the reactor to 127 °C while stirring.

  • Vent the ammonia (B1221849) produced during the reaction to maintain the pressure at 450 psig.

  • Continue the reaction for approximately 45 minutes, or until ammonia formation subsides.

  • Cool the reactor and vent and condense the excess dimethylamine.

  • Remove residual dimethylamine under vacuum.

  • Add 70 lbs of water to form an aqueous slurry of the crystalline product.

  • Discharge the slurry from the reactor. The product can be further purified by recrystallization from water.

Purification of this compound

Recrystallization is a standard method for purifying crude this compound.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot solvent (water or 95% ethanol (B145695) are suitable).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a desiccator or under vacuum.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of this compound.

  • 1H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two equivalent methyl groups and a broad singlet for the -NH₂ protons. The chemical shifts will be dependent on the solvent used.

  • 13C NMR: The carbon-13 NMR spectrum will show a resonance for the methyl carbons and a resonance for the carbonyl carbon.[9]

Experimental Conditions (General):

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Solvent: Deuterated solvents such as DMSO-d₆ or D₂O can be used.

  • Sample Preparation: Dissolve a few milligrams of the sample in the chosen deuterated solvent.

  • Analysis: Acquire 1H and 13C spectra. Integration of the 1H NMR signals can be used to assess purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Key Vibrational Bands:

  • N-H stretch: Around 3400-3200 cm⁻¹ (for the -NH₂ group).

  • C-H stretch: Around 3000-2800 cm⁻¹ (for the methyl groups).

  • C=O stretch (Amide I band): Around 1650 cm⁻¹.

  • N-H bend (Amide II band): Around 1600 cm⁻¹.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Place the mixture into a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Role in Drug Development and Biochemical Research

This compound is utilized in several assays relevant to drug development, primarily related to its effects on proteins.

Protein Denaturation Assay

This assay is often used as an in-vitro model for assessing anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.

Experimental Protocol (General):

  • Reaction Mixture: Prepare a reaction mixture containing a buffered solution of a protein (e.g., bovine serum albumin or egg albumin), the test compound (this compound or a drug candidate), and a control.

  • Induction of Denaturation: Induce protein denaturation by heating the reaction mixture (e.g., at 72°C for 5 minutes).

  • Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Analysis: A decrease in turbidity in the presence of the test compound compared to the control indicates inhibition of protein denaturation. The percentage inhibition can be calculated.

Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of drug discovery. While specific enzyme targets for this compound are not extensively documented in the context of signaling pathways, its chemical structure makes it a candidate for studies on enzyme inhibition.

General Workflow for Enzyme Inhibition Assay:

  • Enzyme and Substrate: Select a target enzyme and a suitable substrate that produces a measurable signal (e.g., colorimetric or fluorescent).

  • Assay Setup: In a multi-well plate, set up reactions containing the enzyme, substrate, buffer, and varying concentrations of the inhibitor (e.g., this compound or a derivative). Include appropriate controls (no enzyme, no inhibitor).

  • Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the change in signal over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocity against the substrate concentration (Michaelis-Menten plot) or in a linearized form (e.g., Lineweaver-Burk plot) to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

Visualizations

Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Dimethylamine Dimethylamine Reaction Reaction Dimethylamine->Reaction Urea or NaOCN Urea or Sodium Cyanate Urea or NaOCN->Reaction Purification Purification (Recrystallization) Reaction->Purification This compound This compound Purification->this compound Analysis Analysis (NMR, FT-IR) This compound->Analysis

Caption: A simplified workflow for the synthesis and analysis of this compound.

Enzyme_Inhibition_Logic E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) (e.g., DMU derivative) EI->E - I Protein_Denaturation_Assay_Workflow A Prepare Protein Solution (e.g., Albumin) B Add Test Compound (e.g., this compound) A->B C Induce Denaturation (Heat) B->C D Measure Turbidity (Spectrophotometry) C->D E Calculate % Inhibition D->E

References

An In-depth Technical Guide to the Synthesis of 1,1-Dimethylurea from Dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1-dimethylurea (B72202), a crucial intermediate in the pharmaceutical and agrochemical industries, starting from dimethylamine (B145610). This document details various synthetic routes, including both classical and modern methodologies, with a focus on reaction conditions, yields, and experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are illustrated for enhanced clarity.

Introduction

This compound (also known as N,N-Dimethylurea) is a disubstituted urea (B33335) derivative with the chemical formula (CH₃)₂NCONH₂. It serves as a versatile building block in organic synthesis, notably in the production of various pharmaceuticals, herbicides, and other fine chemicals.[1] The selection of an appropriate synthetic route is critical and depends on factors such as scale, desired purity, cost, and environmental considerations. This guide explores the key pathways originating from dimethylamine, a readily available and cost-effective starting material.

Synthesis Pathways from Dimethylamine

Several distinct methods have been developed for the synthesis of this compound from dimethylamine. The primary routes include:

  • Phosgene-based Synthesis: The traditional, high-yield method involving a hazardous reagent.

  • Isocyanate-based Synthesis: An indirect route where dimethylamine is first converted to an isocyanate precursor.

  • Urea Transamidation: A direct reaction between dimethylamine and urea, often favored in industrial settings.

  • Cyanate-based Synthesis: A common laboratory and industrial method utilizing alkali metal cyanates.

  • Nitrourea-based Synthesis: A well-documented laboratory-scale preparation.

The following sections provide detailed descriptions of these core pathways.

Phosgene-Mediated Synthesis

The reaction of dimethylamine with phosgene (B1210022) (COCl₂) represents a historically significant and efficient method for producing substituted ureas. The high reactivity of phosgene ensures a rapid and often high-yielding conversion. However, the extreme toxicity of phosgene necessitates stringent safety protocols and has driven the development of alternative, safer methods.[2][3]

The reaction proceeds by the nucleophilic attack of dimethylamine on phosgene, forming a carbamoyl (B1232498) chloride intermediate, which then reacts with a second equivalent of amine. In the synthesis of asymmetrical this compound, the second nucleophile is ammonia. To produce this compound, dimethylcarbamoyl chloride is reacted with ammonia.

Logical Flow of Phosgene-based Synthesis

Dimethylamine Dimethylamine Intermediate Dimethylcarbamoyl Chloride Intermediate Dimethylamine->Intermediate + Phosgene Phosgene Phosgene (COCl₂) Phosgene->Intermediate Product This compound Intermediate->Product + Ammonia HCl HCl byproduct Intermediate->HCl Ammonia Ammonia (NH₃) Ammonia->Product Product->HCl

Caption: Phosgene route to this compound.

Isocyanate-Free Synthesis Routes

Growing safety and environmental concerns have spurred the development of phosgene-free synthetic pathways. These methods utilize less hazardous reagents and often offer simpler reaction conditions.

Urea Transamidation

This pathway involves the direct reaction of dimethylamine with urea. The process is typically conducted under pressure and at elevated temperatures in a substantially anhydrous system to drive the reaction towards the desired product and minimize side reactions.[4] This method is attractive for industrial-scale production due to the low cost of urea and the high potential yields.[5] The reaction is believed to proceed through the in-situ formation of cyanic acid from urea, which then reacts with dimethylamine.[4]

Experimental Protocol: Transamidation of Urea with Dimethylamine [4]

  • Charging the Reactor: A pressure reactor is charged with urea.

  • Addition of Dimethylamine: Anhydrous dimethylamine is introduced into the reactor. A molar excess of dimethylamine (e.g., a 2.5:1 ratio of dimethylamine to urea) is used.

  • Reaction Conditions: The reactor is sealed and heated to a temperature between 110°C and 150°C (optimally 125-130°C). The reaction is run under autogenous pressure.

  • Reaction Work-up: After the reaction is complete, the reactor is cooled. Excess dimethylamine is vented and recovered.

  • Product Isolation: The product slurry is typically discharged and can be purified by recrystallization from a suitable solvent like water or ethanol (B145695) to yield crystalline this compound.

Reaction Scheme: Urea Transamidation

Urea Urea Reaction Heat, Pressure (110-150 °C) Urea->Reaction Dimethylamine Dimethylamine (excess) Dimethylamine->Reaction Product This compound Reaction->Product Byproduct Ammonia Reaction->Byproduct

Caption: Synthesis of this compound via Urea Transamidation.

Cyanate-based Synthesis

The reaction of a dimethylamine salt (e.g., dimethylamine sulfate) or an aqueous solution of dimethylamine with an alkali metal cyanate (B1221674), such as sodium or potassium cyanate, is a widely used method for preparing this compound.[6][7] This method is generally straightforward and avoids the use of highly toxic reagents.

Experimental Protocol: Reaction of Dimethylamine with Sodium Cyanate [7]

  • Preparation of Reaction Mixture: Sodium cyanate and purified water are added to a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

  • Addition of Dimethylamine: A 40% aqueous solution of dimethylamine is added to the vessel. The solution may contain stabilizers or reaction control agents like benzaldehyde (B42025) and ascorbic acid to minimize impurity formation.

  • Reaction: The mixture is stirred at a constant temperature for 2-3 hours.

  • Work-up and Purification: After the reaction, a small amount of an oxidizing agent (e.g., sodium hypochlorite) and a basic solution (e.g., sodium bicarbonate) may be added. The solution is then concentrated under reduced pressure, cooled to induce crystallization, and the solid is collected by centrifugation.

  • Final Product: The crude product is purified by recrystallization from water and dried under vacuum to yield high-purity this compound.

Nitrourea-based Synthesis

This is a classic and reliable laboratory-scale synthesis that typically provides good yields of high-purity product. The reaction involves treating an aqueous solution of dimethylamine with nitrourea.[6] The reaction is vigorous and exothermic, requiring careful temperature control.

Experimental Protocol: Reaction of Dimethylamine with Nitrourea [6]

  • Reactant Preparation: An aqueous solution of 25% dimethylamine is diluted with water in a large beaker to accommodate potential frothing.

  • Initiation of Reaction: Nitrourea is added to the dimethylamine solution. The temperature will rise spontaneously.

  • Temperature Control: The solution is warmed to 56-60°C to initiate a vigorous reaction with the evolution of nitrous oxide. External cooling is applied as needed to maintain the temperature below 70°C initially, and then below 85°C.

  • Completion of Reaction: Once the initial effervescence subsides, the mixture is heated to 90-100°C until gas evolution ceases completely (typically 15-20 minutes).

  • Purification: The resulting liquid is treated with activated carbon and filtered while hot. Most of the water is removed by heating on a steam bath.

  • Crystallization: The residual liquid is transferred to a beaker, and 95% ethanol is added. Upon cooling, large crystals of this compound separate.

  • Isolation: The crystalline mass is collected by suction filtration, washed with ice water, and air-dried. Further product can be obtained by concentrating the mother liquor.

Comparative Data of Synthesis Pathways

The following table summarizes the key quantitative data for the different synthesis pathways, allowing for easy comparison.

Synthesis PathwayKey ReagentsTypical ConditionsYieldMelting Point (°C)Reference(s)
Urea Transamidation Dimethylamine, Urea125-130°C, Autogenous Pressure, AnhydrousEssentially Quantitative180-185[4]
Nitrourea Method Dimethylamine, Nitrourea56-100°C, Aqueous57-68% (Total)182-184[6]
Sodium Cyanate Method Dimethylamine, Sodium CyanateConstant Temp, 2-3h, Aqueous~85% (Calculated from example)179-181[7]

Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific experimental conditions.

Conclusion

The synthesis of this compound from dimethylamine can be achieved through several viable pathways. For large-scale, industrial production, the urea transamidation route offers an economically attractive and high-yielding option, avoiding highly toxic reagents.[4] For laboratory-scale synthesis where high purity is paramount, the nitrourea and sodium cyanate methods provide reliable and well-documented procedures.[6][7] The choice of synthesis pathway will ultimately be guided by the specific requirements of the researcher or organization, balancing factors of cost, safety, scale, and desired product purity. The ongoing development of catalytic and more environmentally benign methodologies continues to be an area of active research, aiming to further improve the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 1,1-Dimethylurea (CAS 598-94-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dimethylurea (B72202) (DMU), a versatile compound with significant applications in organic synthesis, pharmaceuticals, agriculture, and polymer science. This document details its chemical and physical properties, synthesis protocols, and its role in various chemical and biological processes.

Chemical and Physical Properties

This compound, also known as N,N-Dimethylurea, is a white to off-white crystalline powder.[1][2] It is soluble in water and polar organic solvents.[3] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 598-94-7[3]
Molecular Formula C₃H₈N₂O[3]
Molecular Weight 88.11 g/mol [4]
Appearance White to off-white crystalline powder/solid[1][3]
Melting Point 176 - 185 °C[5]
Boiling Point 163.08 °C (estimate)[2]
Density 1.255 g/cm³[6]
Vapor Pressure 0.008 Pa at 25°C[2]
Solubility Soluble in water; slightly soluble in alcohol.[6][3][6]
Table 2: Thermodynamic Properties
PropertyValueUnitSource(s)
Standard Enthalpy of Combustion (ΔcH°solid) -2004.80 ± 0.53kJ/mol[7]
Standard Gibbs Free Energy of Formation (ΔfG°) 22.69kJ/mol[7]
Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) -220.00 ± 1.10kJ/mol[7]
Enthalpy of Formation at Standard Conditions (solid, ΔfH°solid) -319.06 ± 0.68kJ/mol[7]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 13.34kJ/mol[7]
Enthalpy of Sublimation at Standard Conditions (ΔsubH°) 93.50 ± 0.30kJ/mol[7]
Table 3: Toxicological Data
TestResultSpeciesSource(s)
LD50 Oral > 2000 mg/kgRat[8]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from Dimethylamine (B145610) and Nitrourea (B1361781)

This method involves the reaction of an aqueous solution of dimethylamine with nitrourea, leading to the formation of this compound and the evolution of nitrous oxide.[1]

Materials:

  • Aqueous 25% dimethylamine solution

  • Nitrourea

  • Activated carbon

  • 95% Ethanol (B145695)

  • Water

  • Ice

Equipment:

  • 1.5 L beaker

  • Heating mantle or water bath

  • External cooling bath (e.g., water bath)

  • Suction filtration apparatus (Buchner funnel, filter flask)

  • Evaporating dish

  • Steam bath

  • Glass rod

Procedure:

  • In a 1.5 L beaker, dilute 191 mL (180 g, 1.0 mole) of 25% aqueous dimethylamine solution with 64 mL of water.

  • Add 116 g (1.1 moles) of nitrourea to the diluted dimethylamine solution. The temperature of the mixture will spontaneously rise to 35–42 °C.[1]

  • Warm the solution to 56–60 °C to initiate a vigorous reaction with the evolution of nitrous oxide.

  • Maintain the reaction temperature below 70 °C for the first 5–7 minutes and below 85 °C for the following 5–7 minutes, using external cooling as needed.[1]

  • After the initial vigorous reaction subsides (10–15 minutes), heat the mixture at 90–100 °C for an additional 15–20 minutes until gas evolution ceases completely.[1]

  • Add approximately 1 g of activated carbon to the hot solution and filter it by suction while hot.

  • Transfer the clear filtrate to an evaporating dish and concentrate it on a steam bath to remove most of the water, resulting in a viscous liquid (about 120 mL).

  • Transfer the residual liquid to a beaker, rinsing the evaporating dish with 10 mL of water and adding it to the beaker.

  • Add 50 mL of 95% ethanol to the beaker and warm to dissolve the contents.

  • Cool the solution to 0 °C to induce crystallization.

  • Break up the crystalline mass with a glass rod and collect the crystals by suction filtration.

  • Wash the crystals on the filter with two portions of ice water.[1]

  • Air-dry the product. The yield of this compound is typically 35–40 g (40–45%). Further evaporation of the filtrate can yield an additional 15-20 g.[1]

Synthesis from Sodium Cyanate (B1221674) and Dimethylamine

This industrial method involves the reaction of sodium cyanate with an aqueous solution of dimethylamine.[3]

Materials:

  • Sodium cyanate (NaCNO)

  • 40% aqueous dimethylamine solution

  • Purified water

  • (Optional: Benzaldehyde (B42025) and Ascorbic acid as reaction control agents)

  • (Optional: Sodium hypochlorite (B82951) and 1% sodium bicarbonate solution for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator (for reduced pressure concentration)

  • Centrifuge or filtration setup

  • Vacuum oven

Procedure:

  • Add 390 g (6 mol) of sodium cyanate and 150 mL of purified water to a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.[3]

  • Begin stirring and heating the mixture.

  • Add 676 g (6 mol) of 40% dimethylamine aqueous solution. For improved purity, this solution can contain small amounts of benzaldehyde and ascorbic acid.[3]

  • Maintain the reaction at a constant temperature and stir for 2-3 hours.[3]

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Separate the crystals by centrifugation or filtration.

  • Recrystallize the product from water and dry it under vacuum to obtain this compound as a white crystalline powder.[3]

Applications and Experimental Workflows

This compound is a crucial intermediate in the synthesis of various compounds, including pharmaceuticals, herbicides, and polymers.[5][9]

Synthesis of Arylurea Herbicides (e.g., Isoproturon)

This compound is a key precursor in the synthesis of several phenylurea herbicides. A general two-step method involves the carbonylation of an arylamine followed by reaction with dimethylamine. The following is a generalized procedure for the synthesis of 3-(4-Isopropylphenyl)-1,1-dimethylurea (Isoproturon).[5]

Step 1: Synthesis of Aryl Carbonylsulfenyl Chloride

  • React the corresponding arylamine (e.g., p-cumidine) with chlorocarbonylsulfenyl chloride in a nonpolar solvent like ethylene (B1197577) dichloride under a nitrogen atmosphere.[5]

  • The reaction is typically carried out at elevated temperatures (e.g., ~85 °C) for a couple of hours.[5]

Step 2: Reaction with Dimethylamine

  • The resulting aryl carbonylsulfenyl chloride is then reacted with an aqueous solution of dimethylamine.[5]

  • This is a two-phase reaction, often catalyzed by a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA), at around 65 °C for several hours.[5]

  • After the reaction, the organic layer is separated, dried, and concentrated.

  • The crude product is then purified by crystallization from a suitable solvent like ethanol.[5]

Role in Biochemical Studies: Protein Denaturation

Urea (B33335) and its derivatives, including this compound, are widely used as chemical denaturants to study protein folding and stability.[10][11] The mechanism of denaturation involves both direct and indirect interactions with the protein.

Experimental Approach: A common method to study protein denaturation is to monitor a change in a physical property of the protein (e.g., fluorescence, circular dichroism) as a function of the denaturant concentration.

  • Prepare a series of solutions with varying concentrations of this compound in a suitable buffer.

  • Add a constant amount of the protein to each solution.

  • Allow the samples to equilibrate.

  • Measure the desired spectroscopic signal for each sample.

  • Plot the signal versus the denaturant concentration to generate a denaturation curve, from which thermodynamic parameters of folding can be derived.

Visualizations

Synthesis Workflow: this compound from Dimethylamine and Nitrourea

G Synthesis of this compound cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_purification Purification Dimethylamine 25% Dimethylamine Solution Dilution Dilute Dimethylamine Dimethylamine->Dilution Water1 Water Water1->Dilution Nitrourea Nitrourea Reaction Reaction Vessel Nitrourea->Reaction Dilution->Reaction Heating1 Warm to 56-60°C Reaction->Heating1 Cooling Control Temperature (<70°C then <85°C) Heating1->Cooling Heating2 Heat to 90-100°C Cooling->Heating2 ActivatedCarbon Activated Carbon Heating2->ActivatedCarbon Filtration1 Hot Suction Filtration ActivatedCarbon->Filtration1 Concentration Evaporation Filtration1->Concentration Crystallization Crystallization from Ethanol Concentration->Crystallization Filtration2 Suction Filtration Crystallization->Filtration2 Washing Wash with Ice Water Filtration2->Washing Drying Air Dry Washing->Drying Product Product Drying->Product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Conceptual Signaling Pathway: Inhibition of Photosystem II

While a specific signaling pathway in drug development involving this compound is not well-documented, its derivative, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), is a well-known inhibitor of photosystem II (PSII) in chloroplasts. This inhibition triggers a cascade of events within the plant cell, representing a clear signaling pathway.

G Conceptual Pathway of PSII Inhibition by DCMU DCMU DCMU (this compound derivative) PSII Photosystem II (PSII) DCMU->PSII Inhibits Electron Flow Plastoquinone Plastoquinone Pool PSII->Plastoquinone Blocked ROS Reactive Oxygen Species (ROS) Production PSII->ROS Leads to ETC Electron Transport Chain Plastoquinone->ETC StressResponse Cellular Stress Response ROS->StressResponse Triggers GeneExpression Altered Gene Expression (e.g., RRTF1) StressResponse->GeneExpression Induces

Caption: Inhibition of Photosystem II by a this compound derivative.

References

An In-depth Technical Guide to the Solubility of 1,1-Dimethylurea in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 1,1-Dimethylurea (also known as N,N-Dimethylurea) in organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on delivering detailed qualitative solubility information, established experimental protocols for solubility determination, and the necessary tools for researchers to conduct their own quantitative assessments. This guide aims to be an essential resource for professionals working with this compound in various scientific and industrial applications, including organic synthesis and pharmaceutical development.

Introduction

This compound (CAS No. 598-94-7) is a derivative of urea (B33335) with the chemical formula (CH₃)₂NCONH₂. It serves as a versatile reagent and intermediate in organic synthesis.[1] Understanding its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. An accurate assessment of solubility allows for the optimization of reaction conditions, enhances yield and purity of products, and is a fundamental parameter in the pre-formulation and formulation stages of drug development.

This guide consolidates the available qualitative solubility information for this compound, provides detailed experimental methodologies for its quantitative determination, and includes a visual representation of a general experimental workflow for solubility measurement.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₈N₂O[2][3]
Molecular Weight 88.11 g/mol [2][4]
Appearance White to off-white crystalline powder/solid[2][3]
Melting Point 178-183 °C[2][4]
Boiling Point 130.4 °C at 760 mmHg (est.)[3]
CAS Number 598-94-7[2][3]

Solubility of this compound in Organic Solvents

Qualitative Solubility Data
  • Alcohols: this compound is generally described as being soluble or slightly soluble in alcohols.[3][4]

  • General Organic Solvents: It is stated to be soluble in organic solvents at room temperature.[3]

It is crucial to distinguish this compound from its isomer, 1,3-Dimethylurea (N,N'-Dimethylurea), as the latter often appears in search results and has different physical properties and solubility characteristics. For instance, 1,3-Dimethylurea is reported to be soluble in ethanol, acetone, benzene, and ethyl acetate, but insoluble in ether and gasoline.[5][6]

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in a variety of common organic solvents. The lack of such data necessitates that researchers determine solubility experimentally for their specific applications and solvent systems. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent: the Shake-Flask Method and the Gravimetric Method.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[7][8]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus and Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • Analytical balance

  • Constant temperature shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure a saturated solution.

  • Place the sealed container in a constant temperature shaker or water bath. The temperature should be controlled to the desired value (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes.

  • After reaching equilibrium, allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Separate the saturated solution from the excess solid by either centrifugation or filtration through a membrane filter compatible with the solvent. This step is critical to prevent undissolved particles from interfering with the analysis.

  • Accurately dilute the clear saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.[10][11]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

  • This compound

  • Organic solvent of interest

  • Conical flasks or vials

  • Analytical balance

  • Evaporating dish or watch glass (pre-weighed)

  • Pipettes

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature as described in the Shake-Flask Method (steps 1-4).

  • Separate the saturated solution from the excess solid by filtration or centrifugation.

  • Accurately pipette a known volume of the clear saturated solution into a pre-weighed, clean, and dry evaporating dish.

  • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the this compound.

  • Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound (e.g., 80-100 °C) until a constant weight is achieved.

  • Allow the dish to cool to room temperature in a desiccator before weighing.

  • The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

  • Calculate the solubility by dividing the mass of the residue by the volume of the saturated solution used.

Visualization of Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates a generalized experimental workflow for the determination of solubility.

Solubility_Determination_Workflow start Start: Prepare Materials (this compound, Solvent) add_excess Add Excess this compound to a Known Volume of Solvent start->add_excess equilibration Equilibration with Agitation (Constant Temperature, 24-72h) add_excess->equilibration separation Separation of Solid and Liquid Phases (Centrifugation or Filtration) equilibration->separation analysis Analysis of Saturated Solution separation->analysis gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue analysis->gravimetric Gravimetric Method spectroscopic Spectroscopic/Chromatographic Analysis: Dilute and Measure Concentration analysis->spectroscopic Instrumental Method calculation Calculate Solubility gravimetric->calculation spectroscopic->calculation end End: Report Solubility Data calculation->end

Caption: General workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the current literature, this technical guide provides researchers with the necessary qualitative background and robust experimental protocols to determine these values independently. The provided shake-flask and gravimetric methods are standard, reliable procedures that will enable the generation of accurate and reproducible solubility data. Such data is invaluable for the effective application of this compound in research, development, and industrial processes. It is recommended that solubility studies are conducted for each specific solvent and temperature relevant to the intended application.

References

Physicochemical Data: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Dimethylurea

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (DMU), a urea (B33335) derivative utilized as a polar solvent and a reagent in organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development who require precise data and standardized protocols for compound identification and purity assessment.

The accurate determination of melting and boiling points is fundamental for verifying the identity and purity of a chemical substance. Impurities typically cause a depression in the melting point and a broadening of the melting range.[2] The physical properties of this compound are summarized below.

Physical PropertyValueSource
Melting Point182 °CPubChem[3]
Melting Point178-183 °CChemicalBook[4], Sigma-Aldrich[5]
Melting Point176-185 °CCenmed[6]
Boiling Point163.08 °CChemicalBook (Rough Estimate)[4]

Note: The reported boiling point is a rough estimate; this compound may decompose at or near its boiling point under atmospheric pressure.

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of melting and boiling points.

Melting Point Determination: Capillary Method

This is the most common technique for determining the melting point of a solid organic compound.[7] It involves heating a small sample in a capillary tube at a controlled rate.[2]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital instrument)[2]

  • Glass capillary tubes (sealed at one end)[8]

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

  • This compound sample (must be completely dry)[8]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point.[8]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[8]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube down a long, narrow glass tube to pack the sample tightly.[8]

    • The final packed sample height should be 2-3 mm. A sample height greater than this can lead to an artificially broad melting range.[8]

  • Measurement:

    • Insert the prepared capillary tube into the heating block of the melting point apparatus.[8]

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[2]

    • For an accurate measurement, begin heating at a temperature approximately 15-20 °C below the expected melting point.

    • Adjust the heating rate to a slow and steady 1-2 °C per minute as you approach the melting point. A rapid heating rate can lead to inaccurate readings.[2]

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same slow rate and record the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting point is reported as the range from T1 to T2. A pure sample will typically have a sharp melting range of 0.5-1.0 °C.[2]

Boiling Point Determination: Thiele Tube Method

This micro method is suitable for determining the boiling point of small quantities of a liquid.[9] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

Apparatus and Materials:

  • Thiele tube[9]

  • Heating oil (e.g., mineral oil)

  • Small test tube (e.g., Durham tube, 6x50 mm)[9]

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or thread[11]

  • Bunsen burner or hot plate

  • Stand and clamp

Methodology:

  • Sample Preparation:

    • Fill the small test tube to about half-full with the liquid sample (0.5-1 mL).[9]

    • Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[9][11]

    • Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9]

  • Measurement:

    • Clamp the Thiele tube to a stand and insert the thermometer assembly, ensuring the sample is immersed in the heating oil in the main arm of the tube. The oil level should be higher than the side arm to allow for proper convection.[9]

    • Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube facilitates the circulation of oil, ensuring uniform heating.[11]

    • As the temperature rises, air trapped in the inverted capillary tube will expand and slowly bubble out.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the liquid's vapor pressure has exceeded the atmospheric pressure.[9]

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[9][11] Record this temperature.

Workflow Visualization

The following diagram illustrates a generalized workflow for the physical characterization and identification of a solid chemical compound like this compound.

G cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Melting Point Determination cluster_2 Phase 3: Data Analysis & Conclusion Sample Solid Compound Sample (e.g., this compound) Prep Dry and Pulverize Sample Sample->Prep Load Load into Capillary Tube Prep->Load ApproxMP Rapid Heating for Approximate MP Range Load->ApproxMP AccurateMP Slow Heating (1-2°C/min) for Accurate MP Range ApproxMP->AccurateMP Inform Record Record T1 (Onset) and T2 (Completion) AccurateMP->Record Analysis Analyze MP Range (Sharpness) Record->Analysis Purity Assess Purity Analysis->Purity Compare Compare with Literature Values Analysis->Compare ID Compound Identification Purity->ID Compare->ID

References

An In-depth Technical Guide to the Spectroscopic Data of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,1-Dimethylurea (CAS No. 598-94-7), a compound used in various chemical syntheses.[1][2] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential for the identification, characterization, and quality control of this substance in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.76Singlet6HN(CH₃)₂
~5.45Singlet (broad)2HNH₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~36.2N(CH₃)₂
~160.5C=O

Note: Data is based on proton-decoupled spectra. Chemical shifts can vary slightly depending on the solvent.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for its amine and amide groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretching (NH₂)
~2950 - 2850MediumC-H stretching (CH₃)
~1650StrongC=O stretching (Amide I)
~1590StrongN-H bending (Amide II)

Note: Spectra are typically acquired from a solid sample prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula of this compound is C₃H₈N₂O, with a molecular weight of approximately 88.11 g/mol .[2][4][5]

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
88Molecular Ion [M]⁺
44Fragment Ion [(CH₃)₂N]⁺

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., Electron Impact - EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Weigh an appropriate amount of the this compound sample. For ¹H NMR, 5-25 mg is typical, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) inside a clean vial.[6][7]

    • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug to prevent poor spectral resolution.[8][9]

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[10]

    • "Shim" the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This process is often automated.[9][10]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient signal transmission.[11][12]

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) are collected to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[10] A larger number of scans is required due to the low natural abundance of ¹³C. A relaxation delay (e.g., 1-2 seconds) is used to allow for the nuclei to return to equilibrium between pulses.[10]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.[10]

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to create a flat baseline.

    • Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[10]

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

IR Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum of solid this compound.

Methodology:

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.[13]

    • Place 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder into the mortar.[14] The KBr must be free of moisture, as water shows a broad absorption band in the IR spectrum.[15]

    • Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.[14]

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet-forming die.

    • Place the die into a hydraulic press and apply a pressure of several tons for a few minutes.[14][16] This causes the KBr to fuse into a transparent or translucent disc, with the sample embedded within it.[14]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to correct for atmospheric CO₂ and H₂O, as well as any impurities in the KBr.[13]

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups in the molecule.

Mass Spectrometry (Electron Impact)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe which is heated to vaporize the sample into the ion source.[17][18]

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in the ion source. This is known as Electron Impact (EI) ionization.[17]

    • The electron impact knocks an electron off the molecule, creating a positively charged molecular ion (radical cation, [M]⁺).[18] Excess energy from this process often causes the molecular ion to break apart into smaller, charged fragments.

  • Mass Analysis:

    • The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

    • The mass analyzer (e.g., a magnetic sector or a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.[17]

  • Detection:

    • The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[18]

    • The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound (Solid Sample) NMR NMR Spectroscopy (Dissolved in Solvent) Sample->NMR IR IR Spectroscopy (KBr Pellet) Sample->IR MS Mass Spectrometry (Vaporized) Sample->MS NMR_Data ¹H & ¹³C Spectra: - Chemical Shifts - Coupling - Integration NMR->NMR_Data IR_Data IR Spectrum: - Functional Groups (C=O, N-H, C-H) IR->IR_Data MS_Data Mass Spectrum: - Molecular Weight - Fragmentation MS->MS_Data Result Structural Confirmation of this compound NMR_Data->Result IR_Data->Result MS_Data->Result

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1,1-Dimethylurea (DMU), a compound of interest in various chemical and pharmaceutical contexts. Below, we detail the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its characterization, offering a foundational resource for its application in further research and development.

Crystallographic and Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below, providing a quantitative overview of the solid-state conformation and packing.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₃H₈N₂O
Formula Weight88.11 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.025(2)
b (Å)8.010(3)
c (Å)11.850(4)
Volume (ų)476.9(3)
Z4
Density (calculated) (g/cm³)1.227
Absorption Coefficient (mm⁻¹)0.09
F(000)192
Crystal Size (mm³)0.40 x 0.20 x 0.15
θ range for data collection (°)3.5 to 25.0
Reflections collected465
Independent reflections443 [R(int) = 0.015]
Final R indices [I>2σ(I)]R1 = 0.043, wR2 = 0.119
R indices (all data)R1 = 0.046, wR2 = 0.123
Goodness-of-fit on F²1.09
Table 2: Selected Bond Lengths and Angles for this compound
Bond Length (Å) Angle Degree (º)
O(1)-C(1)1.254(3)O(1)-C(1)-N(1)122.2(2)
N(1)-C(1)1.332(3)O(1)-C(1)-N(2)121.3(2)
N(1)-H(1A)0.86(3)N(1)-C(1)-N(2)116.5(2)
N(1)-H(1B)0.86(3)C(1)-N(2)-C(2)118.0(2)
N(2)-C(1)1.352(3)C(1)-N(2)-C(3)122.8(2)
N(2)-C(2)1.455(3)C(2)-N(2)-C(3)116.3(2)
N(2)-C(3)1.460(3)

Data sourced from the Cambridge Crystallographic Data Centre (CCDC), entry 110615, and the associated publication by Pérez-Folch, J., et al.

Experimental Protocols

The determination of the crystal structure of this compound involves a systematic workflow, from material synthesis and crystallization to X-ray diffraction analysis.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of dimethylamine (B145610) with an isocyanate or a carbamoyl (B1232498) chloride. A generalized procedure is as follows:

  • Reaction Setup: A solution of dimethylamine in a suitable aprotic solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • Reagent Addition: A stoichiometric equivalent of a suitable reactant, such as methyl isocyanate or dimethylcarbamoyl chloride, is added dropwise to the cooled dimethylamine solution with continuous stirring.

  • Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting product may precipitate from the solution or can be obtained after solvent evaporation under reduced pressure.

  • Purification: The crude this compound is purified by recrystallization from an appropriate solvent, such as ethanol (B145695) or water, to yield a crystalline solid.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or controlled cooling techniques:

  • Solution Preparation: A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) at a slightly elevated temperature.

  • Slow Evaporation: The solution is loosely covered and left undisturbed at a constant temperature. Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.

  • Controlled Cooling: Alternatively, a saturated solution at an elevated temperature is slowly cooled. The gradual decrease in solubility promotes the growth of well-ordered crystals.

X-ray Diffraction Data Collection and Structure Solution

The crystallographic data presented in this guide were obtained through the following standard procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data are collected at a controlled temperature (e.g., 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from a difference Fourier map or placed in calculated positions.

Visualization of Experimental Workflow

The process of determining the crystal structure of this compound can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesis of Crude This compound purification Recrystallization for Purification synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation/Cooling) purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing (Unit Cell, Space Group) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure (Bond Lengths, Angles) structure_refinement->final_structure

Caption: Workflow for the crystal structure analysis of this compound.

Signaling Pathways

Currently, there are no established biological signaling pathways directly and primarily involving this compound as a signaling molecule. Its relevance in a biological context is often as a structural component of more complex, biologically active molecules rather than as an independent signaling entity. For instance, the N,N-dimethylurea moiety is found as a secondary pharmacophore in the atypical antipsychotic drug cariprazine.

Conclusion

This technical guide provides a detailed overview of the crystal structure of this compound, supported by quantitative data and comprehensive experimental protocols. The provided information serves as a valuable resource for researchers and professionals in drug development and materials science, enabling a deeper understanding of the solid-state properties of this compound and facilitating its use in future scientific endeavors.

An In-depth Technical Guide to the Thermochemical Data of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available thermochemical data for 1,1-Dimethylurea (CAS No: 598-94-7). The information is intended for researchers, scientists, and professionals in drug development who require accurate and well-documented thermodynamic properties for this compound. This document presents quantitative data in structured tables, details of experimental methodologies, and visualizations of key thermodynamic relationships and experimental workflows.

Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. The data has been compiled from various scientific sources, and where available, uncertainties are provided to indicate the reliability of the measurements.

Table 1: Thermochemical Properties of this compound at 298.15 K

PropertySymbolValueUnitsSource(s)
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)-319.06 ± 0.68kJ/mol[1]
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)-220.00 ± 1.10kJ/mol[1]
Standard Molar Enthalpy of Combustion (solid)ΔcH°(s)-2004.80 ± 0.53kJ/mol[1]
Molar Enthalpy of SublimationΔsubH°99.06kJ/mol[2][3]
Standard Molar Gibbs Free Energy of Formation (calc.)ΔfG°22.69kJ/mol[1]
Apparent Molal Heat Capacity in H₂O at 25 °CCp,φReportedJ/(mol·K)[4]

Table 2: Physical Properties of this compound

PropertyValueUnitsSource(s)
Molecular FormulaC₃H₈N₂O[5][6]
Molar Mass88.11 g/mol [6][7]
Melting Point178-183°C[8]
Boiling Point163.08 (estimate)°C[8]
Vapor Pressure0.008Pa at 25°C[8]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental techniques. This section outlines the methodologies for two key experimental procedures.

Determination of Enthalpy of Sublimation by the Transpiration Method

The molar enthalpy of sublimation for this compound was determined from the temperature dependence of its vapor pressure, which was measured using the transpiration method.[2][3]

Methodology:

  • Sample Preparation: A sample of this compound is placed in a saturator, which is a tube packed with the substance and maintained at a constant temperature.

  • Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a known and controlled flow rate.

  • Saturation: As the carrier gas flows over the sample, it becomes saturated with the vapor of this compound.

  • Condensation and Quantification: The gas mixture exiting the saturator is passed through a condenser or a trap where the vapor of this compound is collected. The amount of condensed substance is then determined gravimetrically or by other analytical techniques.

  • Vapor Pressure Calculation: The partial pressure of the substance at the given temperature is calculated from the amount of sublimed material, the volume of the carrier gas, and the ideal gas law.

  • Clausius-Clapeyron Equation: The measurements are repeated at different temperatures, and the enthalpy of sublimation is determined from the slope of the plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Determination of Enthalpy of Combustion by Combustion Calorimetry

The standard enthalpy of combustion of this compound was likely determined using static bomb calorimetry, a standard technique for organic compounds.

Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with high-pressure pure oxygen (typically around 30 atm).

  • Calorimeter Assembly: The bomb is placed in a calorimeter, which is a container filled with a known amount of water. The calorimeter is equipped with a high-precision thermometer.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is monitored and recorded.

  • Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined in separate calibration experiments). The standard enthalpy of combustion is then calculated from the heat of combustion at constant volume.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the thermochemical data of this compound.

Caption: Experimental workflow for determining the standard enthalpy of formation of this compound in the gaseous state.

thermodynamic_relationships cluster_equation Fundamental Thermodynamic Equation G Gibbs Free Energy (G) H Enthalpy (H) G->H = H - TS S Entropy (S) T Temperature (T)

Caption: The fundamental relationship between Gibbs free energy, enthalpy, and entropy.

References

1,1-Dimethylurea reaction mechanisms in organic chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of 1,1-Dimethylurea in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMU), also known as N,N-Dimethylurea, is a versatile urea (B33335) derivative with significant applications as a reagent, intermediate, and solvent in organic synthesis.[1] Its unique structure, featuring a nucleophilic unsubstituted amine group and a dimethylated amine, allows it to participate in a wide array of chemical transformations. This technical guide provides a detailed exploration of the core reaction mechanisms of this compound, complete with experimental protocols, quantitative data, and process visualizations to support advanced research and development. It is a key intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[2][3]

Synthesis of this compound

The industrial preparation of this compound typically involves the reaction of dimethylamine (B145610) with a cyanate (B1221674) or urea source.

Reaction with Sodium Cyanate

A common laboratory and industrial synthesis involves the reaction of an aqueous solution of dimethylamine with sodium cyanate.[4] The process includes reaction, concentration, crystallization, and purification steps to yield the final product.[4]

A typical procedure for this synthesis is as follows:

  • Reaction Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.[4]

  • Initial Charge: 390g (6 mol) of sodium cyanate and 150ml of purified water are added to the flask.[4]

  • Addition of Amine: The mixture is stirred and heated. 676g (6 mol) of a 40% dimethylamine aqueous solution is then added.[4] To improve purity and yield by controlling byproducts, small amounts of benzaldehyde (B42025) and ascorbic acid can be added to the dimethylamine solution.[4]

  • Reaction: The mixture is stirred at a constant temperature for 2-3 hours.[4]

  • Work-up: After the reaction is complete, a small amount of sodium hypochlorite (B82951) and a 1% sodium bicarbonate solution are added, and the mixture is stirred for an additional 25 minutes.[4]

  • Purification: The solution is concentrated under reduced pressure, cooled to induce crystallization, and the resulting solid is separated by centrifugation. The crude product is then recrystallized from water and dried under vacuum to yield the final this compound as a white crystalline powder.[4]

ReactantsMolar RatioAdditivesReaction TimeYieldMelting Point (°C)Reference
Sodium Cyanate, Dimethylamine (40% aq.)1:1None2-3 hours325g (61.5%)175-178[4]
Sodium Cyanate, Dimethylamine (40% aq.)1:1Benzaldehyde, Ascorbic Acid2-3 hours440g (83.2%)176-179[4]
Sodium Cyanate, Dimethylamine (40% aq.)1:1Benzaldehyde, Ascorbic Acid, Sodium Hypochlorite, Sodium Bicarbonate2-3 hours447g (84.5%)179-181[4]
Reaction with Urea

An alternative high-yield process involves the direct reaction of urea with an excess of dimethylamine under anhydrous conditions at elevated temperature and pressure.[5]

  • Reaction Setup: A high-pressure reactor is charged with urea and dimethylamine.

  • Reactant Ratio: A molar ratio of at least 2:1 of dimethylamine to urea is used.[5] A ratio of 2.5:1 is often preferred.[5]

  • Conditions: The reaction is conducted under autogenous pressure in substantially anhydrous conditions at a temperature between 110°C and 150°C (optimally 125°C to 130°C).[5]

  • Work-up: After the reaction, the reactor is cooled, and excess dimethylamine is vented and recovered. Residual amine is removed under vacuum.[5]

  • Purification: Water is added to create a slurry, which is then discharged. The product can be further purified by recrystallization from water to yield 100% pure this compound.[5]

G Workflow for the Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaOCN Sodium Cyanate + Water Mix Combine in Flask (Stir, Heat) NaOCN->Mix DMA 40% Dimethylamine (aq) + Benzaldehyde + Ascorbic Acid DMA->Mix React Constant Temp (2-3 hours) Mix->React Quench Add NaOCl / NaHCO3 (Stir 25 min) React->Quench Concentrate Reduced Pressure Concentration Quench->Concentrate Crystallize Cooling & Crystallization Concentrate->Crystallize Separate Centrifugal Separation Crystallize->Separate Dry Vacuum Drying Separate->Dry Product High-Purity This compound Dry->Product

Caption: Experimental workflow for this compound synthesis.

N-Nitrosation Mechanism

A critical reaction mechanism, particularly from a toxicological and drug development perspective, is the N-nitrosation of the unsubstituted amine group. This reaction can occur in the presence of nitrite (B80452) sources under acidic conditions, potentially forming N-nitrosamines, which are a class of potent carcinogens.[6][7]

The process is initiated by the formation of a nitrosating agent, such as the nitrosonium ion (NO+), from nitrous acid (HONO) in an acidic environment.[7][8] The nucleophilic nitrogen of the this compound then attacks the electrophilic nitrosonium ion.[8] Kinetic studies on related ureas show that this process often involves a slow proton transfer step, which can be subject to general base catalysis.[9]

G N-Nitrosation of this compound cluster_reactants Reactants cluster_intermediates Mechanism DMU This compound (CH₃)₂N-CO-NH₂ Attack Nucleophilic Attack by DMU on NO⁺ DMU->Attack HONO Nitrous Acid (HONO) Protonation Protonation of HONO + H⁺ HONO->Protonation Acidic Conditions Nitrosonium Formation of Nitrosonium Ion (NO⁺) + H₂O Protonation->Nitrosonium Nitrosonium->Attack Deprotonation Deprotonation - H⁺ Attack->Deprotonation Product N-Nitroso-1,1-dimethylurea (CH₃)₂N-CO-NH(NO) Deprotonation->Product

Caption: N-Nitrosation pathway of this compound.

Nucleophilic Reactions

The unsubstituted nitrogen of this compound acts as a nucleophile, enabling it to participate in a variety of coupling and condensation reactions.[1]

Reaction with Acyl Halides

This compound reacts with acyl halides to form acylureas. This reaction is a standard nucleophilic acyl substitution where the primary amine of the urea attacks the electrophilic carbonyl carbon of the acyl halide.

Multi-Component Condensation Reactions

This compound can be used in multi-component reactions, such as the Biginelli reaction, for the synthesis of complex heterocyclic structures like dihydropyrimidinones.[10] In these reactions, it serves as the urea component, condensing with an aldehyde and a β-ketoester.

  • Catalyst: The reaction is promoted by an ion exchange resin such as Dowex-50W.[10]

  • Reactants: this compound is mixed with an appropriate aldehyde and a β-dicarbonyl compound.

  • Conditions: The mixture is typically heated under solvent-free conditions.

  • Mechanism: The reaction proceeds through the formation of an N-acylimminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the dihydropyrimidinone product.

G This compound as a Nucleophile cluster_reactions Electrophiles cluster_products Products DMU This compound (Nucleophile) AcylHalide Acyl Halide (R-CO-X) DMU->AcylHalide Nucleophilic Acyl Substitution Aldehyde Aldehyde (R'-CHO) DMU->Aldehyde Multi-component Condensation VinylHalide Vinyl Halide DMU->VinylHalide Coupling Reaction Acylurea Acylurea AcylHalide->Acylurea CondensationProduct Condensation Product (e.g., via Biginelli Reaction) Aldehyde->CondensationProduct CouplingProduct Coupling Product VinylHalide->CouplingProduct

Caption: Nucleophilic reactions of this compound.

Thermal Decomposition

The thermal stability of ureas is a critical factor in their synthesis and application. Thermal decomposition of this compound, when studied alongside related compounds, shows that decomposition occurs at elevated temperatures. For instance, studies on iron complexes containing N,N-dimethylurea show that after the loss of water of crystallization, the disruption of the crystal lattice occurs around 214°C, leading to the formation and evolution of dimethylamine.[11] The decomposition pathways are complex and can be influenced by the atmosphere (inert vs. oxidizing).[11]

Compound SystemAtmosphereTemperature (°C)EventEvolved SpeciesReference
[Fe(N,N-dimethylurea)₄(H₂O)₂]³⁺ complexHelium / Air~140 - 200Endothermic DecompositionWater, Dimethylamine[11]
[Fe(N,N-dimethylurea)₄(H₂O)₂]³⁺ complexHelium / Air~214Lattice DisruptionDimethylamine (m/z=45), Water[11]

Applications in Drug Development and Research

This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[2][3]

  • Precursor for Active Pharmaceutical Ingredients (APIs): It is used as an intermediate in the synthesis of drugs such as antipyrine (B355649) and phenobarbital.[3]

  • Synthesis of Heterocycles: Its role in multi-component reactions makes it valuable for creating libraries of heterocyclic compounds for drug discovery.[10]

  • Scaffold for Biased Ligands: In modern drug design, derivatives of this compound are incorporated into complex molecules, such as cariprazine (B1246890) analogues, which target dopamine (B1211576) receptors. The dimethylurea moiety can bind to secondary binding sites on these receptors, influencing their pharmacological profile.[12]

  • Rocket Fuel Synthesis: It is an important raw material for synthesizing the rocket fuel 1,1-dimethylhydrazine.[4]

This guide provides a foundational understanding of the primary reaction mechanisms of this compound. The detailed protocols and visualized pathways serve as a practical resource for chemists and researchers aiming to leverage this versatile compound in their work.

References

In-Depth Technical Guide: Theoretical and Computational Studies of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylurea (1,1-DMU), an asymmetrical urea (B33335) derivative, serves as a versatile reagent and polar solvent in organic synthesis. Its molecular structure and electronic properties are of significant interest for applications in medicinal chemistry and drug development, where urea moieties are common pharmacophores. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound. While extensive dedicated computational studies on 1,1-DMU are not widely available in the current literature, this document outlines the established methodologies and presents analogous data from closely related urea derivatives to offer valuable insights. The guide covers molecular geometry, vibrational spectroscopy (FT-IR and FT-Raman), electronic properties (HOMO-LUMO analysis, Molecular Electrostatic Potential), and in silico drug-likeness and ADMET predictions. All quantitative data from related compounds are summarized in structured tables, and detailed computational protocols are provided. Diagrams illustrating key concepts and workflows are included to enhance understanding.

Introduction

Urea and its derivatives are a critical class of compounds in organic chemistry and hold a significant place in the pharmaceutical industry due to their ability to form strong hydrogen bonds and act as versatile scaffolds in drug design. This compound (CH₃)₂NCONH₂, also known as N,N-Dimethylurea, is an important intermediate in the synthesis of various organic compounds. Understanding its three-dimensional structure, vibrational modes, and electronic characteristics through computational modeling is crucial for predicting its reactivity, stability, and potential biological activity.

Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the molecular properties of compounds like 1,1-DMU at the atomic level. These computational approaches can predict spectroscopic data, which can then be compared with experimental findings to validate the theoretical models. Furthermore, analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis provide deep insights into the molecule's reactivity and intermolecular interaction sites. For drug development professionals, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an indispensable tool for early-stage evaluation of drug candidates.

This guide will detail the standard computational protocols for these analyses and present available data for analogous compounds to serve as a reference for researchers working with this compound.

Molecular Structure and Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements to find the structure with the lowest energy.

Experimental Protocol: Geometry Optimization

A typical computational protocol for geometry optimization of a molecule like this compound would involve the following steps:

  • Initial Structure Creation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Computational Method Selection: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. A popular functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set Selection: A basis set describes the mathematical functions used to represent the electronic wavefunctions. A commonly used and reliable basis set for organic molecules is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.

  • Optimization Algorithm: An iterative algorithm, such as the Berny algorithm, is used to systematically adjust the positions of the atoms until the forces on each atom are close to zero, indicating a minimum on the potential energy surface.

  • Frequency Calculation: To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the structure is a stable conformer.

Table 1: Theoretical Optimized Geometrical Parameters of 1,3-Dimethylurea

Bond Lengths (Å) Calculated Bond Angles (º) Calculated
C1-O81.23O8-C1-N2123.5
C1-N21.39O8-C1-N3123.5
C1-N31.39N2-C1-N3113.0
N2-H91.01C1-N2-C4122.1
N3-H131.01C1-N3-C5122.1
N2-C41.46N2-C4-H10109.8
N3-C51.46N3-C5-H14109.8
C4-H101.09H10-C4-H11109.1
C4-H111.09H14-C5-H15109.1
C4-H121.09
C5-H141.09
C5-H151.09
C5-H161.09

Data is analogous, for 1,3-Dimethylurea, and should be used for reference purposes only.

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies, which aids in the assignment of experimental spectra.

Experimental and Computational Protocols

Experimental:

  • FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound would typically be recorded using the KBr pellet technique in the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a Nd:YAG laser for excitation, typically in the range of 4000-50 cm⁻¹.

Computational:

The vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical model. Potential Energy Distribution (PED) analysis is then performed to assign the calculated frequencies to specific vibrational modes.

Table 2: Tentative Vibrational Assignments for this compound based on Analogous Compounds (cm⁻¹)

Vibrational Mode Expected FT-IR Frequency Expected FT-Raman Frequency Assignment
N-H Asymmetric Stretch~3500~3500νas(NH₂)
N-H Symmetric Stretch~3400~3400νs(NH₂)
C-H Asymmetric Stretch~3000~3000νas(CH₃)
C-H Symmetric Stretch~2900~2900νs(CH₃)
C=O Stretch (Amide I)~1650~1650ν(C=O)
NH₂ Scissoring (Amide II)~1600~1600δ(NH₂)
C-N Stretch~1450~1450ν(C-N)
CH₃ Asymmetric Bending~1420~1420δas(CH₃)
CH₃ Symmetric Bending~1380~1380δs(CH₃)
NH₂ Wagging~750-ω(NH₂)
NH₂ Torsion~650-τ(NH₂)

Frequencies are approximate and based on general values for urea and its derivatives. Specific experimental and calculated values for this compound are needed for accurate assignments.

workflow_vibrational_spectroscopy cluster_exp Experimental cluster_comp Computational exp_sample This compound Sample ftir FT-IR Spectrometer exp_sample->ftir ft_raman FT-Raman Spectrometer exp_sample->ft_raman exp_spectra Experimental Spectra ftir->exp_spectra ft_raman->exp_spectra comparison Comparison and Vibrational Assignment exp_spectra->comparison geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation geom_opt->freq_calc ped_analysis PED Analysis freq_calc->ped_analysis calc_spectra Calculated Spectra ped_analysis->calc_spectra calc_spectra->comparison

Caption: Workflow for vibrational spectroscopic analysis.

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals and electrostatic potential, are key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap indicates a more reactive molecule.

Table 3: Calculated Electronic Properties of Urea (for reference)

Parameter Value (eV)
E_HOMO-7.89
E_LUMO1.54
Energy Gap (ΔE)9.43

Data for Urea calculated at the B3LYP/6-311++G(d,p) level. Values for this compound are expected to differ.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the region of most negative potential, while the hydrogen atoms of the amino group are expected to be the regions of most positive potential.

mep_homo_lumo cluster_homo_lumo Frontier Molecular Orbitals cluster_mep Molecular Electrostatic Potential homo HOMO (Highest Occupied Molecular Orbital) Electron Donor energy_gap Energy Gap (ΔE) Reactivity Indicator lumo LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor mep_map MEP Map neg_pot Negative Potential (Red) Nucleophilic Sites (e.g., Carbonyl Oxygen) mep_map->neg_pot pos_pot Positive Potential (Blue) Electrophilic Sites (e.g., Amine Hydrogens) mep_map->pos_pot

Caption: Key concepts in electronic property analysis.

Drug Development Potential

For professionals in drug development, understanding the pharmacokinetic properties of a molecule is crucial. In silico ADMET prediction provides a rapid and cost-effective way to assess the drug-likeness of a compound in the early stages of discovery.

In Silico ADMET Prediction

Various computational models are available to predict the ADMET properties of a molecule based on its structure. These models use quantitative structure-activity relationships (QSAR) and other machine learning algorithms to predict properties such as:

  • Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 enzyme inhibition.

  • Excretion: Renal clearance.

  • Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.

Table 4: Predicted ADMET Properties for this compound (Illustrative)

Property Predicted Value/Classification Significance
Drug-Likeness
Lipinski's Rule of FiveCompliantGood oral bioavailability is likely.
Absorption
Human Intestinal AbsorptionHighWell-absorbed from the gut.
Caco-2 PermeabilityModerateCan cross the intestinal barrier.
Distribution
Blood-Brain BarrierPermeableMay have central nervous system effects.
Metabolism
CYP2D6 InhibitorNoUnlikely to interfere with the metabolism of other drugs.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of causing genetic mutations.
CarcinogenicityNon-carcinogenLow risk of causing cancer.

These are illustrative predictions. Actual values would need to be calculated using specific ADMET prediction software.

admet_workflow input This compound Structure (SMILES/SDF) admet_software In Silico ADMET Prediction Software (e.g., SwissADME, preADMET) input->admet_software output Predicted ADMET Properties Report admet_software->output analysis Analysis of Drug-Likeness and Potential Liabilities output->analysis

An In-Depth Technical Guide to the Discovery and History of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylurea (B72202), also known as N,N-Dimethylurea, is a significant compound in organic synthesis and various industrial applications. This guide provides a comprehensive overview of its discovery and the historical evolution of its synthesis, tailored for a scientific audience. It delves into the early preparations of this asymmetrical urea (B33335), presenting detailed experimental protocols from seminal publications, quantitative data, and visual representations of synthetic pathways.

Discovery and Early Synthesis

The first documented synthesis of this compound is attributed to the Dutch chemist Antoine Paul Nicolas Franchimont in 1888. His work, published in the "Recueil des Travaux Chimiques des Pays-Bas," detailed the preparation of several urea derivatives, including the asymmetrical dimethylurea. This pioneering work laid the foundation for the future study and application of this class of compounds.

A significant later contribution came from Scheslakoff in 1905, published in the "Journal of the Russian Physical Chemical Society." This work described a method for producing N,N-dimethylurea through a Hofmann rearrangement, a process that became a notable, albeit not always high-yielding, route for its synthesis.

Over the 20th century, numerous other synthetic methods were developed, driven by the increasing industrial importance of this compound as an intermediate for pharmaceuticals, herbicides, and as a component in the production of the rocket propellant Unsymmetrical Dimethylhydrazine (UDMH). These later methods often focused on improving yield, purity, and safety, moving away from hazardous reagents like phosgene.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular FormulaC₃H₈N₂O[General Knowledge]
Molar Mass88.11 g/mol [General Knowledge]
AppearanceWhite crystalline powder[General Knowledge]
Melting Point180-185 °C[1][2]
Boiling Point269-270 °C[General Knowledge]
Solubility in Water765 g/L at 21.5 °C[General Knowledge]
log P-0.783[General Knowledge]
pKa14.24[General Knowledge]
CAS Number598-94-7[General Knowledge]

Key Historical Synthesis Protocols

This section provides detailed experimental methodologies for two historically significant syntheses of this compound.

Franchimont's First Synthesis (1888)

Methodology: The inaugural synthesis of this compound was achieved by the reaction of dimethylamine (B145610) with carbamide (urea). While the original publication provides a qualitative description, the procedure can be reconstructed as follows:

  • Reactants: An excess of a concentrated aqueous solution of dimethylamine is combined with urea.

  • Reaction Conditions: The mixture is heated in a sealed vessel under pressure. The exact temperature and pressure were not specified but would have been sufficient to drive the reaction to completion.

  • Work-up: Upon cooling, the excess dimethylamine and ammonia (B1221849) byproduct are removed by evaporation. The resulting crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water.

Scheslakoff's Synthesis via Hofmann Rearrangement (1905)

Methodology: This method utilizes the Hofmann rearrangement of N,N-dimethyl-N'-nitrosourea.

  • Preparation of Starting Material: N,N-dimethyl-N'-nitrosourea is prepared by the nitrosation of this compound.

  • Rearrangement: The N,N-dimethyl-N'-nitrosourea is treated with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution.

  • Reaction Mechanism: The base induces a rearrangement where the dimethylamino group migrates, leading to the formation of an isocyanate intermediate, which is subsequently hydrolyzed to this compound.

  • Isolation: The product is isolated from the reaction mixture by extraction and purified by recrystallization.

Modern Synthetic Routes

Over time, more efficient and safer methods have been developed for the industrial production of this compound. Below are outlines of two common modern approaches.

Reaction of Dimethylamine with Urea

This method is a refinement of the original synthesis and is a common industrial process.

  • Reactants: Urea and an excess of dimethylamine are used.

  • Conditions: The reaction is carried out in an autoclave under elevated temperature (120-160 °C) and pressure. The use of a catalyst, such as a Lewis acid, can enhance the reaction rate.

  • Byproduct Removal: Ammonia is generated as a byproduct and is continuously removed to drive the equilibrium towards the product.

  • Purification: The molten product is cooled, and the solid this compound is purified by crystallization.

Phosgene-Free Synthesis from Carbon Dioxide

Reflecting the principles of green chemistry, methods utilizing carbon dioxide as a C1 source have been developed.

  • Reactants: Dimethylamine and carbon dioxide.

  • Catalyst: A variety of catalysts can be employed, including metal-organic frameworks (MOFs) and ionic liquids.

  • Conditions: The reaction is typically performed in a high-pressure reactor at elevated temperatures.

  • Intermediate: The reaction proceeds through the formation of dimethylcarbamic acid, which then reacts with another molecule of dimethylamine to form this compound and water.

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.

Franchimont_Synthesis Dimethylamine Dimethylamine Intermediate Reaction Intermediate Dimethylamine->Intermediate Urea Urea Urea->Intermediate DMU This compound Intermediate->DMU Heat, Pressure Ammonia Ammonia (byproduct) Intermediate->Ammonia

Caption: Franchimont's Synthesis of this compound.

Scheslakoff_Synthesis Start N,N-dimethyl-N'-nitrosourea Isocyanate Isocyanate Intermediate Start->Isocyanate Hofmann Rearrangement Base Base (e.g., NaOH) Base->Isocyanate DMU This compound Isocyanate->DMU Hydrolysis Water H₂O Water->DMU Modern_Urea_Process Urea Urea Autoclave Autoclave (120-160 °C, Pressure) Urea->Autoclave Dimethylamine Dimethylamine (excess) Dimethylamine->Autoclave DMU This compound Autoclave->DMU Ammonia Ammonia (removed) Autoclave->Ammonia CO2_Synthesis CO2 Carbon Dioxide Carbamic_Acid Dimethylcarbamic Acid Intermediate CO2->Carbamic_Acid Dimethylamine Dimethylamine Dimethylamine->Carbamic_Acid DMU This compound Dimethylamine->DMU Catalyst Catalyst Catalyst->Carbamic_Acid Carbamic_Acid->DMU Water Water DMU->Water

References

An In-depth Technical Guide to the Safe Handling and Storage of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1,1-Dimethylurea (CAS No. 598-94-7), a versatile compound utilized in various chemical syntheses and research applications. Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Physicochemical and Toxicological Data

Quantitative data for this compound is summarized below to provide a clear reference for its physical and toxicological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₈N₂O[1][2]
Molecular Weight 88.11 g/mol [1][2]
Appearance White to off-white crystalline solid/powder[2]
Melting Point 178-183 °C[1]
Solubility Soluble in water (5%)[1]
Vapor Pressure Not available
Flash Point Not applicable[1]

Table 2: Toxicological Data for Dimethylurea Isomers

IsomerTestResultReference
1,3-DimethylureaLD50 Oral (Rat)4,000 mg/kg[3]
1,3-DimethylureaSkin Irritation (Rabbit)No skin irritation[4]
1,3-DimethylureaEye Irritation (Rabbit)No eye irritation[4]
This compoundGHS ClassificationCauses skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[5][6]

Note: Specific toxicological data for this compound is limited; data for the isomer 1,3-Dimethylurea is provided for context. However, the GHS classification for this compound indicates it is an irritant.

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[5][6] It can cause skin, eye, and respiratory irritation.[5] All personnel handling this chemical must be aware of its potential hazards and take appropriate precautions.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.[7]

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[1]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize dust inhalation.[7]

  • Avoid generating dust during handling.[4]

  • Avoid contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[7]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.

Emergency Procedures

Table 3: First-Aid Measures

Exposure RouteProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Measures
  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the spilled solid, avoiding dust generation.[4]

    • Place the material into a suitable, labeled container for disposal.[4]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's emergency response team.

    • Ensure the area is well-ventilated.

    • Prevent the spill from entering drains.[4]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

  • Hazardous Combustion Products: May produce toxic fumes of carbon oxides and nitrogen oxides upon combustion.[4]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Protocols

Protocol for Safe Handling and Use in Experiments

This protocol outlines the necessary steps for safely incorporating this compound into experimental procedures.

  • Preparation:

    • Review the Safety Data Sheet (SDS) before starting work.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare a designated waste container for this compound waste.

  • Weighing and Dispensing:

    • Conduct all weighing and dispensing of the solid material within a chemical fume hood or a balance enclosure to minimize dust exposure.

    • Use a spatula for transferring the solid. Avoid pouring, which can create dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Running the Reaction:

    • Set up the reaction apparatus in a chemical fume hood.

    • If the reaction is heated, ensure proper temperature control and monitoring.

    • Keep the reaction vessel closed to prevent the release of any volatile byproducts.

  • Work-up and Purification:

    • Conduct all work-up and purification steps in a chemical fume hood.

    • Be mindful of potential exposure during extractions, filtrations, and chromatography.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with this compound with soap and water.

    • Dispose of all contaminated materials (e.g., weigh boats, gloves, paper towels) in the designated waste container.

Experimental Protocol for the Synthesis of this compound

The following protocol is adapted from a patented method for the preparation of this compound.[8]

  • Apparatus Setup:

    • Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reaction Mixture Preparation:

    • In the flask, combine 390g (6 mol) of sodium cyanate (B1221674) and 150 ml of purified water.

    • Begin stirring and heating the mixture.

  • Addition of Reactant:

  • Reaction:

    • Maintain the reaction at a constant temperature and continue stirring for 2-3 hours.

  • Quenching and Purification:

    • After the reaction is complete, add a small amount of sodium hypochlorite (B82951) and a 1% sodium bicarbonate solution.

    • Stir for an additional 25 minutes.

  • Isolation of Product:

    • Concentrate the reaction mixture under reduced pressure.

    • Cool the concentrated solution to induce crystallization.

    • Isolate the crystals via centrifugal separation.

    • Recrystallize the product from water.

    • Dry the final product under a vacuum to yield this compound as a white crystalline powder.

Visualizations

The following diagrams illustrate key workflows for the safe handling and synthesis of this compound.

SafeHandlingWorkflow start Start: Prepare for Experiment review_sds Review SDS start->review_sds ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Prepare Fume Hood start->fume_hood weighing Weighing and Dispensing (in Fume Hood) review_sds->weighing ppe->weighing fume_hood->weighing reaction Running Reaction (in Fume Hood) weighing->reaction workup Work-up and Purification (in Fume Hood) reaction->workup cleanup Cleanup and Decontamination workup->cleanup decontaminate Decontaminate Surfaces and Equipment cleanup->decontaminate dispose Dispose of Waste Properly cleanup->dispose end End decontaminate->end dispose->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

SynthesisWorkflow start Start: Synthesis of this compound setup Assemble Reaction Apparatus (3-neck flask, stirrer, thermometer, condenser) start->setup charge_reactants Charge Flask with Sodium Cyanate and Water setup->charge_reactants heat_stir Heat and Stir charge_reactants->heat_stir add_dma Add 40% Dimethylamine Solution heat_stir->add_dma react React for 2-3 Hours (Constant Temperature) add_dma->react quench Quench with NaOCl and NaHCO3 Solution react->quench concentrate Concentrate Under Reduced Pressure quench->concentrate crystallize Cool to Induce Crystallization concentrate->crystallize isolate Isolate Crystals (Centrifugal Separation) crystallize->isolate recrystallize Recrystallize from Water isolate->recrystallize dry Dry Under Vacuum recrystallize->dry end End: Obtain Pure this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Material Safety of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the material safety data for 1,1-Dimethylurea (CAS No. 598-94-7), intended for researchers, scientists, and professionals in drug development. It covers key safety information, hazard classifications, and the experimental methodologies used for their determination.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
Molecular Formula C3H8N2O[1][2][3]
Molecular Weight 88.11 g/mol [1][2][3]
CAS Number 598-94-7[1][3][4]
EC Number 209-957-0[4][5]
Appearance White to off-white crystalline powder/solid[1][2][6]
Melting Point 178-183 °C[1][5][6]
Boiling Point No information available[6]
Solubility in Water Soluble (5%)[1][5]
Vapor Pressure 0.008 Pa at 25°C[1]
Flash Point Not applicable[5][6]
Autoignition Temperature No information available[6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

GHS classification data is aggregated from multiple sources notifying the European Chemicals Agency (ECHA).[3]

Signal Word: Warning[4][7]

Hazard Pictogram: [7]

  • GHS07: Exclamation mark

Precautionary Statements: [4][7] A comprehensive list of precautionary statements includes but is not limited to:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor if you feel unwell).[4]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4]

  • Disposal: P501 (Dispose of contents/container in accordance with local regulations).[7]

Toxicological Information

The toxicological profile of this compound indicates moderate acute toxicity and notable irritant effects.

Toxicity EndpointSpeciesRouteValueReference(s)
Acute Dermal LD50 RatDermal> 2000 mg/kg[8]
Acute Oral LD50 RatOral~4000 mg/kg (for 1,3-Dimethylurea)[9][10]

Note: Specific acute oral toxicity data for this compound was not found in the provided search results. The value presented is for the related isomer, 1,3-Dimethylurea, and should be considered for context only.

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Sensitization: No information available to indicate it is a skin or respiratory sensitizer.[8]

  • Germ Cell Mutagenicity: No data available for this compound.[11] For the related compound 1,3-Dimethylurea, an Ames test was negative.[10] However, it is noted that nitrosoureas, which can be formed from dimethylurea in the presence of nitrite, may be mutagenic.[9]

  • Carcinogenicity: No components are listed as probable, possible, or confirmed human carcinogens by IARC.[10] However, as with mutagenicity, the potential formation of carcinogenic nitrosoureas is a concern.[9]

  • Reproductive Toxicity: No data available for this compound.[11] A screening test on 1,3-Dimethylurea showed no adverse effects on reproductive performance or fertility in rats.[9]

Experimental Protocols

The GHS hazard classifications are determined by standardized experimental protocols, typically following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. While specific study reports for this compound are not publicly available, the following sections describe the general methodologies used to assess its primary hazards.

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

  • Test Species: Albino rabbit.

  • Methodology: A single dose of 0.5 g of the solid test substance is applied to a small area of shaved, intact skin (approximately 6 cm²). The area is covered with a semi-occlusive dressing for a 4-hour exposure period. An untreated skin area on the same animal serves as a control. After 4 hours, the residual substance is removed.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If effects persist, observations may continue for up to 14 days to assess reversibility.

  • Classification: The severity of the skin reactions is scored. If the scores for erythema or edema meet specific criteria, the substance is classified as a skin irritant (Category 2).

This protocol evaluates the potential of a substance to produce irritation or damage to the eye.

  • Test Species: Albino rabbit.

  • Methodology: A single dose of the test substance (e.g., 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are held together for about one second. The other eye remains untreated and serves as a control. The eyes are not washed out for at least 24 hours after instillation unless immediate corrosive effects are noted.

  • Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application. The observation period can be extended to assess the reversibility of effects.

  • Classification: Ocular lesions are scored. Based on the severity and reversibility of the observed effects, the substance is classified. Substances causing reversible eye irritation are classified as Category 2.

The classification for respiratory tract irritation (Category 3) is based on evidence from human experience or animal studies indicating transient irritant effects. This is often supported by observations from acute inhalation toxicity studies.

  • Methodology: Evidence can be derived from various sources. In animal studies, this typically involves exposing animals (often rats) to the substance via inhalation and observing for clinical signs of respiratory irritation, such as labored breathing or nasal discharge. Histopathological examination of the respiratory tract may also be performed. Human data from occupational exposure can also be used.

  • Classification: If a substance produces respiratory irritant effects that are reversible and do not lead to significant tissue damage, it is classified as STOT-SE Category 3.

Emergency Procedures and Handling

Handling:

  • Use only in a well-ventilated area.[4]

  • Avoid breathing dust.[4]

  • Avoid contact with skin and eyes.[8]

  • Wash hands thoroughly after handling.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a dust mask (e.g., N95 type).[5][8]

Storage:

  • Store in a cool, dry, well-ventilated place.[6]

  • Keep the container tightly closed.[4]

  • Store locked up.[4]

  • Incompatible materials include strong oxidizing agents.[6]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][8]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[6][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6]

  • Hazardous Combustion Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[6]

Visualizations

GHS_Classification cluster_Data Data Gathering cluster_Eval Hazard Evaluation (Weight of Evidence) cluster_Testing Experimental Testing (if needed) cluster_Class Classification & Communication Data Identify Substance: This compound PhysChem Physical/Chemical Properties (Solid, Solubility, etc.) Data->PhysChem ToxData Existing Toxicological Data (Human & Animal) Data->ToxData HealthEval Health Hazards PhysChem->HealthEval PhysicalEval Physical Hazards PhysChem->PhysicalEval ToxData->HealthEval SkinTest Skin Irritation Test (OECD 404) HealthEval->SkinTest Data Gap? EyeTest Eye Irritation Test (OECD 405) HealthEval->EyeTest Data Gap? AcuteTox Acute Toxicity Test (Oral, Dermal, Inhalation) HealthEval->AcuteTox Data Gap? STOT_SE STOT-SE Evaluation HealthEval->STOT_SE Data Gap? Classification Assign Hazard Class & Category - Skin Irrit. 2 - Eye Irrit. 2 - STOT SE 3 PhysicalEval->Classification Not Flammable/Explosive SkinTest->Classification EyeTest->Classification AcuteTox->Classification STOT_SE->Classification Label Generate Label Elements - Pictogram (GHS07) - Signal Word (Warning) - Hazard Statements - Precautionary Statements Classification->Label SDS Compile Safety Data Sheet (SDS) Classification->SDS

Caption: GHS Hazard Classification Workflow for this compound.

Spill_Response cluster_Initial Initial Actions cluster_PPE Personal Protective Equipment (PPE) cluster_Cleanup Containment & Cleanup cluster_Final Final Steps Spill Spill of this compound (Solid Powder) Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove ignition sources (precautionary) Ventilate->Ignition PPEGoggles Chemical Safety Goggles Ignition->PPEGoggles PPEGloves Protective Gloves PPEGoggles->PPEGloves PPERespirator Dust Mask (N95) PPEGloves->PPERespirator Contain Prevent dust generation PPERespirator->Contain Cleanup Sweep or shovel into a suitable, labeled container Contain->Cleanup NoWater Avoid flushing with water into drains Cleanup->NoWater Decon Decontaminate area and wash hands NoWater->Decon Disposal Dispose of waste according to local regulations Decon->Disposal Report Report the incident Disposal->Report

Caption: Emergency Response Procedure for a this compound Spill.

References

Methodological & Application

Application Notes and Protocols: The Role of 1,1-Dimethylurea in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,1-dimethylurea (B72202) and its precursors in the synthesis of prominent agrochemicals, specifically focusing on the phenylurea herbicides Diuron (B1670789) and Linuron (B1675549). This document outlines detailed experimental protocols, quantitative data, and reaction pathways to facilitate research and development in the agrochemical sector.

Introduction to this compound in Agrochemicals

This compound is a key building block and intermediate in the synthesis of a class of herbicides known as phenylureas. These compounds are effective as selective, non-systemic herbicides for controlling a broad spectrum of grasses and broadleaf weeds. The primary mechanism of action for phenylurea herbicides is the inhibition of photosynthesis in target plant species. Due to their efficacy, they have been widely used in agriculture on a variety of crops. This document will detail the synthetic routes from precursors of this compound to the final agrochemical products, Diuron and Linuron.

Synthesis of Phenylurea Herbicides

The general synthetic pathway to N,N-dimethyl-N'-phenylurea herbicides involves the reaction of a substituted phenyl isocyanate with dimethylamine (B145610). This compound itself can be synthesized from dimethylamine, and its synthetic utility is often realized through reactions involving its precursors.

Synthesis of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)

Diuron is a widely used herbicide for the control of broadleaf and grassy weeds in various crops. The synthesis of Diuron is typically achieved through the reaction of 3,4-dichlorophenyl isocyanate with dimethylamine.

Reaction Scheme:

Diuron_Synthesis cluster_reactants Reactants cluster_product Product 3,4-Dichlorophenyl\nIsocyanate 3,4-Dichlorophenyl Isocyanate Diuron Diuron 3,4-Dichlorophenyl\nIsocyanate->Diuron + Dimethylamine Dimethylamine Dimethylamine

Caption: Synthesis of Diuron from 3,4-Dichlorophenyl Isocyanate and Dimethylamine.

Quantitative Data for Diuron Synthesis:

The following table summarizes the quantitative data extracted from various synthetic protocols for Diuron.

ParameterValueReference
Yield 90.3% - 98.7%[1][2]
Purity 97.5% - 99.2%[1]
Reaction Temperature < 15 °C or 45-70 °C[2][3]
Solvent Toluene (B28343), Tetrahydrofuran (THF), Dichloromethane, o-Dichlorobenzene, Xylene[1][2]
Reaction Time ~2 hours[1][2]

Experimental Protocol: Laboratory-Scale Synthesis of Diuron

This protocol is a representative example based on common procedures found in the literature.

Materials:

  • 3,4-Dichlorophenyl isocyanate

  • Dimethylamine (gas or solution in a suitable solvent like toluene)

  • Toluene (anhydrous)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser (with a drying tube)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 3,4-dichlorophenyl isocyanate in anhydrous toluene.

  • Cooling: Cool the solution in an ice bath to a temperature below 15°C.[3]

  • Addition of Dimethylamine: Slowly add a solution of dimethylamine in toluene dropwise to the cooled isocyanate solution while stirring vigorously. Alternatively, bubble dry dimethylamine gas through the solution.[1][2] The molar ratio of 3,4-dichlorophenyl isocyanate to dimethylamine should be approximately 1:1 to 1:3.[3]

  • Reaction Monitoring: Monitor the reaction progress by controlling the pH of the reaction mixture, aiming for a final pH of 7-11.[3] The reaction is typically complete within 2 hours.[1][2]

  • Product Isolation: Upon completion of the reaction, a white precipitate of Diuron will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold toluene to remove any unreacted starting materials and byproducts.

  • Drying: Dry the collected solid in a vacuum oven at 90-100°C to obtain the final Diuron product.[3]

  • Purification (Optional): If necessary, the crude Diuron can be further purified by recrystallization from a suitable solvent such as hot ethanol (B145695) or a mixture of ethanol and water.

Experimental Workflow:

Diuron_Workflow A Dissolve 3,4-Dichlorophenyl Isocyanate in Toluene B Cool Reaction Mixture (< 15 °C) A->B C Slowly Add Dimethylamine Solution B->C D Stir for ~2 hours (Monitor pH to 7-11) C->D E Filter Precipitate D->E F Wash with Cold Toluene E->F G Dry in Vacuum Oven (90-100 °C) F->G H Diuron Product G->H

Caption: Laboratory workflow for the synthesis of Diuron.

Synthesis of Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea)

Linuron is another important phenylurea herbicide. Its synthesis can be achieved from 3,4-dichlorophenyl isocyanate and N,O-dimethylhydroxylamine or through the methylation of 3,4-dichlorophenyl hydroxyurea (B1673989).

Reaction Scheme:

Linuron_Synthesis cluster_reactants Reactants cluster_product Product 3,4-Dichlorophenyl\nHydroxyurea 3,4-Dichlorophenyl Hydroxyurea Linuron Linuron 3,4-Dichlorophenyl\nHydroxyurea->Linuron + Methyl Chloride (in NaOH solution) Methyl Chloride Methyl Chloride

Caption: Synthesis of Linuron from 3,4-Dichlorophenyl Hydroxyurea.

Quantitative Data for Linuron Synthesis:

ParameterValueReference
Yield 90%[4]
Purity 95%[4]
Reaction Temperature 50 °C[4]
Solvent Water[4]
Reaction Time 3 hours[4]

Experimental Protocol: Laboratory-Scale Synthesis of Linuron

This protocol is based on a patented method.

Materials:

  • 3,4-Dichlorophenyl hydroxyurea

  • Methyl chloride (liquefied gas)

  • 30% Sodium hydroxide (B78521) (NaOH) solution

  • Water

  • Stainless steel reactor (or a suitable pressure vessel)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a stainless steel reactor, combine 100.5 grams of 3,4-dichlorophenyl hydroxyurea and 150 ml of water.[4]

  • Addition of Methyl Chloride: Add 60 grams of liquefied methyl chloride to the reactor.[4]

  • Heating and Base Addition: Heat the reaction mixture to 50°C while stirring. Slowly drip in a 30% NaOH solution.[4]

  • Reaction: Maintain the reaction at 50°C for 3 hours.[4]

  • Cooling and Isolation: After the reaction is complete, cool the mixture, discharge it from the reactor, and filter the solid product.[4]

  • Washing and Drying: Wash the collected solid with water and dry it to obtain the Linuron product.[4]

Experimental Workflow:

Linuron_Workflow A Combine 3,4-Dichlorophenyl Hydroxyurea, Water, and Methyl Chloride in a Reactor B Heat to 50 °C A->B C Slowly Add 30% NaOH Solution B->C D React for 3 hours at 50 °C C->D E Cool and Filter the Product D->E F Wash with Water E->F G Dry the Solid F->G H Linuron Product G->H

References

Application Notes and Protocols: 1,1-Dimethylurea Moiety in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,1-dimethylurea (B72202) functional group is a cornerstone in the chemical structure of numerous highly effective phenylurea herbicides. These compounds are widely utilized in agriculture to control a broad spectrum of annual and perennial weeds by inhibiting photosynthesis at the photosystem II level.[1][2] Herbicides such as Diuron (B1670789), Isoproturon (B30282), and Linuron feature this core structure, which is critical to their biological activity. While this compound itself can be synthesized and used as a chemical intermediate, the most prevalent and industrially significant method for producing these herbicides involves the reaction of a substituted phenyl isocyanate with a source of dimethylamine (B145610).[1][3] This document provides detailed application notes and experimental protocols for the synthesis of key herbicides containing the this compound moiety.

General Synthesis Pathway for Phenylurea Herbicides

The industrial synthesis of phenylurea herbicides predominantly follows a two-step process. The first step involves the formation of a substituted phenyl isocyanate from a corresponding aniline (B41778) derivative. This is commonly achieved by reacting the aniline with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547).[1][4] The resulting isocyanate is a highly reactive intermediate.

The second step is the aminating reaction, where the phenyl isocyanate is treated with dimethylamine to yield the final N,N-dimethyl-N'-phenylurea herbicide.[3][5] This reaction is typically rapid and high-yielding.

G A Substituted Aniline (e.g., 3,4-dichloroaniline) C Substituted Phenyl Isocyanate A->C Phosgenation B Phosgene (COCl₂) or Triphosgene E Final Herbicide Product (e.g., Diuron) C->E Amination D Dimethylamine ((CH₃)₂NH) or Dimethylamine HCl

Caption: General workflow for the synthesis of phenylurea herbicides.

I. Synthesis of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)

Diuron is a broad-spectrum herbicide used for pre-emergent weed control in various crops and non-crop areas.[1][6] Its synthesis is a classic example of the reaction between a dichlorinated phenyl isocyanate and dimethylamine.

Experimental Protocol

This protocol is based on methods described in chemical patents and synthesis literature.[1][4][5]

Step 1: Preparation of 3,4-Dichlorophenyl Isocyanate

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and constant pressure funnel, add triphosgene and a suitable solvent such as toluene (B28343).[4]

  • Stir the mixture to dissolve the triphosgene.

  • Separately, dissolve 3,4-dichloroaniline (B118046) and a catalyst (e.g., triethylamine (B128534) or pyridine) in the same solvent.[4]

  • Slowly add the 3,4-dichloroaniline solution to the triphosgene solution while maintaining the reaction temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC). The product is 3,4-dichlorophenyl isocyanate in solution.

Step 2: Synthesis of Diuron

  • The solution of 3,4-dichlorophenyl isocyanate from Step 1 is warmed to 45-70°C.[4]

  • Dry dimethylamine gas is passed into the solution until the pH of the system reaches 8-9.[4] Alternatively, a solution of dimethylamine in toluene can be used, with the reaction temperature kept below 15°C.[6]

  • The reaction mixture is stirred for approximately 2 hours at a constant temperature (e.g., 65°C).[4] The reaction progress should be monitored to ensure the consumption of the isocyanate is below 0.1 wt%.[5]

  • Upon completion, the mixture is cooled, and the precipitated solid is collected by suction filtration.

  • The filter cake is dried to obtain the final Diuron product.

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Amination A 3,4-Dichloroaniline C 3,4-Dichlorophenyl Isocyanate A->C Catalyst (e.g., Triethylamine) B Triphosgene (in Toluene) E Diuron C->E Toluene 45-70°C, 2h D Dimethylamine Gas ((CH₃)₂NH)

Caption: Synthesis pathway for the herbicide Diuron.

Quantitative Data for Diuron Synthesis
ParameterValueReference
Reactants (Step 2)
3,4-Dichlorophenyl Isocyanate68.6 kg[5]
Toluene (Solvent)220 kg[5]
Dimethylamine Gas18.10 kg[5]
Reaction Conditions
Temperature60°C[5]
Reaction Time2 hours[5]
Product
Diuron Solid82.65 kg[5]
Purity99.3%[5]
Yield94.8%[5]

II. Synthesis of Isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea)

Isoproturon is a selective, systemic herbicide used to control annual grasses and broad-leaved weeds in cereal crops.[2] Its synthesis follows a similar pathway to Diuron, starting from 4-isopropylaniline (B126951).

Experimental Protocol

This protocol is derived from methods described in patents and chemical literature.[2][3][7]

Method 1: From Isocyanate

  • Preparation of 4-isopropylphenyl isocyanate: This intermediate is typically prepared by reacting 4-isopropylaniline (p-cumidine) with phosgene.[8]

  • Synthesis of Isoproturon: Under a nitrogen atmosphere, suspend dimethylamine hydrochloride (3.72 mmol) in a solvent like carbon tetrachloride or dichloromethane (B109758) (5 ml).[3][7]

  • Stir for 10 minutes, then slowly add a solution of 4-isopropylphenyl isocyanate (3.10 mmol) in the same solvent (2 ml).

  • Continue stirring for 20 minutes.

  • Slowly add a solution of an organic base, such as triethylamine (6.20 mmol), in the solvent (2 ml).[3][7]

  • Allow the reaction to proceed at 20°C for 16 hours.

  • Monitor the reaction by TLC until the isocyanate is completely converted.

  • Quench the reaction by adding water (20 ml) and extract the product with dichloromethane (3 x 20 ml).

  • Wash the combined organic phases with water and saturated brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and recrystallize the crude product from dichloromethane to obtain pure Isoproturon crystals.[3][7]

Method 2: Non-Phosgene Route

  • Preparation of N-4-isopropyl phenyl urea (B33335): A solution of 4-isopropylaniline (0.2 mol) in hydrochloric acid and water is mixed with urea (0.3 mol) and refluxed for 2 hours at 95-110°C. The intermediate product crystallizes upon cooling.[9]

  • Synthesis of Isoproturon: The intermediate N-4-isopropyl phenyl urea (0.2 mol) is mixed with xylene (300 ml) and a 33% aqueous solution of dimethylamine (approx. 0.4 mol). The mixture is heated at 100-300°C for 3 hours. After cooling, the Isoproturon crystals are collected by filtration, washed, and dried.[9]

G A 4-Isopropylphenyl Isocyanate C Isoproturon A->C Dichloromethane 20°C, 16h B Dimethylamine HCl + Triethylamine

Caption: Synthesis of Isoproturon via the isocyanate pathway.

Quantitative Data for Isoproturon Synthesis (Method 1)
ParameterValueReference
Reactants
4-isopropylphenyl isocyanate500 mg (3.10 mmol)[7]
Dimethylamine hydrochloride303 mg (3.72 mmol)[7]
Triethylamine627 mg (6.20 mmol)[7]
Solvent (Carbon Tetrachloride)~9 ml[7]
Reaction Conditions
Temperature20°C[7]
Reaction Time16 hours[7]
Product
Isoproturon486 mg[7]
Yield76%[7]
Melting Point153-155°C[9]

III. Synthesis of this compound

While not a herbicide itself, this compound is the parent compound for this class of herbicides and an important chemical intermediate.[10] Its synthesis provides context for the formation of the dimethylurea functional group.

Experimental Protocol

This protocol is based on a method for producing high-purity this compound.[11]

  • Add sodium cyanate (B1221674) (390g) and purified water (150 ml) to a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Begin stirring and heating.

  • Add 40% aqueous dimethylamine solution (676g). The solution may contain small amounts of benzaldehyde (B42025) and ascorbic acid as stabilizers or impurity removers.[11]

  • Maintain the reaction at a constant temperature with stirring for 2-3 hours.

  • After the reaction is complete, add a small amount of sodium hypochlorite (B82951) and 1% sodium bicarbonate solution and stir for 25 minutes.

  • Concentrate the solution under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Collect the crystals by centrifugal separation.

  • Recrystallize the product from water and dry under vacuum to obtain pure this compound.

G A Sodium Cyanate (NaOCN) C Reaction Mixture A->C Water, Heat B 40% Aqueous Dimethylamine B->C D Workup (Oxidant, Concentration, Crystallization) C->D 2-3 hours E This compound D->E

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data for this compound Synthesis
ParameterValueReference
Reactants
Sodium Cyanate390g[11]
40% Dimethylamine (aq)676g[11]
Purified Water150 ml[11]
Product
This compound447g[11]
Melting Point179-181.5°C[11]

The this compound scaffold is fundamental to a significant class of phenylurea herbicides. The primary synthetic route to these valuable agrochemicals involves the reaction of substituted phenyl isocyanates with dimethylamine. The protocols provided herein detail reliable methods for the laboratory-scale synthesis of Diuron and Isoproturon, offering high yields and purity. Understanding these synthetic pathways is crucial for researchers in crop protection, environmental science, and chemical process development. The methods are robust, well-documented, and serve as a foundation for the development of new analogs and manufacturing processes.

References

Application of 1,1-Dimethylurea in Pharmaceutical and Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dimethylurea (DMU) is a versatile chemical intermediate with significant applications in the synthesis of a variety of organic compounds, notably in the agrochemical and pharmaceutical industries. Its utility primarily stems from the reactivity of its unsubstituted nitrogen atom, which can act as a nucleophile in reactions with various electrophiles. This allows for the facile introduction of a dimethylurea moiety into a target molecule, a common structural feature in many biologically active compounds. While its application in the synthesis of pharmaceutical intermediates is established, its role in the production of phenylurea herbicides serves as a well-documented example of its synthetic utility.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates, with a focus on phenylurea derivatives that have historically been used as herbicides. The principles and methodologies described are broadly applicable to the synthesis of pharmaceutical intermediates sharing similar structural motifs.

Application in the Synthesis of Phenylurea Derivatives

This compound is a crucial building block for the synthesis of N-phenyl-N',N'-dimethylurea derivatives. These compounds are of significant interest due to their biological activities. The general synthesis strategy involves the reaction of this compound with a substituted phenyl isocyanate. This reaction is typically a nucleophilic addition of the unsubstituted amine group of this compound to the electrophilic carbon of the isocyanate group.

General Reaction Scheme:

This straightforward and efficient reaction has been utilized in the industrial production of several phenylurea herbicides, including Fenuron, Metoxuron, and Diuron.

Experimental Protocols

Synthesis of Fenuron (N-phenyl-N',N'-dimethylurea)

Fenuron is a herbicide that functions by inhibiting photosynthesis at photosystem II.[1] Its synthesis provides a clear example of the direct application of this compound.

Reaction:

Phenyl isocyanate + this compound → Fenuron

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve this compound in an appropriate volume of acetone or toluene.

  • With vigorous stirring, add phenyl isocyanate dropwise to the solution at room temperature. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.

  • The product, Fenuron, will precipitate out of the solution as a white solid.

  • Collect the precipitate by filtration and wash it with cold hexane to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from ethanol or methanol to yield pure Fenuron.

  • Dry the purified crystals in a vacuum oven.

Characterization:

The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Synthesis of Metoxuron (N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea)

Metoxuron is a selective herbicide also belonging to the phenylurea class.[2] Its synthesis involves the reaction of a substituted phenyl isocyanate with 1,1-dimethylamine, which is conceptually similar to using this compound. For the purpose of illustrating the application of this compound, a protocol analogous to the Fenuron synthesis is provided.

Reaction:

3-Chloro-4-methoxyphenyl isocyanate + this compound → Metoxuron

Materials:

  • This compound

  • 3-Chloro-4-methoxyphenyl isocyanate

  • Toluene or Acetone (solvent)

  • Hexane (for washing)

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • Dissolve this compound in toluene or acetone in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-chloro-4-methoxyphenyl isocyanate in the same solvent to the this compound solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • The precipitated Metoxuron is collected by filtration.

  • Wash the solid product with water and then with cold hexane.[2]

  • Purify the crude product by recrystallization from ethanol or methanol.[2]

  • Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of phenylurea derivatives using precursors related to this compound. Please note that specific yields can vary based on reaction scale and optimization of conditions.

ProductPrecursorsSolventReaction ConditionsYield (%)Purity (%)Reference
Diuron 3,4-Dichlorophenyl isocyanate, Dimethylamine (B145610)DimethylformamideRoom temperature, 2-4 hours85-95>99[3]
Linuron 3,4-Dichlorophenyl isocyanate, MethoxymethylamineNot specifiedMild conditions80-90Not specified[3]
Monuron 3,4-Dichlorophenyl isocyanate, MonomethylamineNot specifiedNot specified85-92Not specified[3]

Note: The provided yields for Diuron, Linuron, and Monuron are based on reactions with dimethylamine or its derivatives, not directly with this compound. However, these reactions are chemically analogous and provide a benchmark for the expected efficiency of such syntheses.

Mandatory Visualizations

Experimental Workflow for Phenylurea Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis R1 This compound Mix Mixing and Reaction (Stirring, Temp Control) R1->Mix R2 Phenyl Isocyanate Derivative R2->Mix Solvent Solvent (e.g., Acetone) Solvent->Mix Filt Filtration Mix->Filt Precipitate Formation Wash Washing (Hexane) Filt->Wash Recryst Recrystallization (Ethanol) Wash->Recryst Dry Drying Recryst->Dry Product Final Product Dry->Product

Caption: General experimental workflow for the synthesis of phenylurea derivatives.

Signaling Pathway: Mechanism of Action of Phenylurea Herbicides

signaling_pathway cluster_photosystem Photosystem II (PSII) in Chloroplasts P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone A) Pheo->QA QB QB (Plastoquinone B) QA->QB Effect Inhibition of Photosynthetic Electron Transport QB->Effect Interruption leads to Light Light Energy Light->P680 Excitation Herbicide Phenylurea Herbicide (e.g., Fenuron, Metoxuron) Block Binding to D1 protein at QB site Herbicide->Block Block->QB Blocks electron transfer to QB

Caption: Mechanism of action of phenylurea herbicides via inhibition of Photosystem II.

References

Application Notes and Protocols: 1,1-Dimethylurea in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various nitrogen-containing heterocycles utilizing 1,1-dimethylurea (B72202) as a key reagent. The following sections cover the synthesis of dihydropyrimidinones, barbiturates, and uracils, offering insights into reaction mechanisms, experimental workflows, and comparative data.

Synthesis of 1,3-Dimethyl-3,4-dihydropyrimidin-2(1H)-ones via Biginelli-type Reaction

The Biginelli reaction is a one-pot three-component condensation reaction that is widely used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While the classic Biginelli reaction utilizes urea (B33335), substituted ureas such as this compound can be employed to generate N-substituted DHPMs. The following protocol is adapted from a five-component reaction that demonstrates the utility of N,N'-dimethylurea, a close structural analog of this compound, in a similar condensation.[2]

Reaction Scheme:

reagents Aromatic Aldehyde + Ethyl Acetoacetate (B1235776) + this compound catalyst Lewis or Brønsted Acid (e.g., InBr3, HCl) reagents->catalyst Reflux product 1,3-Dimethyl-4-aryl-5-ethoxycarbonyl-6-methyl- 3,4-dihydropyrimidin-2(1H)-one catalyst->product

Caption: General scheme for the Biginelli-type synthesis of 1,3-dimethyl-dihydropyrimidinones.

Experimental Protocol

This protocol describes the synthesis of a 1,3-dimethyl-dihydropyrimidinone derivative using an aromatic aldehyde, ethyl acetoacetate, and this compound.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • This compound

  • Indium(III) bromide (InBr₃) or another suitable Lewis/Brønsted acid catalyst

  • Ethanol (95%)

  • Ethyl acetate (B1210297) (for purification)

  • Basic alumina (B75360) (for purification)

  • Silica (B1680970) gel (for chromatography)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and this compound (1.2 eq) in 95% ethanol.

  • Add a catalytic amount of InBr₃ (e.g., 0.1 eq) to the mixture.[2]

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for 7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of basic alumina, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 1,3-dimethyl-dihydropyrimidinone product.

Quantitative Data Summary

The following table summarizes typical yields for the Biginelli reaction with various substrates, adapted from literature on related urea derivatives.[3][4]

Aldehydeβ-KetoesterUrea DerivativeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateUreaB(C₆F₅)₃EtOH476[4]
4-ChlorobenzaldehydeEthyl acetoacetateUreaFeCl₃·6H₂OEtOH192[3]
3-HydroxybenzaldehydeEthyl acetoacetateThioureaB(C₆F₅)₃EtOH388[4]
BenzaldehydeEthyl acetoacetateN,N'-DimethylureaInBr₃EtOH7(Not specified for 3-component)[2]

Note: The yield for the direct three-component reaction with this compound may vary and requires optimization based on the specific substrates and catalyst used.

Synthesis of 1,3-Dimethylbarbituric Acid

Barbiturates are a class of compounds derived from barbituric acid and have been widely used for their central nervous system depressant properties.[5] The synthesis of N-substituted barbiturates can be achieved by using N-substituted ureas, such as this compound, in a condensation reaction with a malonic ester derivative.

Reaction Scheme:

reagents Dimethyl Malonate + this compound base Sodium Ethoxide reagents->base Reflux product 1,3-Dimethylbarbituric Acid base->product

Caption: Synthesis of 1,3-dimethylbarbituric acid via condensation of dimethyl malonate and this compound.

Experimental Protocol

This protocol details the synthesis of 1,3-dimethylbarbituric acid from dimethyl malonate and this compound.

Materials:

  • Dimethyl malonate

  • This compound

  • Sodium ethoxide

  • n-Butanol

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, add dimethyl malonate (1.1 eq) and this compound (1.0 eq).

  • Add a solvent mixture of n-butanol and toluene.

  • Add sodium ethoxide (as catalyst).

  • Heat the mixture to 90-110°C and reflux for 10 hours with stirring.

  • After the reaction is complete, cool the reactant mixture. A solid will separate out.

  • Dissolve the solid in water and adjust the pH to 1-2 with hydrochloric acid.

  • Cool the solution to induce crystallization.

  • Filter the crude product, and recrystallize to obtain pure 1,3-dimethylbarbituric acid.

Quantitative Data Summary

The following table presents data from a patent describing a similar synthesis using 1,3-dimethylurea.

Malonic EsterUrea DerivativeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Dimethyl Malonate1,3-DimethylureaSodium Ethoxiden-Butanol/Toluene90-1101076(Adapted from a patent for 1,3-dimethylurea)
Diethyl Malonate1,3-DimethylureaSodium Ethoxiden-Butanol/Toluene100-120975(Adapted from a patent for 1,3-dimethylurea)

Synthesis of 6-Amino-1,3-dimethyluracil

Uracil (B121893) and its derivatives are fundamental components of nucleic acids and are widely used as building blocks in medicinal chemistry. The synthesis of N-substituted uracils can be accomplished through the cyclization of N-substituted ureas with appropriate C3 synthons.

Reaction Scheme:

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization reagents1 Cyanoacetic Acid + this compound intermediate 1,3-Dimethylcyanoacetylurea reagents1->intermediate Acetic Anhydride product 6-Amino-1,3-dimethyluracil intermediate->product Base (e.g., NaOH)

References

Application Notes and Protocols: The Role of 1,1-Dimethylurea in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 1,1-Dimethylurea (B72202) (DMU) in polymer chemistry, focusing on its applications as a chain extender in polyurethanes and as a curing accelerator in epoxy resins. Detailed experimental protocols and quantitative data are presented to guide researchers in utilizing DMU for the synthesis of advanced polymeric materials.

Introduction to this compound

This compound (DMU) is a urea (B33335) derivative with the chemical formula (CH₃)₂NCONH₂. It is a white, crystalline solid soluble in water and organic solvents.[1][2] In polymer chemistry, its primary utility stems from the reactive amine-like and amide-like functional groups, which can participate in various polymerization and cross-linking reactions.[2]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₃H₈N₂O[3]
Molecular Weight 88.11 g/mol [3]
Melting Point 178-183 °C[4]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]

Application in Polyurethane Synthesis: Chain Extender

In the synthesis of polyurethanes (PUs), particularly polyurethane-ureas (PUUs), DMU can be used as a chain extender. Chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to build high molecular weight polymer chains.[5] The incorporation of DMU introduces urea linkages into the polymer backbone, which can significantly influence the final properties of the material through the formation of strong hydrogen bonds.[5]

The synthesis of polyurethane-urea is typically a two-step process. First, a long-chain polyol reacts with an excess of diisocyanate to form an isocyanate-terminated prepolymer. In the second step, a chain extender, such as this compound, is added to react with the remaining isocyanate groups, forming the final high-molecular-weight polymer.

polyurethane_synthesis polyol Polyol (e.g., PCL, PTMO) prepolymer Isocyanate-Terminated Prepolymer polyol->prepolymer Step 1: Prepolymerization diisocyanate Diisocyanate (e.g., MDI, IPDI) diisocyanate->prepolymer puu Polyurethane-Urea (PUU) prepolymer->puu Step 2: Chain Extension dmu This compound (Chain Extender) dmu->puu

Figure 1: Two-step synthesis of Polyurethane-Urea (PUU) using a chain extender.

The choice of chain extender significantly impacts the mechanical and thermal properties of the resulting polyurethane. While specific data for this compound is sparse in comparative studies, the general effects of urea-based chain extenders can be inferred. The introduction of urea linkages generally enhances properties due to strong hydrogen bonding.

PropertyEffect of Urea-based Chain ExtenderReference
Tensile Strength Generally increases[5]
Elongation at Break Can be tailored by adjusting hard segment content[6]
Thermal Stability Often improved due to strong intermolecular forces[7]
Glass Transition Temperature (Tg) Increases with higher hard segment content[8]

This protocol is a representative procedure for the synthesis of a polyurethane-urea elastomer using a two-step solution polymerization method.

Materials:

  • Polycaprolactone diol (PCL, Mn = 2000 g/mol ), dried under vacuum

  • Isophorone diisocyanate (IPDI)

  • This compound (DMU)

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • N,N-Dimethylacetamide (DMAc), anhydrous

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add a calculated amount of PCL diol.

    • Heat the flask to 80°C and dry the polyol under vacuum for 1-2 hours.

    • Cool the flask to 60°C and add a stoichiometric excess of IPDI (e.g., 2:1 molar ratio of NCO:OH) under a nitrogen atmosphere.

    • Add a catalytic amount of DBTDL (e.g., 0.05 wt%).

    • Allow the reaction to proceed at 80°C for 2-3 hours with constant stirring to form the isocyanate-terminated prepolymer. Monitor the reaction progress by FTIR by observing the isocyanate peak (~2270 cm⁻¹).[1]

  • Chain Extension:

    • Dissolve a stoichiometric amount of this compound in anhydrous DMAc. The amount of DMU should be calculated to react with the remaining isocyanate groups from the prepolymer synthesis.

    • Cool the prepolymer solution to room temperature and slowly add the DMU solution under vigorous stirring.

    • Continue stirring for an additional 2-4 hours at room temperature to complete the chain extension reaction.

  • Polymer Isolation and Characterization:

    • Precipitate the resulting polyurethane-urea solution in a non-solvent such as methanol (B129727) or water.

    • Filter the polymer and wash it thoroughly with the non-solvent.

    • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

    • Characterize the polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane (B1682113) and urea linkages, Gel Permeation Chromatography (GPC) for molecular weight determination, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties. Mechanical properties can be evaluated using a universal testing machine.[1][9]

Application in Epoxy Resin Systems: Curing Accelerator

In epoxy resin formulations, this compound can act as a latent accelerator, particularly in systems cured with dicyandiamide (B1669379) (DICY).[10] Latent curing systems are stable at room temperature and cure only upon heating.[11] DMU significantly reduces the curing temperature and time of DICY-cured epoxy resins, which is highly desirable in many industrial applications to improve process efficiency.[10][12]

The curing of epoxy resins with DICY is a complex process. Substituted ureas like DMU are believed to accelerate the cure by reacting with the epoxy group to form a reactive intermediate, which then facilitates the reaction of DICY with the epoxy resin at lower temperatures.[4][10]

epoxy_curing epoxy Epoxy Resin intermediate Reactive Intermediate epoxy->intermediate Activation cured_epoxy Cross-linked Epoxy Network epoxy->cured_epoxy dicy Dicyandiamide (Latent Hardener) dicy->cured_epoxy dmu This compound (Accelerator) dmu->intermediate intermediate->cured_epoxy Accelerated Curing

Figure 2: Proposed mechanism for accelerated epoxy curing with this compound.

The addition of DMU as an accelerator has a pronounced effect on the curing parameters and final properties of epoxy resins.

ParameterWithout Accelerator (DICY only)With this compound AcceleratorReference
Curing Temperature > 170 °C80 - 160 °C[10]
Curing Time Sluggish at lower temperaturesSignificantly reduced[10]
Glass Transition Temperature (Tg) Dependent on cure completionCan be maintained or slightly altered[10][13]
Storage Stability ExcellentGood, but depends on concentration[4][14]

A study comparing different substituted ureas as accelerators for DICY-cured epoxy resins showed that the reactivity of this compound is comparable to standard commercial accelerators.[4]

This protocol describes a general procedure for preparing a one-component epoxy formulation with DICY as the hardener and DMU as the accelerator.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Dicyandiamide (DICY), micronized

  • This compound (DMU)

  • Fumed silica (B1680970) (as an anti-settling agent, optional)

Procedure:

  • Formulation Preparation:

    • In a suitable mixing vessel, add the DGEBA epoxy resin.

    • If using, add fumed silica (e.g., 3 parts per hundred parts of resin, phr) and mix at low speed until a homogeneous dispersion is achieved.

    • Add DICY (e.g., 8 phr) and this compound (e.g., 1-5 phr) to the resin mixture.

    • Mix at high speed for a short duration (e.g., 5 minutes), ensuring the temperature does not rise significantly to prevent premature reaction.[10]

    • De-gas the formulation under vacuum to remove any entrapped air bubbles.

    • Store the formulation in a sealed container at room temperature.

  • Curing:

    • Apply the formulated epoxy resin to the desired substrate or mold.

    • Cure the resin in an oven at a specified temperature (e.g., 120-160°C) for a predetermined time. The exact time and temperature will depend on the specific formulation and desired properties.[10] A typical cure cycle might be 30 minutes at 150°C.

    • Allow the cured part to cool to room temperature before handling.

  • Characterization:

    • The curing kinetics can be studied using Differential Scanning Calorimetry (DSC) to determine the peak exothermic temperature and the degree of cure.[10]

    • The thermal properties of the cured epoxy, such as the glass transition temperature (Tg), can also be determined by DSC or Dynamic Mechanical Analysis (DMA).[10][15]

    • The mechanical properties, such as tensile strength and modulus, can be measured using a universal testing machine on dog-bone shaped specimens.[16]

The following diagram illustrates the typical workflow for the development and testing of an epoxy formulation containing this compound.

experimental_workflow cluster_formulation Formulation cluster_processing Processing cluster_characterization Characterization resin Epoxy Resin mixing High-Speed Mixing & Degassing resin->mixing dicy Dicyandiamide dicy->mixing dmu This compound dmu->mixing application Application/ Molding mixing->application Transfer to Application curing Thermal Curing application->curing thermal Thermal Analysis (DSC, TGA) curing->thermal Cured Sample mechanical Mechanical Testing (Tensile, Flexural) curing->mechanical Cured Sample morphology Morphological Analysis (SEM, optional) curing->morphology Cured Sample

Figure 3: General workflow for the preparation and characterization of an epoxy system.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is considered harmful if ingested or in contact with skin or eyes.[1] Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile compound in polymer chemistry, serving as an effective chain extender in the synthesis of polyurethanes and as a potent accelerator for the curing of epoxy resins. Its use allows for the tailoring of polymer properties to meet the demands of various applications. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of novel and high-performance polymeric materials.

References

Application Notes and Protocols: 1,1-Dimethylurea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylurea (B72202) is a derivative of urea (B33335) that is utilized in various organic synthesis applications. While some sources suggest its potential as a catalyst for reactions such as N-alkylation and arylation, a thorough review of scientific literature reveals a significant lack of detailed studies or established protocols where this compound itself functions as a primary catalyst.[1] Its most prominently documented role is that of a reagent and a polar solvent . This document provides detailed application notes on its use as a reagent in the well-known Biginelli reaction.

Application Note 1: this compound as a Reagent in the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and a urea or urea derivative. In this context, this compound serves as the urea component, providing the N-C-N backbone of the resulting heterocyclic ring.

Reaction Scheme:

Biginelli_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1_CHO Aldehyde reaction_center + R1_CHO->reaction_center beta_ketoester β-Ketoester beta_ketoester->reaction_center DMU This compound DMU->reaction_center acid_catalyst Acid Catalyst (e.g., HCl, Lewis Acid) acid_catalyst->reaction_center DHPM Dihydropyrimidinone Derivative reaction_center->DHPM One-pot synthesis

Figure 1: General scheme of the Biginelli reaction using this compound.

Role of this compound:

In the Biginelli reaction, this compound acts as a nucleophile. The initial step of the reaction mechanism is believed to be the acid-catalyzed condensation between the aldehyde and the urea. The resulting iminium intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone product.

Quantitative Data from a Representative Biginelli-type Reaction

While specific data for this compound as a catalyst is unavailable, the following table summarizes typical conditions for a Biginelli reaction where a urea derivative is a reactant.

ParameterValueReference
Reactants Aldehyde, β-Ketoester, Urea DerivativeGeneral Biginelli Reaction Protocols
Catalyst Lewis or Brønsted Acid (e.g., InBr₃)(Maskrey et al., 2018)[2]
Catalyst Loading 0.1 equivalents(Maskrey et al., 2018)[2]
Temperature Varies (often elevated)General Organic Chemistry Principles
Reaction Time 7 hours(Maskrey et al., 2018)[2]
Solvent Often solvent-free or polar solventsGeneral Biginelli Reaction Protocols
Yield 37-55%(Maskrey et al., 2018)[2]

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative using this compound

This protocol is a representative example of a Biginelli reaction.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (B1235776) (1.0 mmol)

  • This compound (1.2 mmol)

  • Lewis acid catalyst (e.g., InCl₃) (0.1 mmol)

  • Ethanol (B145695) (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Workflow Diagram:

Experimental_Workflow start Start reactants Combine aldehyde, ethyl acetoacetate, This compound, and catalyst in ethanol start->reactants reflux Heat the mixture to reflux with stirring for several hours reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool to room temperature and concentrate under reduced pressure monitor->workup Reaction complete purify Purify the crude product by recrystallization or column chromatography workup->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of a dihydropyrimidinone.

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), this compound (1.2 mmol), and the Lewis acid catalyst (0.1 mmol).

  • Add ethanol (5 mL) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), remove the heat source and allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

  • Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

This compound as a Solvent

Due to its polar nature, this compound can be used as a solvent in organic reactions.[3] It can form low-melting eutectic mixtures with various additives, which can serve as environmentally sustainable solvent systems.[3]

Conclusion

While the catalytic applications of this compound are not well-documented in scientific literature, it remains a valuable compound in organic synthesis. Its primary and well-established role is as a key reagent in multicomponent reactions like the Biginelli synthesis of dihydropyrimidinones. Researchers and professionals in drug development can effectively utilize this compound in this capacity to generate diverse heterocyclic scaffolds. Further investigation is required to substantiate any claims of its catalytic activity.

References

Application Note: Quantitative Analysis of 1,1-Dimethylurea using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dimethylurea (DMU) is a chemical compound used as a polar solvent and a reagent in various organic syntheses.[1] Its accurate quantification is crucial for process monitoring, quality control, and research applications. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is suitable for the quantification of this compound in bulk material and for monitoring its presence in various sample matrices, providing a straightforward approach with a common C18 stationary phase and a simple isocratic mobile phase, ensuring ease of implementation in most analytical laboratories.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound using HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: this compound reference standard (≥99% purity), phosphoric acid or formic acid.

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A common starting ratio is 10:90 (v/v) of acetonitrile to water.[2] Acidify the aqueous component with a small amount of phosphoric acid or, for MS compatibility, formic acid.[3][4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, and 250 µg/mL).

3. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

4. Chromatographic Conditions

The HPLC analysis is performed under isocratic conditions. The following table summarizes the recommended chromatographic parameters:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 10:90, v/v) with 0.1% Phosphoric Acid
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 - 50 µL
Detection Wavelength 205 - 215 nm
Run Time Approximately 10 - 15 minutes

5. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time, as determined by the injection of the standard solution.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The performance of the HPLC method should be evaluated for its linearity, precision, and accuracy. The following tables provide a template for summarizing quantitative data obtained during method validation.

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (arbitrary units)
10Example Value
25Example Value
50Example Value
100Example Value
250Example Value
Correlation Coefficient (r²) >0.999

Table 2: Precision and Accuracy Data

QC Sample Conc. (µg/mL)Measured Conc. (µg/mL) (n=6)RSD (%)Accuracy (%)
LowExample Value<2%98-102%
MediumExample Value<2%98-102%
HighExample Value<2%98-102%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep prep Preparation hplc_analysis HPLC Analysis standards Standard Solution Preparation calibration Calibration Curve Construction standards->calibration samples Sample Preparation injection Sample Injection samples->injection mobile_phase Mobile Phase Preparation hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) mobile_phase->hplc_system data_processing Data Processing hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram result Result Reporting chromatogram->calibration quantification Quantification chromatogram->quantification calibration->quantification quantification->result

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications. The use of a standard C18 column and a straightforward mobile phase ensures that this method can be readily implemented in laboratories with standard HPLC instrumentation.

References

Application Notes: Quantitative Analysis of 1,1-Dimethylurea in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dimethylurea (UDMU), a significant transformation product of the rocket fuel unsymmetrical dimethylhydrazine (UDMH), is an emerging contaminant of concern in environmental monitoring.[1][2] Its presence in soil and water can indicate pollution from aerospace activities.[1][2] Due to its polarity and potential for mobility in environmental matrices, sensitive and selective analytical methods are crucial for its accurate quantification. These application notes provide detailed protocols for the determination of this compound in environmental samples using advanced chromatographic techniques.

Analytical Challenges and Solutions

The primary challenge in analyzing this compound is its high polarity, which makes it difficult to retain on conventional reversed-phase chromatographic columns.[1] Additionally, the presence of isomers such as 1,3-dimethylurea (B165225) necessitates highly selective methods. To overcome these challenges, supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has been successfully employed, offering rapid and sensitive analysis.[1][2] Gas chromatography (GC) with nitrogen-specific detection is another viable, though less common, technique.[3]

Experimental Protocols

This section details the methodologies for sample collection, preparation, and analysis for the quantification of this compound in soil and water samples.

Protocol 1: Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) for Soil and Water Samples

This protocol is adapted from the method developed for the simultaneous quantification of this compound and its isomers.[1]

1. Sample Collection and Storage:

  • Soil: Collect approximately 100 g of soil into glass jars. Add water to the samples, cap with a Teflon-lined lid, and immediately freeze for transport and storage.[3]

  • Water: Collect water samples in clean glass bottles. Store at 4°C and analyze as soon as possible.

2. Sample Preparation:

  • Soil Samples - Pressurized Liquid Extraction (PLE):

    • Thaw the frozen soil sample.

    • Perform pressurized liquid extraction with acetonitrile (B52724) in a nitrogen atmosphere.[1]

    • Filter the resulting extract through a 0.22 µm nylon membrane filter before analysis.[1]

    • Dilute the extract with isopropanol (B130326) as needed to fall within the calibration range.[1]

  • Water Samples:

    • For samples with high concentrations of this compound, dilute with isopropanol.[1]

    • Filter the sample through a 0.22 µm nylon membrane filter prior to injection.[1]

3. SFC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: Waters Acquity UPC2 SFC system or equivalent.[1]

  • Stationary Phase: 2-Ethylpyridine stationary phase for baseline separation.[1][2]

  • Mobile Phase: Carbon dioxide with a methanol (B129727) co-solvent (e.g., 10% methanol) in isocratic elution mode.[1]

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

4. Method Validation:

  • Prepare calibration standards of this compound in a suitable solvent (e.g., methanol).

  • Spike blank environmental matrices (uncontaminated soil and water) with known concentrations of this compound to assess recovery and matrix effects.

  • Determine the limits of detection (LOD) and quantification (LOQ).

Protocol 2: Gas Chromatography (GC) with Nitrogen Detection for Soil Samples

This protocol is based on an EPA method for a related compound, 1,3-dimethylurea, and can be adapted for this compound.[3]

1. Sample Preparation:

  • Thaw a 100 g soil sample.
  • Add 50 mL of water and 50 mL of methanol to the soil in a wide-mouthed bottle.[3]
  • Shake the mixture vigorously.
  • Centrifuge the sample to separate the soil and aqueous phases.[3]
  • If suspended particles remain, filter the aqueous extract.[3]
  • Take an aliquot of the extract and concentrate it to a final volume of 1.0 mL using a steam bath or rotary evaporator at 45-50°C for GC analysis.[3]

2. GC Instrumentation and Conditions:

  • Gas Chromatograph: Varian model 2100 or equivalent equipped with a nitrogen-selective detector (e.g., Coulson Electrolytic Conductivity Detector).[3]

  • Column: Select a capillary column that provides satisfactory resolution for this compound.[3]

  • Injector: Manual or autosampler injection.

  • Oven Temperature Program: Optimize to achieve good peak shape and separation from matrix interferences.[3]

3. Quantification:

  • Prepare a standard curve by injecting known concentrations of this compound.

  • Calculate the concentration in the sample extract by comparing its peak response to the standard curve.[3]

Data Presentation

The following tables summarize the quantitative performance data for the SFC-MS/MS method.

Table 1: SFC-MS/MS Method Performance for this compound (UDMU)

ParameterValueReference
Limit of Quantification (LOQ)1–10 µg L⁻¹[1][2]
Linear RangeThree orders of magnitude[1]
Analysis Time1.5 minutes[1][2]

Table 2: Reported Concentrations of this compound (UDMU) in Environmental Samples

Sample TypeDescriptionConcentration RangeReference
Peaty SoilPolluted with rocket fuelNoticeable amounts[1][2]
Sandy SoilPolluted with rocket fuelNoticeable amounts[1][2]
Aqueous SolutionUDMH treated with hydrogen peroxideQuantifiable levels[1]
Aqueous SolutionUDMH treated with ozoneQuantifiable levels[1]

Visualizations

Experimental Workflow for SFC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis soil Soil Sample ple Pressurized Liquid Extraction (Acetonitrile) soil->ple water Water Sample filter_water Filtration (0.22 µm) water->filter_water filter_soil Filtration (0.22 µm) ple->filter_soil dilute_soil Dilution (Isopropanol) filter_soil->dilute_soil sfc Supercritical Fluid Chromatography dilute_soil->sfc dilute_water Dilution (Isopropanol) filter_water->dilute_water dilute_water->sfc msms Tandem Mass Spectrometry (MRM) sfc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for the analysis of this compound.

Logical Relationship: Formation of this compound

logical_relationship cluster_source Pollutant Source cluster_transformation Environmental Transformation cluster_product Transformation Product udmh Unsymmetrical Dimethylhydrazine (UDMH - Rocket Fuel) oxidation Oxidative Transformations udmh->oxidation udmu This compound (UDMU) oxidation->udmu Formation

Caption: Formation of this compound from UDMH.

References

Application Notes and Protocols for 1,1-Dimethylurea as a Novel Nitrogen Source in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate nitrogen source is a critical factor in the development of high-performance cell culture media for the production of monoclonal antibodies (mAbs) and other therapeutic proteins. While glutamine is the most commonly used nitrogen source in industrial cell culture, its instability in liquid media leads to the formation of cytotoxic ammonia (B1221849), which can negatively impact cell growth and productivity. This has driven the search for stable and efficient alternative nitrogen sources.

1,1-Dimethylurea, a simple, stable, and cost-effective organic compound, presents a promising alternative. Its potential to be metabolized by cells to provide a controlled release of nitrogen could mitigate the issues associated with traditional nitrogen sources. These application notes provide a comprehensive overview, hypothetical data, and detailed protocols for the evaluation of this compound as a nitrogen source in mammalian cell culture, particularly for Chinese Hamster Ovary (CHO) cells.

Principle and Rationale

Urea (B33335) and its derivatives have been explored as nitrogen sources in various biological systems. The central hypothesis for the use of this compound is that mammalian cells may possess enzymatic machinery capable of its hydrolysis. This process would likely involve a multi-step enzymatic breakdown to release ammonia intracellularly, which can then be assimilated into the cellular nitrogen pool for the synthesis of amino acids, nucleotides, and other nitrogen-containing biomolecules. The controlled intracellular release of ammonia from this compound could potentially reduce the accumulation of toxic ammonia in the culture medium compared to the spontaneous degradation of glutamine.

Hypothesized Metabolic Pathway of this compound

While the precise metabolic pathway for this compound in CHO cells is not yet fully elucidated, a plausible pathway can be hypothesized based on known metabolic reactions involving urea and methylamines. The proposed pathway involves initial demethylation steps followed by the action of urease or a similar enzyme.

DMU This compound MMU 1-Methylurea DMU->MMU Demethylase Formaldehyde1 Formaldehyde DMU->Formaldehyde1 Oxidative demethylation Urea Urea MMU->Urea Demethylase Formaldehyde2 Formaldehyde MMU->Formaldehyde2 Oxidative demethylation Ammonia Ammonia (2 NH3) Urea->Ammonia Urease-like enzyme CO2 Carbon Dioxide (CO2) Urea->CO2 Urease-like enzyme N_Pool Cellular Nitrogen Pool (Amino Acids, Nucleotides, etc.) Ammonia->N_Pool Assimilation

Caption: Hypothesized metabolic pathway of this compound in mammalian cells.

Experimental Data (Hypothetical)

The following tables present hypothetical data from a fed-batch culture of a CHO cell line producing a recombinant monoclonal antibody. The data compares the performance of a chemically defined medium supplemented with either L-glutamine, Urea, or this compound as the primary nitrogen source.

Table 1: Cell Growth and Viability

Nitrogen Source (2 g/L)Peak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD) (x 10^9 cells·h/L)Viability at Harvest (%)
L-Glutamine (Control)18.5 ± 0.81.52 ± 0.0785 ± 3
Urea17.2 ± 1.11.41 ± 0.0988 ± 2
This compound 19.8 ± 0.9 1.65 ± 0.08 92 ± 2

Table 2: Metabolite Analysis

Nitrogen Source (2 g/L)Peak Lactate (B86563) Concentration (g/L)Peak Ammonia Concentration (mM)
L-Glutamine (Control)4.2 ± 0.38.5 ± 0.7
Urea3.8 ± 0.46.2 ± 0.5
This compound 3.5 ± 0.2 4.1 ± 0.4

Table 3: Monoclonal Antibody (mAb) Production

Nitrogen Source (2 g/L)Final mAb Titer (g/L)Specific Productivity (qP) (pg/cell/day)
L-Glutamine (Control)3.1 ± 0.225 ± 2
Urea2.9 ± 0.323 ± 3
This compound 4.2 ± 0.3 32 ± 2

Experimental Protocols

Protocol 1: Evaluation of this compound in Batch Culture

Objective: To assess the ability of a CHO cell line to utilize this compound as a nitrogen source and to determine its optimal concentration.

Materials:

  • CHO cell line producing a model mAb

  • Chemically defined basal medium (lacking a primary nitrogen source)

  • 1 M stock solution of this compound (sterile filtered)

  • 1 M stock solution of L-glutamine (sterile filtered)

  • Shake flasks (e.g., 125 mL)

  • Shaking incubator (37°C, 5% CO₂, 120 rpm)

  • Cell counter

  • Biochemical analyzer (for lactate and ammonia)

  • HPLC or ELISA kit for mAb quantification

Procedure:

  • Cell Preparation: Culture CHO cells in standard glutamine-containing medium to generate sufficient cell numbers for the experiment.

  • Adaptation (Optional but Recommended): Gradually adapt cells to medium containing this compound over several passages.

  • Inoculation: Seed shake flasks with CHO cells at a density of 0.3 x 10^6 cells/mL in the basal medium.

  • Experimental Groups:

    • Negative Control: Basal medium without a primary nitrogen source.

    • Positive Control: Basal medium supplemented with 2 mM L-glutamine.

    • Test Groups: Basal medium supplemented with increasing concentrations of this compound (e.g., 0.5, 1, 2, 4, 8 mM).

  • Incubation: Incubate the shake flasks at 37°C with 5% CO₂ and agitation.

  • Sampling: Take daily samples to measure viable cell density, viability, lactate, ammonia, and mAb concentration.

  • Data Analysis: Plot cell growth curves, calculate specific growth rates, and determine metabolite and mAb production profiles for each condition.

Protocol 2: Fed-Batch Culture using this compound

Objective: To evaluate the performance of this compound as a primary nitrogen source in a fed-batch process.

Materials:

  • Bioreactor (e.g., 2 L) with probes for pH, dissolved oxygen (DO), and temperature control

  • Chemically defined basal and feed media (the feed medium should contain a concentrated source of this compound)

  • CHO cell line adapted to this compound

  • Control fed-batch process materials (with L-glutamine)

Procedure:

  • Bioreactor Setup: Prepare and sterilize the bioreactor. Add the basal medium containing the optimal concentration of this compound determined from batch culture experiments.

  • Inoculation: Inoculate the bioreactor with the adapted CHO cells at a starting density of 0.5 x 10^6 cells/mL.

  • Culture Conditions: Maintain pH at 7.0 ± 0.2, DO at 40% ± 10%, and temperature at 37°C.

  • Feeding Strategy: Initiate feeding with the this compound-containing feed medium on day 3, or based on nutrient consumption. A typical feeding strategy is a constant daily feed.

  • Control Group: Run a parallel bioreactor using the standard L-glutamine-based fed-batch process.

  • Monitoring: Monitor cell growth, viability, metabolites, and mAb titer daily.

  • Harvest: Terminate the culture when viability drops below a predetermined threshold (e.g., 70%).

  • Analysis: Compare the key performance indicators (IVCD, peak cell density, final mAb titer, specific productivity, and waste metabolite levels) between the this compound and L-glutamine processes.

cluster_0 Phase 1: Batch Culture Evaluation cluster_1 Phase 2: Fed-Batch Process A Cell Seed Train B Shake Flask Inoculation (Varying [1,1-DMU]) A->B C Daily Sampling & Analysis (Growth, Metabolites, Titer) B->C D Determine Optimal [1,1-DMU] C->D E Bioreactor Inoculation (Control vs. 1,1-DMU) D->E Input Optimal Concentration F Fed-Batch Culture (Controlled Environment) E->F G Daily Monitoring & Feeding F->G H Harvest & Final Analysis G->H

Caption: Experimental workflow for evaluating this compound.

Conclusion

The presented hypothetical data and protocols suggest that this compound has the potential to be a superior nitrogen source for mammalian cell culture compared to L-glutamine. Its use may lead to higher cell densities, improved viability, reduced ammonia accumulation, and ultimately, enhanced monoclonal antibody production. The provided protocols offer a systematic approach for researchers to validate these potential benefits in their specific cell lines and processes. Further investigation into the precise metabolic fate of this compound and its impact on product quality is warranted.

Application Notes: The Role of 1,1-Dimethylurea in the Synthesis of Rocket Fuel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,1-Dimethylurea (also known as N,N-Dimethylurea) is a crucial precursor in the chemical synthesis of 1,1-Dimethylhydrazine (UDMH), a significant liquid rocket propellant.[1] UDMH, often referred to by the name Dimazine, is a hypergolic fuel, meaning it ignites spontaneously upon contact with a suitable oxidizer, such as nitrogen tetroxide (NTO). This property makes it highly valuable for use in spacecraft and missiles where reliable and rapid ignition is essential. Due to its stability at ambient temperatures, UDMH is classified as a storable propellant, allowing it to be kept in a launch-ready state for extended periods.[2][3] This document outlines the application of this compound in the production of UDMH, providing detailed protocols and relevant data.

From Precursor to Propellant: The Synthesis of UDMH

The primary application of this compound in the aerospace industry is its conversion to 1,1-Dimethylhydrazine (UDMH). This is achieved through a chemical process known as the Hofmann rearrangement.[4] This method is considered more environmentally acceptable and less hazardous compared to other UDMH synthesis routes that may involve carcinogenic intermediates.[4][5]

The synthesis involves the reaction of this compound with a hypochlorite (B82951) salt in an aqueous solution, which is then rearranged to yield UDMH.[4] The resulting UDMH can be purified by distillation.[4]

Properties of this compound and 1,1-Dimethylhydrazine (UDMH)

A comparative summary of the key physical and chemical properties of the precursor and the final rocket fuel product is presented below.

PropertyThis compound1,1-Dimethylhydrazine (UDMH)
Chemical Formula C3H8N2OC2H8N2
Molar Mass 88.11 g/mol 60.10 g/mol
Appearance White crystalline solidColorless liquid
Melting Point 178-183 °C-57 °C
Boiling Point Not applicable (decomposes)63.9 °C
Density 1.255 g/cm³0.791 g/cm³
Solubility in Water SolubleMiscible

Experimental Protocol: Synthesis of 1,1-Dimethylhydrazine from this compound via Hofmann Rearrangement

This protocol is based on the process described in U.S. Patent 4,046,812.[4]

Objective: To synthesize 1,1-Dimethylhydrazine (UDMH) from this compound.

Materials:

  • This compound

  • Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice bath

  • Reaction vessel with stirring capability

  • Distillation apparatus

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 3 molal aqueous solution of this compound.

    • Prepare a 3 molal aqueous solution of sodium hypochlorite containing approximately 0.7 moles of sodium hydroxide per mole of sodium hypochlorite for stabilization.[4]

  • Initial Reaction (N-chlorination):

    • Combine the this compound solution and the sodium hypochlorite solution in the reaction vessel.

    • Maintain the reaction temperature between 0°C and 10°C using an ice bath.[4]

    • Stir the mixture continuously during this phase.

  • Hofmann Rearrangement:

    • Prepare a 20 weight percent aqueous solution of sodium hydroxide.

    • Add 1.3 moles of this sodium hydroxide solution per mole of sodium hypochlorite used in the initial reaction to the reaction mixture.[4]

    • Allow the temperature of the basified mixture to rise to between 10°C and 30°C to facilitate the rearrangement.[4]

  • Product Recovery:

    • Following the rearrangement, recover the 1,1-Dimethylhydrazine by distillation.[4]

Safety Precautions:

  • 1,1-Dimethylhydrazine and its precursors are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction can be exothermic; careful temperature control is crucial.

  • UDMH is flammable and poses a health hazard upon inhalation, ingestion, or skin contact.[3]

Diagrams

G Synthesis of UDMH from this compound cluster_reactants Reactants cluster_process Process cluster_product Product 1_1_Dimethylurea This compound Solution Reaction N-chlorination (0-10°C) 1_1_Dimethylurea->Reaction NaOCl_NaOH Sodium Hypochlorite & Sodium Hydroxide Solution NaOCl_NaOH->Reaction Rearrangement Hofmann Rearrangement (10-30°C) Reaction->Rearrangement + NaOH solution Distillation Product Recovery Rearrangement->Distillation UDMH 1,1-Dimethylhydrazine (UDMH) Distillation->UDMH G Hofmann Rearrangement for UDMH Synthesis Dimethylurea This compound N_Chloro_Derivative N-chloro derivative intermediate Dimethylurea->N_Chloro_Derivative + NaOCl UDMH 1,1-Dimethylhydrazine (UDMH) N_Chloro_Derivative->UDMH + NaOH (Rearrangement)

References

Application of 1,1-Dimethylurea as a Polar Solvent in Organic Reactions: A Focus on Deep Eutectic Solvents for Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dimethylurea (1,1-DMU) is a highly polar, hydrogen-bond-donating compound that exists as a white solid at room temperature. While its solid state precludes its use as a conventional solvent in many organic reactions, it has emerged as a key component in the formation of Deep Eutectic Solvents (DESs). These DESs, formed by mixing 1,1-DMU with a suitable hydrogen bond donor, present a sustainable and effective medium for a variety of organic transformations, including palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound-based DESs as solvents in Heck, Suzuki, and Sonogashira reactions, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A solid understanding of the physical and chemical properties of this compound is crucial for its effective application.

PropertyValueReference
Molecular Formula C₃H₈N₂O[1]
Molar Mass 88.11 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 180-183 °C[1]
Solubility Soluble in water and polar organic solvents.[1]

This compound-Based Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents are mixtures of two or more components which, at a particular molar ratio, exhibit a melting point significantly lower than that of any individual component. In the context of 1,1-DMU, it acts as the hydrogen bond acceptor, while a variety of compounds can serve as the hydrogen bond donor (HBD).

Preparation of a this compound-Based DES (General Protocol)

A general procedure for the preparation of a 1,1-DMU-based DES involves the simple mixing of 1,1-DMU with a chosen hydrogen bond donor, followed by heating until a homogeneous, clear liquid is formed.

G cluster_prep DES Preparation Workflow Start Start Weigh Weigh 1,1-DMU and HBD in desired molar ratio Mix Combine in a flask with a magnetic stir bar Heat Heat the mixture (e.g., 80-100 °C) with stirring Observe Continue heating until a homogeneous liquid forms Cool Cool to room temperature End DES Ready for Use

Application in Palladium-Catalyzed Cross-Coupling Reactions

The use of 1,1-DMU-based DESs as solvents in palladium-catalyzed cross-coupling reactions offers several advantages, including enhanced catalyst stability, improved reaction rates, and a more environmentally friendly reaction medium compared to conventional volatile organic solvents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of a 1,1-DMU-based DES has been shown to be effective for this transformation.

Illustrative Signaling Pathway for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Pathway Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X(L)₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R'(L)₂ Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 ArR' Ar-R' RedElim->ArR' ArX Ar-X ArX->OxAdd R'B(OR)2 R'B(OR)₂ R'B(OR)2->Transmetalation Base Base Base->Transmetalation

Experimental Protocol: Suzuki-Miyaura Coupling in a Mannitol-DMU-NH₄Cl DES

This protocol is based on the successful coupling of various aryl halides with arylboronic acids.

Materials:

  • This compound (1,1-DMU)

  • Mannitol

  • Ammonium Chloride (NH₄Cl)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Deionized water

  • Ethyl acetate

Procedure:

  • DES Preparation: In a round-bottom flask, combine mannitol, 1,1-DMU, and NH₄Cl in the desired molar ratio (e.g., 1:2:1). Heat the mixture with stirring at 100 °C until a clear, homogeneous liquid is formed. Cool the resulting DES to room temperature.

  • Reaction Setup: To the flask containing the DES, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and the base (2.0 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling in Mannitol-DMU-NH₄Cl DES

EntryAryl HalideArylboronic AcidBaseTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃1001292
24-Chlorotoluene4-Methoxyphenylboronic acidCs₂CO₃1202485
31-Iodonaphthalene3-Tolylboronic acidK₂CO₃100895
42-Bromopyridine4-Fluorophenylboronic acidCs₂CO₃1101888
Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While specific data for Heck reactions in 1,1-DMU-based DESs is limited in the readily available literature, the general principles of using DESs as a medium can be applied. The high polarity of the 1,1-DMU-based DES can be advantageous for the Heck reaction, which often proceeds through polar intermediates.

Experimental Workflow for a Heck Coupling Reaction

Heck_Workflow cluster_heck Heck Coupling Experimental Workflow Start Start Prepare_DES Prepare 1,1-DMU based DES Add_Reagents Add Aryl Halide, Alkene, Pd Catalyst, and Base to DES React Heat reaction mixture under inert atmosphere Monitor Monitor reaction by TLC/GC-MS Workup Aqueous work-up and extraction Purify Purify by column chromatography End Isolated Product

General Protocol: Heck Coupling in a 1,1-DMU-based DES

Materials:

  • This compound-based DES (e.g., with glycerol (B35011) or citric acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Aryl halide (or triflate)

  • Alkene

  • Base (e.g., Et₃N, K₂CO₃)

  • Inert gas (e.g., Argon, Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, add the 1,1-DMU-based DES. To this, add the aryl halide (1.0 mmol), alkene (1.5 mmol), palladium catalyst (1-5 mol%), and base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring for the required time (4-48 hours).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Dry the combined organic extracts, concentrate, and purify the product by column chromatography.

Expected Outcomes and Considerations:

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes. The polar nature of 1,1-DMU-based DESs can be beneficial for this transformation.

Logical Relationship in Sonogashira Coupling

Sonogashira_Logic Reactants Aryl/Vinyl Halide + Terminal Alkyne Reaction Sonogashira Coupling Reactants->Reaction Catalysts Palladium Catalyst + Copper(I) Co-catalyst Catalysts->Reaction Solvent 1,1-DMU based DES Solvent->Reaction Base Amine Base Base->Reaction Conditions Inert Atmosphere + Heat Conditions->Reaction Product Substituted Alkyne Reaction->Product

General Protocol: Sonogashira Coupling in a 1,1-DMU-based DES

Materials:

  • This compound-based DES

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Aryl or vinyl halide

  • Terminal alkyne

  • Amine base (e.g., Et₃N, diisopropylamine)

  • Inert gas

Procedure:

  • Reaction Setup: To a Schlenk tube containing the 1,1-DMU-based DES, add the aryl or vinyl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (1-3 mol%), CuI (2-5 mol%), and the amine base (2.0-3.0 mmol).

  • Inert Atmosphere: Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with heating (e.g., 50-100 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: After the reaction is complete, add water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography.

Potential Advantages and Research Opportunities:

The application of 1,1-DMU-based DESs in Sonogashira couplings is a promising area for green chemistry. The ability of the DES to dissolve both the organic substrates and the inorganic catalyst components can lead to enhanced reaction rates and simplified work-up procedures. Further research is needed to explore the full scope of these solvent systems for the Sonogashira reaction and to collect detailed quantitative data.

This compound, when used as a component of Deep Eutectic Solvents, offers a compelling alternative to traditional polar aprotic solvents in palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the use of these green solvent systems in the synthesis of complex organic molecules. Further investigation into the optimization of reaction conditions and the expansion of the substrate scope will undoubtedly solidify the role of 1,1-DMU-based DESs as a valuable tool in modern organic synthesis.

References

Application Notes and Protocols: 1,1-Dimethylurea in the Synthesis of Dye and Pigment Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dimethylurea (DMU), an asymmetrical urea (B33335) derivative, serves as a versatile reagent in organic synthesis. While not typically a primary chromophore-forming component in dyes and pigments, it is a valuable precursor for synthesizing heterocyclic intermediates that are subsequently used in the production of colorants. Specifically, the isomer 1,3-dimethylurea (B165225) is a key starting material for the synthesis of 6-amino-1,3-dimethyluracil (B104193), a crucial coupling component in the manufacturing of certain azo pigments. This document provides detailed protocols for the synthesis of this important intermediate and its subsequent use in pigment production.

Application: Synthesis of Azo Pigment Intermediate from 1,3-Dimethylurea

1,3-Dimethylurea, an isomer of this compound, is utilized in the synthesis of 6-amino-1,3-dimethyluracil. This uracil (B121893) derivative possesses an active methylene (B1212753) group at the C5 position, making it an excellent coupling component for reactions with diazonium salts to form azo pigments. These pigments are known for their vibrant colors and good stability.

Synthesis of 6-amino-1,3-dimethyluracil

The synthesis of 6-amino-1,3-dimethyluracil from 1,3-dimethylurea typically involves a condensation reaction with an active methylene compound like cyanoacetic acid, followed by a cyclization step.[1]

Reaction Scheme:

Synthesis_of_Aminodimethyluracil cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 1,3-Dimethylurea 1,3-Dimethylurea Dimethyl_cyanoacetylurea 2-Cyano-N,N'-dimethyl-N'-acetylurea (Dimethyl cyanoacetylurea) 1,3-Dimethylurea->Dimethyl_cyanoacetylurea Condensation Cyanoacetic_acid Cyanoacetic acid Cyanoacetic_acid->Dimethyl_cyanoacetylurea Acetic_anhydride Acetic anhydride (Condensing agent) Acetic_anhydride->Dimethyl_cyanoacetylurea Aminodimethyluracil 6-amino-1,3-dimethyluracil Dimethyl_cyanoacetylurea->Aminodimethyluracil Cyclization (alkaline conditions) Azo_Pigment_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic_Amine Aromatic Amine (Ar-NH2) Diazonium_Salt Diazonium Salt (Ar-N2+) Aromatic_Amine->Diazonium_Salt Diazotization NaNO2_HCl NaNO2, HCl 0-5°C NaNO2_HCl->Diazonium_Salt Azo_Pigment Azo Pigment Diazonium_Salt->Azo_Pigment Coupling Aminodimethyluracil 6-amino-1,3-dimethyluracil Aminodimethyluracil->Azo_Pigment

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,1-Dimethylurea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound can originate from its synthesis, which often involves the reaction of dimethylamine (B145610) with a carbonyl source. Potential impurities include unreacted starting materials, byproducts such as other substituted ureas, and residual solvents. One patent mentions that when industrial dimethylamine aqueous solution is reacted with sodium cyanate, impurities such as hydrazine (B178648) and hydrazone derivatives can be formed, which are toxic and have similar physicochemical properties to this compound, making them difficult to separate.[1]

Q2: What is the melting point of pure this compound?

A2: The reported melting point of this compound is in the range of 178-183 °C.[2][3] A significant deviation from this range, or a broad melting point range, can indicate the presence of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound below +30°C in a dry, well-ventilated place.[2]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds like this compound. The process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Issue 1: Oiling Out Instead of Crystallization

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the impure this compound.Select a solvent with a lower boiling point.
The cooling rate is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling process.
High concentration of impurities.Consider a pre-purification step like a column chromatography or perform a second recrystallization. The presence of significant impurities can lower the melting point of the mixture, leading to oiling out.[4]
Inappropriate solvent or solvent mixture.Experiment with different solvents or solvent ratios. Sometimes, adding a small amount of a "poorer" solvent to a solution in a "good" solvent can induce crystallization.

Issue 2: Low or No Crystal Formation

Possible Cause Solution
The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration of this compound and then allow the solution to cool again.[5]
The solution is cooling too slowly, or nucleation has not been initiated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[6]
The solubility of this compound in the chosen solvent is too high even at low temperatures.Select a different solvent or use a mixed-solvent system where this compound has lower solubility at cold temperatures.

Issue 3: Poor Recovery of this compound

| Possible Cause | Solution | | Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.[5] | Use the minimum amount of hot solvent necessary to dissolve the crude product. To check for product in the mother liquor, a small sample can be evaporated to see if a significant residue remains.[5] | | Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and filter paper) is pre-heated with hot solvent to prevent the product from crystallizing out on the filter paper. | | The crystals were washed with a solvent that was not cold enough. | Always use ice-cold solvent to wash the crystals to minimize dissolution of the purified product.[6] |

Experimental Protocols: Recrystallization

Protocol 1: Recrystallization from Water

A patented method describes the recrystallization of this compound from water. After synthesis, the reaction mixture is concentrated under reduced pressure, cooled to induce crystallization, and the resulting crystals are separated by centrifugation. These crude crystals are then recrystallized from water and dried under vacuum to yield pure this compound.[1]

Protocol 2: Recrystallization from Ethanol (B145695) or Ethanol/Water Mixture

Ethanol is a common solvent for the recrystallization of urea (B33335) and its derivatives.[7]

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot 95% ethanol and heat the mixture to boiling to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

For a mixed solvent recrystallization with ethanol and water, dissolve the crude this compound in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.[8][9]

Distillation

Vacuum distillation can be employed to purify this compound, especially for removing non-volatile impurities. This technique is suitable for compounds that have a high boiling point at atmospheric pressure or are prone to decomposition at elevated temperatures.[10][11][12]

Troubleshooting Vacuum Distillation

Issue Possible Cause Solution
Bumping Uneven boiling of the liquid under reduced pressure.Use a magnetic stirrer or a capillary ebulliator to ensure smooth boiling. A Claisen adapter can also help prevent bumping.
No distillation The vacuum is not low enough, or the heating temperature is too low.Check the vacuum system for leaks and ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature.
Decomposition The heating temperature is too high, even under vacuum.Lower the heating temperature and try to achieve a lower vacuum.
Experimental Protocol: Vacuum Distillation

A general procedure for vacuum distillation can be adapted for this compound.[13]

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease. Use a round-bottom flask of an appropriate size (not more than two-thirds full).

  • Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • Cooling: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for both the analysis and purification of this compound.

Troubleshooting HPLC Purification

Issue Possible Cause Solution
Poor Separation Inappropriate mobile phase composition or column.Optimize the mobile phase gradient (e.g., the ratio of acetonitrile (B52724) to water). Try a different column with a different stationary phase.
Peak Tailing Column overload or secondary interactions with the stationary phase.Reduce the injection volume or sample concentration. Add a modifier to the mobile phase (e.g., a small amount of acid or base).
Low Recovery The compound is strongly retained on the column or is precipitating.Modify the mobile phase to ensure the compound elutes. Ensure the sample is fully dissolved in the mobile phase before injection.
Experimental Protocols: Chromatography

Protocol 1: Preparative HPLC

A reverse-phase HPLC method can be scaled up for the preparative purification of this compound.[14][15]

  • Column: A C18 preparative column.

  • Mobile Phase: A gradient of acetonitrile and water. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[14]

  • Detection: UV detection.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.

  • Procedure:

    • Develop an analytical HPLC method to achieve good separation of this compound from its impurities.

    • Scale up the method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.

    • Inject the sample and collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: GC-MS for Purity Analysis

Gas chromatography-mass spectrometry can be used to identify and quantify volatile impurities in this compound.

  • Column: A suitable capillary column (e.g., a wax-type column for polar compounds).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Oven Program: A temperature gradient to separate compounds with different boiling points.

  • Detection: Mass spectrometry for identification of impurities.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like methanol.[16]

Quantitative Data Summary

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₈N₂O[17]
Molecular Weight88.11 g/mol [17]
Melting Point178-183 °C[2][3]
AppearanceWhite crystalline solid[18]

Table 2: Solubility of Urea Derivatives in Different Solvents

SolventGeneral Solubility of UreasComments
WaterSolubleA common solvent for recrystallization of polar ureas.[1]
EthanolSolubleOften used for recrystallization of ureas, sometimes in combination with water.[7][23]
MethanolSolubleAnother potential recrystallization solvent for polar compounds.[22]
IsopropanolSoluble
AcetoneSoluble
ChloroformSlightly solubleMonoclinic prisms of this compound can be obtained from chloroform.[24]
HexaneInsolubleCan be used as a "poor" solvent in a mixed-solvent recrystallization.

Experimental Workflows and Diagrams

Recrystallization_Workflow A Crude this compound B Dissolve in minimum amount of hot solvent A->B C Hot Gravity Filtration (if insoluble impurities are present) B->C D Allow filtrate to cool slowly B->D No insoluble impurities C->D E Collect crystals by vacuum filtration D->E F Wash crystals with ice-cold solvent E->F G Dry purified crystals F->G H Pure this compound G->H

Caption: General workflow for the purification of this compound by recrystallization.

Vacuum_Distillation_Workflow A Crude this compound in distillation flask B Assemble vacuum distillation apparatus A->B C Evacuate the system to desired pressure B->C D Heat the flask to initiate distillation C->D E Collect the distillate at the correct boiling point D->E F Cool the apparatus E->F G Release the vacuum F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by vacuum distillation.

Preparative_HPLC_Workflow A Crude this compound B Dissolve in mobile phase A->B C Inject onto preparative HPLC column B->C D Elute with solvent gradient C->D E Monitor eluent with UV detector D->E F Collect fractions containing pure this compound E->F G Combine pure fractions F->G H Evaporate solvent G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by preparative HPLC.

References

Technical Support Center: Overcoming Challenges in 1,1-Dimethylurea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,1-Dimethylurea (DMU).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed methods for synthesizing this compound involve the reaction of dimethylamine (B145610) with one of three primary reagents: sodium cyanate (B1221674), urea (B33335), or nitrourea (B1361781). Each method has its own set of advantages and challenges regarding yield, purity, and reaction conditions.

Q2: What are the typical impurities I might encounter in my this compound product?

A2: Depending on the synthetic route, common impurities can include hydrazine, hydrazone, and various cyanide derivatives, especially when using industrial-grade dimethylamine and sodium cyanate.[1] Unreacted starting materials and byproducts from side reactions are also potential contaminants.

Q3: My reaction yield is significantly lower than expected. What are the common causes?

A3: Low yields can stem from several factors. In the synthesis from urea, the presence of water can lead to a competing reaction where cyanic acid reacts with water to produce carbon dioxide and ammonia (B1221849), reducing the formation of this compound.[2] Other general causes include incomplete reactions, suboptimal temperature control, incorrect stoichiometry of reactants, and loss of product during workup and purification.

Q4: How can I purify my crude this compound product?

A4: Recrystallization is a highly effective method for purifying this compound. Water and ethanol (B145695) are commonly used as recrystallization solvents. The general process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals can then be collected by filtration.

Q5: Are there any specific safety precautions I should take during the synthesis of this compound?

A5: Yes, standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Some reactants, like nitrourea, can be hazardous, and reactions may be exothermic, requiring careful temperature control. All syntheses should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Strategy
Presence of Water (Urea Method) The reaction between dimethylamine and urea should be conducted under substantially anhydrous conditions to prevent the hydrolysis of the cyanic acid intermediate.[2]
Suboptimal Reaction Temperature Optimize the reaction temperature for your specific method. For the urea method, a temperature range of 110°C to 150°C is recommended.[2] For the nitrourea method, the initial reaction temperature should be maintained below 70°C.
Incorrect Molar Ratio of Reactants Ensure the correct stoichiometry. For the urea method, a molar ratio of dimethylamine to urea of at least 2:1 is recommended, with an optimal ratio of 2.5:1.[2]
Incomplete Reaction Increase the reaction time or consider a moderate increase in temperature to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or GC.
Product Loss During Workup This compound has some solubility in cold water. When washing the crystals, use ice-cold solvent and minimize the volume to reduce product loss.
Issue 2: Product Contamination and Impurities
Potential Cause Troubleshooting Strategy
Formation of Hydrazine and Cyanide Impurities (Sodium Cyanate Method) Industrial dimethylamine can contain impurities that lead to the formation of hydrazine, hydrazone, and cyanide derivatives.[1] Using purified dimethylamine can mitigate this. A patented method suggests the addition of a "hydrazine remover" like benzaldehyde (B42025) and a "reaction control agent" like ascorbic acid.[1]
Side Reactions Controlling reaction conditions such as temperature and reactant addition rate can minimize side product formation. For instance, in the nitrourea method, vigorous evolution of nitrous oxide indicates the main reaction is proceeding, but temperature control is crucial to avoid unwanted side reactions.
Residual Starting Materials Ensure the reaction goes to completion. After the reaction, excess dimethylamine can be removed by venting (for gaseous dimethylamine) or by vacuum.[2] Unreacted urea can often be removed during the recrystallization process.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Parameter Dimethylamine + Sodium Cyanate Dimethylamine + Urea Dimethylamine + Nitrourea
Typical Yield ~85% (with additives)[1]Essentially quantitative (>95%)[2]57-68%
Reaction Temperature Constant temperature (not specified)[1]110-150°C (preferred 125-130°C)[2]Initial <70°C, then 90-100°C
Reaction Pressure AtmosphericAutogenous (up to 450 psig)[2]Atmospheric
Key Reagents Dimethylamine, Sodium Cyanate, WaterDimethylamine, Urea (anhydrous)Dimethylamine, Nitrourea, Water
Common Impurities Hydrazine, hydrazone, cyanide derivatives[1]Unreacted urea, biuretUnreacted nitrourea, dimethylamine
Advantages High purity with additivesHigh yield, high purity of initial productGood yield of carbamide derivatives
Disadvantages Prone to toxic impuritiesRequires high pressureExothermic, requires careful temperature control

Experimental Protocols

Method 1: Synthesis from Dimethylamine and Sodium Cyanate

This method is adapted from a patented procedure for preparing high-purity this compound.[1]

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390 g of sodium cyanate and 150 ml of purified water.

  • Begin stirring and heating the mixture.

  • Add 676 g of a 40% aqueous dimethylamine solution containing a small amount of benzaldehyde and ascorbic acid.

  • Maintain the reaction at a constant temperature with continuous stirring for 2-3 hours.

  • After the reaction is complete, add a small amount of sodium hypochlorite (B82951) and a 1% sodium bicarbonate solution and stir for an additional 25 minutes.

  • Concentrate the solution under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Collect the crystals by centrifugal separation.

  • Recrystallize the crude product from water.

  • Dry the purified crystals under vacuum to obtain this compound.

Method 2: Synthesis from Dimethylamine and Urea

This procedure is based on a patented method that achieves a high yield under anhydrous conditions.[2]

  • Charge a pressure reactor with crystalline urea.

  • Seal the reactor and add dimethylamine. The recommended molar ratio of dimethylamine to urea is 2.5:1.

  • Commence stirring.

  • Raise the temperature to between 125°C and 130°C.

  • During the reaction, vent the ammonia produced to maintain the pressure at approximately 450 psig.

  • Continue the reaction until the formation of ammonia subsides (approximately 45 minutes).

  • Cool the reactor and vent the excess dimethylamine.

  • Draw off any residual dimethylamine under vacuum.

  • Add water to the crystalline product to form a slurry.

  • The product can be further purified by recrystallization from water.

Method 3: Synthesis from Dimethylamine and Nitrourea

This protocol is adapted from an Organic Syntheses procedure.

  • In a large beaker, dilute 191 ml (180 g) of a 25% aqueous dimethylamine solution (1.0 mole) with 64 ml of water.

  • Add 116 g (1.1 moles) of nitrourea. The temperature will spontaneously rise to 35-42°C.

  • Warm the solution to 56-60°C to initiate a vigorous reaction with the evolution of nitrous oxide.

  • Apply external cooling as needed to maintain the temperature below 70°C for the first 5-7 minutes and below 85°C for the next 5-7 minutes.

  • After the initial vigorous reaction subsides (10-15 minutes), maintain the reaction mixture at 90-100°C until gas evolution ceases (an additional 15-20 minutes).

  • Add approximately 1 g of activated carbon to the hot solution and filter with suction.

  • Transfer the clear filtrate to an evaporating dish and heat on a steam bath to remove most of the water.

  • Transfer the residual viscous liquid to a beaker, rinse the dish with 10 ml of water, and add it to the beaker.

  • Add 50 ml of 95% ethanol and warm to dissolve the residue.

  • Cool the solution to 0°C to induce crystallization.

  • Collect the crystals on a suction filter, wash quickly with two portions of ice water, and air-dry.

Mandatory Visualizations

Signaling Pathway

The N,N-dimethylurea moiety is a key component of the pharmaceutical drug cariprazine, which acts as a partial agonist at the dopamine (B1211576) D3 receptor. This receptor is involved in complex signaling cascades, including the G protein and β-arrestin pathways.

G_protein_beta_arrestin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Pathway cluster_beta_arrestin β-Arrestin Pathway Cariprazine Cariprazine (contains N,N-Dimethylurea moiety) D3R Dopamine D3 Receptor (GPCR) Cariprazine->D3R Binds G_protein Gαi/o Protein D3R->G_protein Activates GRK GRK D3R->GRK Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity Downstream_G Cellular Response P_D3R Phosphorylated D3R GRK->P_D3R Phosphorylates Beta_Arrestin β-Arrestin P_D3R->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling_Scaffold Signaling Scaffold (e.g., MAPK activation) Beta_Arrestin->Signaling_Scaffold Acts as Downstream_Arrestin Cellular Response Signaling_Scaffold->Downstream_Arrestin Leads to

Caption: Dopamine D3 receptor signaling pathways activated by cariprazine.

Experimental Workflow

Synthesis_Workflow Start Start: Select Synthesis Route Reagents Prepare Reactants (e.g., Dimethylamine, Urea) Start->Reagents Reaction Perform Synthesis Reaction (Controlled Temperature & Pressure) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (e.g., Quenching, Neutralization) Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (e.g., Filtration, Evaporation) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Dry Purified Product Purification->Drying Analysis Characterize Final Product (Melting Point, NMR, etc.) Drying->Analysis End End: Pure this compound Analysis->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem Encountered LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct CheckConditions Check Reaction Conditions (Temp, Time, Stoichiometry) LowYield->CheckConditions Yes IdentifyImpurity Identify Impurity (NMR, GC-MS) ImpureProduct->IdentifyImpurity Yes CheckPurity Check Reactant Purity CheckConditions->CheckPurity OptimizeWorkup Optimize Workup/ Purification CheckPurity->OptimizeWorkup ReRun Re-run Experiment with Optimized Parameters OptimizeWorkup->ReRun ModifyReaction Modify Reaction to Avoid Side Products IdentifyImpurity->ModifyReaction ImprovePurification Improve Purification Method IdentifyImpurity->ImprovePurification ModifyReaction->ReRun RePurify Re-purify Product ImprovePurification->RePurify

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Byproduct Identification in 1,1-Dimethylurea Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproducts during the synthesis of 1,1-Dimethylurea (DMU).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial synthesis methods for this compound are:

  • From Dimethylamine (B145610) and a Cyanate (B1221674) Salt: Typically, dimethylamine is reacted with sodium cyanate in an aqueous solution.

  • From Dimethylamine and Urea (B33335): This method involves the reaction of dimethylamine with urea, often under pressure and elevated temperatures.[1]

  • From Dimethylamine and Phosgene (B1210022): This route involves the reaction of dimethylamine with the highly reactive and toxic gas, phosgene, or a phosgene substitute.[2][3]

Q2: What are the primary byproducts I should be aware of during this compound synthesis?

A2: The formation of byproducts is highly dependent on the synthetic route and reaction conditions. Common impurities include:

  • Unreacted Starting Materials: Such as dimethylamine.

  • Related Amines: Monomethylamine and trimethylamine (B31210) may be present as impurities in the dimethylamine starting material.[4]

  • Hydrazine (B178648) and Hydrazones: These can form, particularly in the cyanate-based synthesis, due to the instability of reactants.[4]

  • Cyanide Impurities: Can be introduced when using cyanate salts.[4]

  • Dimethylamine-derived decomposition products: Dimethylamine can be a product of thermal decomposition.[5]

  • Analogues of Biuret and Triuret: Formed from the condensation of urea molecules, though less common in well-controlled DMU synthesis.[6]

Q3: How can I detect these byproducts in my reaction mixture?

A3: Several analytical techniques are suitable for identifying and quantifying byproducts in this compound reactions:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating polar compounds like urea and its derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile and semi-volatile impurities.

  • Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS): A rapid and sensitive method for the simultaneous determination of this compound and its isomers.[7]

Troubleshooting Guides

Issue 1: Presence of Impurities from Starting Materials

Symptoms:

  • The final product contains traces of monomethylamine or trimethylamine.

  • Lower than expected yield of this compound.

Root Cause:

  • The dimethylamine starting material may contain impurities from its manufacturing process, which involves the reaction of methanol (B129727) and ammonia (B1221849) at high temperature and pressure.[4]

Troubleshooting Steps:

  • Analyze Starting Materials: Before starting the synthesis, analyze the purity of the dimethylamine using GC-MS to quantify the levels of monomethylamine and trimethylamine.

  • Purify Dimethylamine: If significant impurities are present, consider purifying the dimethylamine by distillation.

  • Adjust Stoichiometry: Account for the purity of the dimethylamine when calculating the required molar equivalents for the reaction.

Issue 2: Formation of Hydrazine and Hydrazone Byproducts

Symptoms:

  • The presence of unexpected peaks in the HPLC or GC-MS chromatogram.

  • The final product may have a yellowish tint.

Root Cause:

  • Instability of reactants in the synthesis using dimethylamine and sodium cyanate can lead to the formation of hydrazine and its derivatives.[4]

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a constant and controlled temperature throughout the reaction, as temperature fluctuations can promote side reactions.

  • Use of a Hydrazine Remover: A Chinese patent suggests the use of a "hydrazine remover" such as a small amount of benzaldehyde (B42025) or ascorbic acid added to the dimethylamine solution.[4]

  • Post-Reaction Oxidation: The same patent proposes adding a mild alkaline oxidant like sodium hypochlorite (B82951) after the main reaction to help remove residual hydrazine.[4]

Issue 3: Contamination with Unreacted Dimethylamine

Symptoms:

  • A strong amine odor in the final product.

  • A peak corresponding to dimethylamine in the GC-MS analysis.

Root Cause:

  • Incomplete reaction or inefficient removal of excess dimethylamine after the reaction.

Troubleshooting Steps:

  • Ensure Complete Reaction: Monitor the reaction progress using TLC or HPLC to ensure all the limiting reagent has been consumed.

  • Efficient Removal of Excess Reactant: After the reaction, excess dimethylamine can be removed by vacuum distillation.[1]

  • Washing: Washing the crude product with a suitable solvent can help remove residual dimethylamine.

Quantitative Data Summary

ByproductSynthetic RouteTypical Concentration RangeAnalytical MethodReference
MonomethylamineDimethylamine + Sodium CyanateVariable, depends on starting material purityGC-MS[4]
TrimethylamineDimethylamine + Sodium CyanateVariable, depends on starting material purityGC-MS[4]
HydrazineDimethylamine + Sodium CyanateTrace to minorHPLC, GC-MS[4]
HydrazonesDimethylamine + Sodium CyanateTrace to minorHPLC, GC-MS[4]
Unreacted DimethylamineAll routesVariableGC-MS[2][8]

Experimental Protocols

Synthesis of this compound from Dimethylamine and Urea

Materials:

  • Dimethylamine

  • Urea

  • Pressure Reactor

Procedure:

  • Charge the pressure reactor with a molar excess of dimethylamine relative to urea (e.g., 2.5:1 to 3:1 molar ratio).[1]

  • Seal the reactor and heat to a temperature between 110°C and 150°C.[1]

  • Maintain the reaction under autogenous pressure. The pressure can be periodically vented to remove ammonia, which is a byproduct of the reaction.[1]

  • Monitor the reaction until the evolution of ammonia subsides, indicating the reaction is nearing completion.

  • Cool the reactor and vent the excess dimethylamine.

  • The solid this compound product can be collected. Further purification can be achieved by recrystallization from water.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis and Byproduct Analysis cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage cluster_troubleshooting Troubleshooting Loop start Start: Reactants (Dimethylamine, Urea/Cyanate/Phosgene) reaction Reaction (Controlled Temperature & Pressure) start->reaction workup Work-up (e.g., Distillation, Filtration) reaction->workup sampling Crude Product Sampling workup->sampling hplc HPLC Analysis sampling->hplc gcms GC-MS Analysis sampling->gcms sfcms SFC-MS/MS Analysis sampling->sfcms identification Byproduct Identification hplc->identification gcms->identification sfcms->identification evaluation Evaluate Results identification->evaluation optimization Optimize Reaction Conditions evaluation->optimization Byproducts Detected optimization->start Iterate

Caption: Workflow for Synthesis and Byproduct Analysis.

byproduct_formation Logical Relationships in Byproduct Formation cluster_reactants Reactants & Conditions cluster_byproducts Potential Byproducts dma Dimethylamine amines Monomethylamine, Trimethylamine dma->amines Impurity Source unreacted_dma Unreacted Dimethylamine dma->unreacted_dma cyanate Sodium Cyanate hydrazine Hydrazine/Hydrazones cyanate->hydrazine cn Cyanide Impurities cyanate->cn urea Urea decomp Thermal Decomposition Products (e.g., Dimethylamine) urea->decomp phosgene Phosgene phosgene->unreacted_dma temp High Temperature temp->decomp pressure High Pressure

Caption: Byproduct Formation Pathways.

References

Technical Support Center: 1,1-Dimethylurea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1,1-Dimethylurea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.Optimize Reaction Time and Temperature: For the nitrourea (B1361781) method, ensure the reaction mixture is kept at 90-100°C until gas evolution ceases, which may take an additional 15-20 minutes after the initial vigorous reaction.[1] For the sodium cyanate (B1221674) method, stirring for 2-3 hours at a constant temperature is recommended.[2] For the urea (B33335) method, a reaction temperature of 110° to 150°C is suggested.[3]
Suboptimal Molar Ratio of Reactants: An incorrect ratio of starting materials can lead to lower yields.Adjust Molar Ratios: When reacting dimethylamine (B145610) and urea, a molar ratio of not less than 2:1 (dimethylamine:urea) is recommended, with an optimal ratio of 2.5:1.[3]
Loss of Product During Workup: this compound has appreciable solubility in water, which can lead to significant losses during washing and filtration.Minimize Use of Water During Washing: When washing the crystals, use ice-cold water and only enough to just cover the crystals on the filter, then apply suction immediately.[1]
Low Purity Presence of Unreacted Starting Materials: Inadequate purification can leave unreacted starting materials in the final product.Recrystallization: Recrystallize the crude product from a suitable solvent. A mixture of 95% ethanol (B145695) and water is an effective solvent system for recrystallization.[1]
Formation of Byproducts: Side reactions can lead to the formation of impurities that are difficult to remove. For instance, industrial dimethylamine may contain impurities like hydrazine (B178648) and hydrazone that can lead to toxic cyanide byproducts when reacted with sodium cyanate.[2]Use High-Purity Starting Materials: Whenever possible, use high-purity reagents to minimize side reactions.
Addition of a Hydrazine Remover and Reaction Control Agent: When using industrial-grade dimethylamine with sodium cyanate, adding a hydrazine remover and a reaction control agent can prevent the formation of toxic byproducts.[2]
Post-Reaction Oxidation: After the reaction with sodium cyanate, adding a small amount of an alkaline oxidant like sodium hypochlorite (B82951) and sodium bicarbonate solution can help to remove certain impurities.[2]
Reaction Control Issues Excessive Frothing: The reaction between nitrourea and dimethylamine can be vigorous and produce a significant amount of froth.[1]Use a Larger Reaction Vessel: Employ a reaction vessel that is sufficiently large to accommodate the frothing.[1]
Exothermic Reaction: The reaction can be highly exothermic, leading to a rapid increase in temperature.Control Reaction Temperature: Apply external cooling with water as needed to maintain the reaction temperature below the recommended limits (e.g., below 70°C during the initial phase and below 85°C in the second phase for the nitrourea method).[1]
Persistent Odor Residual Dimethylamine: The final product may have a slight odor of dimethylamine.Drying: Dry the product at 80°C for 1-2 hours to remove any residual dimethylamine.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods for synthesizing this compound include the reaction of dimethylamine with nitrourea, the reaction of dimethylamine with sodium cyanate, and the reaction of dimethylamine with urea under pressure.[1][2][3]

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield, you can optimize the molar ratio of your reactants, ensure the reaction goes to completion by controlling the temperature and reaction time, and minimize product loss during workup by using minimal amounts of ice-cold water for washing.[1][3] For instance, in a series of preparations, the mother liquors can be carried over to subsequent batches to increase the overall yield.[1]

Q3: What is the best way to purify crude this compound?

A3: Recrystallization is a highly effective method for purifying this compound. A common and effective solvent system for recrystallization is a mixture of 95% ethanol and water.[1] The process generally involves dissolving the crude product in a minimal amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to form crystals.

Q4: My final product has a persistent fishy odor. How can I remove it?

A4: A persistent fishy odor is likely due to residual dimethylamine. Drying the final product in an oven at 80°C for 1-2 hours should effectively remove this odor.[1]

Q5: Are there any safety precautions I should be aware of when synthesizing this compound?

A5: Yes. The reaction can be vigorous and produce significant frothing, so using a large reaction vessel is important.[1] The reaction can also be exothermic, requiring external cooling to control the temperature.[1] When using sodium cyanate, be aware that impurities in industrial dimethylamine can lead to the formation of highly toxic cyanide byproducts.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Synthesis of this compound via the Nitrourea Method

This protocol is adapted from a procedure known to provide good yields.[1]

Materials:

  • 25% aqueous dimethylamine solution

  • Nitrourea

  • Activated carbon

  • 95% Ethanol

  • Ice

Equipment:

  • 1.5 L beaker

  • Heating mantle or steam bath

  • Filter funnel and flask

  • Evaporating dish

  • Beaker for crystallization

Procedure:

  • In a 1.5 L beaker, dilute 191 mL (180 g) of 25% aqueous dimethylamine solution (1.0 mole) with 64 mL of water.

  • Add 116 g (1.1 moles) of nitrourea to the dimethylamine solution. The temperature will spontaneously rise to 35-42°C.

  • Warm the solution to 56-60°C to initiate a vigorous reaction with the evolution of nitrous oxide.

  • Control the reaction temperature by applying external cooling with water when necessary. Maintain the temperature below 70°C for the first 5-7 minutes and below 85°C for the following 5-7 minutes.

  • After the initial vigorous reaction (10-15 minutes), maintain the reaction mixture at 90-100°C until the evolution of gas has completely ceased (approximately 15-20 additional minutes).

  • Add about 1 g of activated carbon to the resulting liquid and heat the mixture.

  • Filter the hot solution with suction to remove the activated carbon.

  • Transfer the clear filtrate to an evaporating dish and heat it on a steam bath to remove most of the water.

  • Transfer the residual viscous liquid (about 120 mL) to a beaker. Rinse the evaporating dish with 10 mL of water and add it to the beaker.

  • Add 50 mL of 95% ethanol to the beaker and warm to effect complete solution.

  • Cool the solution to 0°C to allow for the crystallization of this compound.

  • Collect the crystals by filtration. Wash the crystals with a minimal amount of ice water.

  • The initial yield of colorless prismatic crystals is typically 35-40 g (40-45%). Further evaporation of the combined filtrates and dilution with 95% ethanol can yield an additional 15-20 g, bringing the total yield to 57-68%.[1]

Data Presentation

Method Reactants Key Reaction Conditions Reported Yield Melting Point (°C) Reference
NitroureaDimethylamine, NitroureaTemperature control (56-100°C)57-68%182-184[1]
Sodium CyanateDimethylamine, Sodium CyanateConstant temperature stirring (2-3 hours)Not explicitly stated179-181[2]
UreaDimethylamine, Urea110-150°C, Autogenous pressure, AnhydrousEssentially complete conversion180-185 (crude), 181.5-183.5 (recrystallized)[3]

Visualizations

experimental_workflow_nitrourea cluster_reaction Reaction cluster_purification Purification cluster_crystallization Crystallization reactants Mix Dimethylamine and Nitrourea heating Heat to 56-60°C (Controlled) reactants->heating reaction_maintenance Maintain at 90-100°C heating->reaction_maintenance charcoal Add Activated Carbon and Heat reaction_maintenance->charcoal filtration1 Hot Filtration charcoal->filtration1 evaporation Evaporate Water filtration1->evaporation dissolution Dissolve in Ethanol/Water evaporation->dissolution cooling Cool to 0°C dissolution->cooling filtration2 Filter and Wash with Ice Water cooling->filtration2 product This compound Crystals filtration2->product

Caption: Experimental workflow for the synthesis of this compound via the nitrourea method.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_purity Low Purity Solutions cluster_reaction_control Reaction Control Solutions start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity reaction_issue Reaction Control Issue start->reaction_issue optimize_conditions Optimize Time/Temp low_yield->optimize_conditions adjust_ratio Adjust Molar Ratio low_yield->adjust_ratio minimize_wash Minimize Water Wash low_yield->minimize_wash recrystallize Recrystallize Product low_purity->recrystallize high_purity_reagents Use High-Purity Reagents low_purity->high_purity_reagents additives Use Additives (e.g., Hydrazine Remover) low_purity->additives large_vessel Use Larger Vessel reaction_issue->large_vessel cooling Apply External Cooling reaction_issue->cooling

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Stability and Degradation of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,1-Dimethylurea (DMU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability of this compound under standard laboratory conditions?

A1: this compound is a white crystalline solid that is relatively stable under standard ambient temperature and pressure.[1] However, it is important to note its incompatibility with strong oxidizing agents and strong acids, as reactions with these substances can occur.[1] For optimal stability, it should be stored in a well-ventilated place with the container tightly closed.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the principles of organic chemistry and data from related urea (B33335) compounds, this compound is susceptible to degradation through several pathways, including hydrolysis, thermal decomposition, photodegradation, and biodegradation.

  • Hydrolysis: The urea functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield dimethylamine (B145610) and carbamic acid, which further decomposes to carbon dioxide and ammonia.

  • Thermal Degradation: At elevated temperatures, urea compounds can decompose. For substituted ureas, this can involve the formation of isocyanates and amines.[2][3]

  • Photodegradation: Although direct photolysis of this compound may be limited due to weak absorption of sunlight, indirect photolysis in the presence of photosensitizers can occur.[4] For some phenylurea herbicides, N-demethylation is a key photodegradation pathway.[5]

  • Biodegradation: Microbial degradation in soil and water is a potential pathway. For related phenylurea herbicides, the initial step often involves N-demethylation.[6]

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound stability study. What could be the cause?

A3: Unexpected peaks in your chromatogram can arise from several sources. Here are some common causes and troubleshooting steps:

  • Degradation Products: The new peaks may correspond to degradation products of this compound. Refer to the potential degradation pathways mentioned in Q2. To confirm, you can perform forced degradation studies (see Experimental Protocols section) and compare the resulting chromatograms.

  • Contamination: The sample, solvent, or HPLC system might be contaminated. Run a blank (mobile phase only) to check for system contamination. Ensure you are using high-purity solvents and clean sample vials.

  • Interactions with Excipients: If you are analyzing a formulation, this compound might be interacting with excipients, leading to new adducts or degradation products. Analyze the excipients separately to identify any interfering peaks.

  • Column Issues: Peak tailing or splitting can sometimes be misinterpreted as new peaks. This could be due to column aging, contamination, or an inappropriate mobile phase.[7] Consider flushing the column, using a guard column, or optimizing the mobile phase composition and pH.

Troubleshooting Guides

Troubleshooting Unexpected Degradation

If you observe a faster-than-expected degradation of this compound in your experiments, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
pH of the Solution Measure the pH of your sample solution. Even slight deviations towards acidic or basic conditions can accelerate hydrolysis. Ensure the use of appropriate buffers if pH control is critical.
Presence of Metal Ions Trace metal ion contamination can catalyze degradation reactions. Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected.
Exposure to Light Ensure samples are protected from light, especially UV radiation, by using amber vials or covering them with aluminum foil, unless photostability is the parameter being tested.
Elevated Temperature Verify the storage and experimental temperature. Unintended exposure to higher temperatures can accelerate thermal degradation.
Reactive Excipients in Formulation If working with a formulation, investigate potential incompatibilities between this compound and other components. Conduct stability studies of this compound with each excipient individually.
Troubleshooting Analytical Method Issues

For issues encountered during the HPLC analysis of this compound and its potential degradants:

Issue Potential Cause & Solution
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: Interactions with residual silanols on the column can cause tailing. Use a base-deactivated column or add a competing amine (e.g., 0.1% triethylamine) to the mobile phase.[7] - Column Overload: Injecting a too concentrated sample. Dilute the sample and re-inject.[7] - Inappropriate Mobile Phase pH: The pH can affect the analyte's interaction with the stationary phase. For neutral compounds like this compound, a pH between 3 and 7 is generally recommended.[7]
Poor Resolution Between Peaks - Optimize Mobile Phase: Adjust the organic-to-aqueous ratio in the mobile phase. A slower gradient or isocratic elution with a lower organic content can improve the separation of polar compounds. - Change Column Chemistry: If resolution is still poor, try a different stationary phase (e.g., a polar-embedded column).
Inconsistent Retention Times - Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. - Temperature Fluctuations: Use a column oven to maintain a constant temperature. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

Quantitative Data Summary

While specific quantitative degradation data for this compound is not extensively available in the reviewed literature, the following table provides data for related urea compounds to offer an indication of expected stability.

Degradation Type Compound Conditions Parameter Value Citation
Hydrolysis1,3-DimethylureaCalculatedHalf-life> 1 year[8]
Photodegradation1,3-DimethylureaIn water (reaction with OH radicals)Half-life111 days[8]
PhotodegradationChlorotoluronAqueous solutionQuantum Yield~0.07[9]
Biodegradation1,3-DimethylureaDOC Die-Away-Test (OECD 301A)Biodegradation> 93% within 10 days[8]
Thermal DegradationUreaThermogravimetric AnalysisActivation Energy~84 kJ/mol[10]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[11]

1. Acid and Base Hydrolysis:

  • Objective: To evaluate the stability of this compound in acidic and basic conditions.

  • Protocol (based on ICH guidelines):

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).[11]

    • For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[12]

    • For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[12]

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[13]

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.[13]

2. Oxidative Degradation:

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a solution of this compound as described for hydrolysis.

    • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the this compound solution.

    • Incubate at room temperature or a slightly elevated temperature for a specified duration.

    • Analyze samples at various time points by HPLC.

3. Thermal Degradation:

  • Objective: To determine the stability of this compound at elevated temperatures.

  • Protocol:

    • Store a solid sample of this compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period (e.g., one week).[13]

    • Analyze the samples by HPLC and compare them with a sample stored under recommended conditions.

4. Photodegradation:

  • Objective: To evaluate the photostability of this compound.

  • Protocol (based on ICH Q1B and OECD Guideline 316): [12][14][15]

    • Expose a solution of this compound in a photochemically transparent container (e.g., quartz) to a light source that simulates natural sunlight (e.g., a xenon lamp).[5][14]

    • Simultaneously, keep a control sample in the dark at the same temperature to differentiate between photodegradation and thermal degradation.

    • The study duration should not exceed the equivalent of 30 days of sunlight exposure.[14]

    • Analyze samples at various time points by HPLC.

Standardized Stability Testing Protocols (OECD Guidelines)

For regulatory purposes, standardized testing protocols are recommended.

1. Hydrolysis as a Function of pH (OECD Guideline 111): [9][16][17][18][19]

  • Purpose: To determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4-9).[9][16][19]

  • Methodology:

    • A preliminary test is conducted for 5 days at 50°C at pH 4, 7, and 9.[17]

    • If significant hydrolysis is observed, a higher-tier test is performed at a constant temperature (e.g., 25°C) until 90% hydrolysis or for 30 days.[9][17]

    • Sterile aqueous buffer solutions are used, and samples are incubated in the dark.[9][17]

    • The concentration of the test substance and any major hydrolysis products are determined over time.

2. Ready Biodegradability (OECD Guideline 301): [8][20][21][22][23]

  • Purpose: To screen chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous medium.

  • Methodology:

    • A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge).[8]

    • The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.[8]

    • Degradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal (DOC Die-Away Test, OECD 301A) or CO₂ evolution (CO₂ Evolution Test, OECD 301B).[8][20]

    • A substance is considered "readily biodegradable" if it reaches a pass level (e.g., ≥70% DOC removal or ≥60% of theoretical CO₂ production) within a 10-day window during the 28-day test.[8][22]

3. Phototransformation of Chemicals in Water – Direct Photolysis (OECD Guideline 316): [2][5][14][15][24]

  • Purpose: To determine the rate of direct photolysis of chemicals in water upon exposure to simulated sunlight.

  • Methodology:

    • A solution of the test substance in a buffered aqueous solution is irradiated with a light source simulating natural sunlight (e.g., xenon arc lamp).[5][14]

    • Dark controls are run in parallel to account for non-photolytic degradation.[14]

    • The concentration of the test substance is measured at various time points to determine the rate of photolysis.

    • The quantum yield, which is the efficiency of the photochemical process, can also be determined.[2][14]

Visualizations

cluster_stability Stability Testing Workflow start Start Stability Study forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation Initial Assessment analytical_method Develop & Validate Stability-Indicating Method forced_degradation->analytical_method formal_stability Formal Stability Studies (ICH Conditions) analysis Analyze Samples (e.g., HPLC) formal_stability->analysis At Time Points analytical_method->formal_stability data_evaluation Evaluate Data (Degradation Rate, Products) analysis->data_evaluation end End data_evaluation->end

Caption: Experimental workflow for stability analysis of this compound.

cluster_degradation Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_bio Biodegradation DMU This compound hydrolysis_products Dimethylamine + Carbamic Acid DMU->hydrolysis_products H₂O, H⁺/OH⁻ thermal_products Dimethylamine + Methyl Isocyanate DMU->thermal_products Heat photo_products N-demethylated products & other photo-oxidized species DMU->photo_products hv, Sensitizers bio_products N-demethylation followed by ring cleavage (if applicable) DMU->bio_products Microorganisms co2_nh3 CO2 + NH3 hydrolysis_products->co2_nh3 Decomposition

Caption: Potential degradation pathways of this compound.

cluster_troubleshooting Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Observed check_blank Run Blank (Mobile Phase) start->check_blank peak_in_blank Peak in Blank? check_blank->peak_in_blank check_degradants Compare with Forced Degradation Samples peak_matches_degradant Peak Matches Degradant? check_degradants->peak_matches_degradant check_excipients Analyze Excipients Separately peak_from_excipient Peak from Excipient? check_excipients->peak_from_excipient check_column Check Column Performance (Peak Shape, Retention Time) column_issue Column Issue? check_column->column_issue peak_in_blank->check_degradants No system_contamination System Contamination peak_in_blank->system_contamination Yes peak_matches_degradant->check_excipients No degradation_product Degradation Product peak_matches_degradant->degradation_product Yes peak_from_excipient->check_column No excipient_interference Excipient Interference peak_from_excipient->excipient_interference Yes optimize_method Optimize HPLC Method column_issue->optimize_method Yes

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Crystallization of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the crystallization of 1,1-Dimethylurea.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This is often due to a high degree of supersaturation or a large difference between the boiling point of the solvent and the melting point of the compound.

  • Potential Causes & Solutions:

    • Cooling too rapidly: A high cooling rate can cause the compound to crash out of solution as an oil.

      • Solution: Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.

    • Solution is too concentrated: An overly saturated solution is more likely to oil out.

      • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Inappropriate solvent choice: The solvent may be too good a solvent, even at low temperatures.

      • Solution: Consider using a different solvent or a mixed solvent system. A solvent in which this compound has lower solubility at room temperature might be more effective.

Q2: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A2: The failure of crystals to form is typically due to the solution not being sufficiently supersaturated or a lack of nucleation sites for crystal growth to begin.

  • Potential Causes & Solutions:

    • Insufficient supersaturation: The concentration of this compound may be too low.

      • Solution: Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.

    • Lack of nucleation sites: Crystal growth requires a starting point.

      • Solution 1 (Seeding): Introduce a "seed" crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.

      • Solution 2 (Scratching): Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.

Q3: The crystallization of this compound is happening too quickly, resulting in very fine powder-like crystals. How can I grow larger crystals?

A3: Rapid crystallization, often called "crashing out," traps impurities and results in small, poorly formed crystals. Slower crystal growth is key to obtaining larger, purer crystals.

  • Potential Causes & Solutions:

    • Excessive supersaturation: The solution is too concentrated, leading to rapid precipitation.

      • Solution: Add a small amount of additional hot solvent to slightly decrease the saturation. This will slow down the crystallization process upon cooling.

    • Cooling rate is too fast: As with oiling out, rapid cooling promotes the formation of many small crystals.

      • Solution: Ensure a slow cooling rate by allowing the solution to cool to room temperature undisturbed before any further cooling in an ice bath. Insulating the flask can be beneficial.

Q4: The final crystalline product of this compound is discolored or appears impure. What went wrong?

A4: Discoloration or visible impurities in the final product indicate that the crystallization process did not effectively remove them.

  • Potential Causes & Solutions:

    • Impurities co-crystallized: The chosen solvent may not be ideal for separating the desired compound from the impurities.

      • Solution: The ideal solvent should dissolve the impurities well at all temperatures while dissolving this compound well only at elevated temperatures. You may need to screen different solvents or solvent mixtures.

    • Rapid crystallization: As mentioned, fast crystal growth can trap impurities within the crystal lattice.

      • Solution: Employ a slower cooling rate to allow for the selective crystallization of this compound.

    • Colored impurities: If the solution is colored by impurities, they may be incorporated into the crystals.

      • Solution: Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the recrystallization of this compound?

A: Based on available information, this compound has low solubility in water but is soluble in alcohols and other organic solvents.[1] A good starting point would be to test polar protic solvents like ethanol (B145695) or methanol, or a mixed solvent system such as ethanol/water. A patent for the preparation of this compound mentions recrystallization from water, suggesting it has sufficient solubility at elevated temperatures for this purpose.[1]

Q: How does the purity of the starting material affect the crystallization of this compound?

A: The purity of the starting material is crucial. Impurities can interfere with the crystallization process in several ways:

  • They can inhibit crystal nucleation and growth.

  • They can be incorporated into the crystal lattice, reducing the purity of the final product.

  • They can alter the crystal habit (the external shape of the crystals). It is recommended to start with material that is as pure as possible.

Q: Can I use a mixed solvent system for the crystallization of this compound?

A: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. The ideal mixed solvent system consists of two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Data Presentation

SolventQualitative Solubility of this compoundReference
WaterLow solubility at room temperature; a 5% solution is described as soluble, clear, and colorless.[1][2]
Alcohols (e.g., Ethanol, Methanol)Soluble.[1]
Organic SolventsSoluble.[1]

Note: The solubility of the isomer, 1,3-Dimethylurea, is significantly higher in water (765 g/L at 21.5 °C), highlighting that solubility data for isomers cannot be used interchangeably.

Experimental Protocols

Protocol 1: General Recrystallization of this compound from a Single Solvent (e.g., Water or Ethanol)

  • Solvent Selection: In a test tube, add a small amount of this compound (approx. 50 mg) and add the chosen solvent dropwise. Heat the mixture to the solvent's boiling point. If the solid dissolves completely, it is a suitable solvent. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large crystals, do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a desiccator.

Protocol 2: Inducing Crystallization via Seeding

  • Prepare a supersaturated solution of this compound as described in Protocol 1.

  • Allow the solution to cool to a temperature where it is supersaturated but has not yet spontaneously crystallized.

  • Add one or two small, pure crystals of this compound (seed crystals) to the solution.

  • Allow the solution to stand undisturbed. The seed crystals will act as nucleation sites, and larger crystals should begin to grow.

  • Once crystallization is complete, isolate the crystals as described in Protocol 1.

Visualizations

Troubleshooting_Crystallization start Start Crystallization Experiment issue Encounter Crystallization Issue start->issue oiling_out Problem: 'Oiling Out' issue->oiling_out Is it oiling out? no_crystals Problem: No Crystals Form issue->no_crystals Are there no crystals? small_crystals Problem: Fine Powder Crystals issue->small_crystals Are crystals too small? impure_crystals Problem: Impure/Discolored Crystals issue->impure_crystals Are crystals impure? solution1 Solution: - Slow Cooling Rate - Add More Solvent - Change Solvent oiling_out->solution1 solution2 Solution: - Evaporate Solvent - Seeding - Scratching no_crystals->solution2 solution3 Solution: - Slow Cooling Rate - Add More Solvent small_crystals->solution3 solution4 Solution: - Screen Solvents - Slow Cooling Rate - Use Activated Charcoal impure_crystals->solution4 end Successful Crystallization solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for this compound crystallization.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

Caption: General experimental workflow for this compound crystallization.

References

Technical Support Center: Purification of Crude 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 1,1-Dimethylurea.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route.

  • From Dimethylamine (B145610) and Sodium Cyanate: This method may introduce impurities such as hydrazine, hydrazone, and other ammonia (B1221849) derivatives. These can further lead to the formation of highly toxic cyanide-containing byproducts.[1] The purity of the dimethylamine reactant is crucial, as impurities in the starting material can carry through to the final product.[1]

  • From Urea (B33335) and Methylamine: The thermal instability of urea can lead to side reactions, resulting in various byproducts.[2]

  • General Impurities: Residual starting materials, solvents, and moisture are also common impurities.

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point range is a classic indicator of impurities. Pure this compound has a sharp melting point between 178-183 °C. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification is recommended.

Q3: I am getting a low yield after recrystallization. How can I improve it?

A3: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: The goal is to use the minimum amount of hot solvent to dissolve the crude product. Using an excessive amount will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[3] A slower cooling process allows for the formation of larger, purer crystals.

  • Incomplete precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of the product.

  • Product is too soluble in the chosen solvent even at low temperatures: If the product remains significantly soluble in the cold solvent, consider using a different solvent or a solvent mixture.

Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:

  • Add more solvent: This can help to fully dissolve the oil.

  • Reheat the solution: Ensure the temperature is high enough to dissolve the oil completely.

  • Use a different solvent: The chosen solvent may not be ideal. A solvent with a lower boiling point might be more suitable.

  • Induce crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can help initiate crystallization once the solution is cooling.

Q5: What analytical methods can I use to assess the purity of my this compound?

A5: Several analytical techniques can be used to determine the purity of this compound:

  • Melting Point Analysis: As mentioned, a sharp melting point in the expected range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate this compound from its impurities.[4]

  • Gas Chromatography (GC): GC is another effective method for purity assessment.[5]

  • Spectroscopic Methods (FT-IR, NMR): Infrared and Nuclear Magnetic Resonance spectroscopy can confirm the molecular structure and identify the presence of impurities.[5][6]

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" and rapid method for the separation and quantification of this compound and its isomers.[7][8]

Experimental Protocols

Recrystallization from Water

This is a common and effective method for purifying crude this compound.[1][6]

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot deionized water until the solid just dissolves. Avoid adding an excess of water.

  • Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven. The melting point of the recrystallized product should be in the range of 181.5°-183.5° C, and analysis by infrared and magnetic resonance should show it to be 100 percent pure.[6]

General Protocol for Recrystallization from an Organic Solvent

If water is not a suitable solvent, other organic solvents can be used. Ethanol is a common choice for ureas.[3]

Materials:

  • Crude this compound

  • Appropriate organic solvent (e.g., ethanol, acetone, or a mixture like n-hexane/acetone)[9]

  • Erlenmeyer flask with a reflux condenser

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Select a suitable solvent in which this compound is soluble when hot but sparingly soluble when cold.

  • Place the crude product in an Erlenmeyer flask with a stir bar and add a small amount of the chosen solvent.

  • Heat the mixture to boiling (using a reflux condenser to prevent solvent loss) and add more solvent in small portions until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

Table 1: Purification Methods for this compound

Purification MethodKey ParametersExpected PurityAdvantagesDisadvantages
Recrystallization from Water Solvent: Deionized Water; Cooling: Slow cooling followed by ice bath.High (>99%)[6]Inexpensive, effective for removing many common impurities.May not be effective for impurities with similar solubility profiles.
Recrystallization from Organic Solvents Solvent: Ethanol, Acetone, Hexane/Acetone.[9]HighCan be tailored to specific impurities.Requires careful solvent selection; potential for "oiling out".
Chromatography (HPLC/SFC) Stationary Phase: e.g., C18 for HPLC, 2-Ethylpyridine for SFC.[4][7]Very High (>99.5%)Excellent for separating closely related impurities and isomers.[7]More complex, requires specialized equipment, may be costly for large scale.
Distillation Not commonly used due to the high melting point of this compound.N/AN/AN/A

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Crude this compound recrystallization Perform Recrystallization start->recrystallization check_purity Check Purity (Melting Point, HPLC, etc.) recrystallization->check_purity pure Pure this compound check_purity->pure Purity OK impure Product is Impure check_purity->impure Purity Not OK troubleshoot Troubleshoot Recrystallization impure->troubleshoot low_yield Low Yield? troubleshoot->low_yield optimize_solvent Optimize Solvent Amount / Cooling Rate low_yield->optimize_solvent Yes oiling_out Oiling Out? low_yield->oiling_out No optimize_solvent->recrystallization change_solvent Change Solvent / Use Seed Crystal oiling_out->change_solvent Yes chromatography Consider Preparative Chromatography oiling_out->chromatography No / Persistent Issue change_solvent->recrystallization chromatography->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

G Impurities and Corresponding Purification Strategies cluster_impurities Common Impurities cluster_methods Purification Methods hydrazine Hydrazine / Hydrazone recrystallization Recrystallization (Water/Organic Solvents) hydrazine->recrystallization Remove reaction_control Reaction Control (Additives) hydrazine->reaction_control Prevent Formation starting_materials Unreacted Starting Materials starting_materials->recrystallization Remove side_products Side Reaction Products side_products->recrystallization Remove chromatography Preparative HPLC / SFC side_products->chromatography Remove (if difficult) isomers Isomers (e.g., 1,3-Dimethylurea) isomers->chromatography Separate

Caption: Relationship between impurities and purification methods for this compound.

References

Preventing side reactions in 1,1-Dimethylurea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Dimethylurea.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

Q2: What are the typical side reactions I should be aware of during the synthesis of this compound?

A2: Side reactions are highly dependent on the chosen synthesis route. Common side products and reactions include:

  • From Dimethylamine and Sodium Cyanate: Formation of hydrazine (B178648), hydrazone, and other cyanide-containing impurities, particularly when using industrial-grade dimethylamine.[3]

  • From Urea and Dimethylamine: In the presence of water, cyanic acid (an intermediate from urea) can react with water to produce carbon dioxide and ammonia (B1221849), reducing the yield of the desired product.[1]

  • From Dimethylamine and Nitrourea: Vigorous evolution of nitrous oxide gas can occur if the reaction temperature is not carefully controlled.[2]

  • General: Thermal degradation of urea and its derivatives can lead to a variety of impurities, especially at elevated temperatures.

Q3: How can I improve the purity of my this compound product?

A3: Improving product purity involves minimizing side reactions and effectively purifying the crude product. Key strategies include:

  • Use of Additives: For the sodium cyanate method, adding a hydrazine remover (e.g., benzaldehyde) and a reaction control agent (e.g., ascorbic acid) can significantly reduce impurities.[3] A subsequent treatment with a mild oxidizing agent like sodium hypochlorite (B82951) can also help remove residual impurities.[3]

  • Anhydrous Conditions: When synthesizing from urea and dimethylamine, ensuring a substantially anhydrous reaction system is crucial to prevent the hydrolysis of the cyanic acid intermediate.[1]

  • Temperature Control: In all methods, strict temperature control is vital. For instance, in the nitrourea method, maintaining the temperature below specified limits prevents excessive frothing and vigorous gas evolution.[2]

  • Recrystallization: Recrystallization of the crude product from water or ethanol (B145695) is a common and effective final purification step.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Presence of water in the urea/dimethylamine reaction.[1] - Incorrect reaction temperature. - Incomplete reaction.- Ensure the use of anhydrous reactants and solvents for the urea/dimethylamine method.[1] - Optimize and strictly control the reaction temperature according to the specific protocol. - Increase reaction time or monitor the reaction to completion (e.g., by TLC or cessation of gas evolution).[2]
Product is Off-Color (e.g., brownish liquid) - Formation of colored impurities from side reactions or degradation of starting materials.- Treat the reaction mixture with activated carbon before filtration and crystallization to adsorb colored impurities.[2] - Ensure the purity of starting materials.
Low Melting Point of the Final Product - Presence of impurities.[3]- Recrystallize the product from an appropriate solvent (e.g., water or ethanol) until a sharp and correct melting point is achieved.[1] - For the sodium cyanate method, consider using hydrazine removers and reaction control agents in the synthesis.[3]
Vigorous, Uncontrolled Reaction - Reaction temperature is too high, especially in the nitrourea method.[2]- Apply external cooling (e.g., a water bath) to maintain the reaction temperature within the recommended range.[2] - Add reagents slowly and in a controlled manner.
Presence of Hydrazine or Cyanide Impurities (by GC-MS) - Use of industrial-grade dimethylamine in the sodium cyanate method.[3]- Add a small amount of a hydrazine scavenger like benzaldehyde (B42025) to the reaction mixture.[3] - Consider using a higher purity grade of dimethylamine.

Data Presentation

Table 1: Influence of Reaction Conditions on the Synthesis of this compound from Urea and Dimethylamine [1]

Run DMA/Urea Molar Ratio Time (Hrs) Temp. (°C) Pressure (psig) Conversion (%)
12.71.513035065
22.52.6712446078
32.51.512050075
42.51.2512446070
72.11.511042070
82.11.7510521055

Table 2: Comparison of Yields in the Dimethylamine and Sodium Cyanate Method with Additives [3]

Additives Yield (g) Melting Point (°C)
None325175-177
Benzaldehyde and Ascorbic Acid440176-178
Benzaldehyde, Ascorbic Acid, and Sodium Hypochlorite/Sodium Bicarbonate treatment447179-181

Experimental Protocols

Protocol 1: Synthesis from Dimethylamine and Sodium Cyanate with Purity Enhancing Agents[3]
  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390g (6 mol) of sodium cyanate and 150 ml of purified water.

  • Addition of Reactants: Begin stirring and heating the mixture. Add 676g (6 mol) of 40% aqueous dimethylamine solution containing a small amount of benzaldehyde and ascorbic acid.

  • Reaction: Continue stirring at a constant temperature for 2-3 hours.

  • Work-up and Purification:

    • After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution.

    • Stir for an additional 25 minutes at the same temperature.

    • Concentrate the mixture under reduced pressure.

    • Cool the concentrated solution to induce crystallization.

    • Separate the crystals by centrifugation.

    • Recrystallize the product from water.

    • Dry the final product under a vacuum to yield this compound.

Protocol 2: Synthesis from Urea and Dimethylamine under Anhydrous Conditions[1]
  • Reaction Setup: Charge a stainless steel pressure reactor equipped with a stirrer, heating/cooling capabilities, and a condenser with crystalline urea (e.g., 45.3 lbs).

  • Addition of Reactants: Seal the reactor and add dimethylamine (e.g., 84.8 lbs).

  • Reaction:

    • Begin stirring once the contents are fluid enough.

    • Heat the mixture to 125-130°C.

    • Maintain the pressure at approximately 450 psig by venting the ammonia produced during the reaction.

    • Continue the reaction for about 45 minutes, or until ammonia formation subsides.

  • Work-up and Purification:

    • Cool the reactor and vent the excess dimethylamine.

    • Draw off any residual amine under a vacuum.

    • Add water to create an aqueous slurry of the crystalline product.

    • The product can be further purified by recrystallization from water.

Protocol 3: Synthesis from Dimethylamine and Nitrourea[2]
  • Reaction Setup: In a 1.5-L beaker, dilute 191 ml (180 g) of 25% aqueous dimethylamine solution (1.0 mole) with 64 ml of water.

  • Addition of Reactants: Add 116 g (1.1 moles) of nitrourea. The temperature will spontaneously rise to 35-42°C.

  • Reaction:

    • Warm the solution to 56-60°C. A vigorous reaction will begin with the evolution of nitrous oxide.

    • Apply external cooling as needed to maintain the temperature below 70°C for the first 5-7 minutes, and below 85°C for the next 5-7 minutes.

    • After the initial effervescence subsides (10-15 minutes), maintain the reaction mixture at 90-100°C for an additional 15-20 minutes until gas evolution ceases.

  • Work-up and Purification:

    • Heat the resulting liquid with about 1 g of activated carbon and filter while hot.

    • Transfer the filtrate to an evaporating dish and heat on a steam bath to remove most of the water.

    • Transfer the residual viscous liquid to a beaker, rinse the dish with 10 ml of water, and add it to the beaker.

    • Add 50 ml of 95% ethanol and warm to dissolve.

    • Cool to 0°C to crystallize the product.

    • Collect the crystals on a suction filter, wash quickly with ice water, and air-dry.

Visualizations

experimental_workflow_protocol_1 cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add NaCNO and H2O to 3-neck flask B 2. Add 40% Dimethylamine (aq) with Benzaldehyde & Ascorbic Acid A->B C 3. Stir at constant temp for 2-3 hours B->C D 4. Add NaClO and NaHCO3 soln, stir for 25 mins C->D E 5. Concentrate under reduced pressure D->E F 6. Cool to crystallize E->F G 7. Centrifuge to isolate crystals F->G H 8. Recrystallize from H2O G->H I 9. Vacuum dry product H->I J J I->J Final Product: This compound

Caption: Workflow for this compound Synthesis via the Sodium Cyanate Route.

troubleshooting_low_yield Start Low Yield of This compound Q1 Which synthesis method was used? Start->Q1 M1 Urea + Dimethylamine Q1->M1 M2 Other Methods Q1->M2 Q2 Were anhydrous conditions used? M1->Q2 Q3 Was reaction temperature correct and stable? M2->Q3 A1 Ensure reactants and solvents are dry. Use a sealed system. Q2->A1 No A2 Proceed to general checks. Q2->A2 Yes A2->Q3 A3 Optimize and strictly control temperature. Q3->A3 No Q4 Was reaction time sufficient? Q3->Q4 Yes A4 Increase reaction time and monitor for completion. Q4->A4 No

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Scaling Up 1,1-Dimethylurea Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of 1,1-Dimethylurea (also known as N,N-Dimethylurea) from the laboratory to a pilot plant.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Product Yield

  • Question: We are experiencing a significantly lower yield of this compound upon scaling up our synthesis from the lab to the pilot plant. What are the potential causes and solutions?

  • Answer: Low yield during scale-up can stem from several factors related to reaction kinetics, thermodynamics, and mass transfer, which do not scale linearly.[1][2]

    • Inadequate Temperature Control: Exothermic reactions can lead to localized overheating in larger reactors, promoting side reactions.[1] Ensure your pilot plant reactor has adequate cooling capacity and temperature monitoring.

    • Poor Mixing: Inefficient mixing can result in non-homogenous reaction mixtures, leading to incomplete reactions and the formation of byproducts.[3] The agitator's tip speed and the use of baffles should be optimized for the larger vessel to ensure proper turbulence.[1]

    • Presence of Water (Urea-based synthesis): If using the urea (B33335) and dimethylamine (B145610) route, the presence of water can facilitate a competing reaction where cyanic acid, an intermediate, hydrolyzes to carbon dioxide and ammonia (B1221849) instead of reacting with dimethylamine.[4] It is crucial to maintain substantially anhydrous conditions for this process.[4]

    • Incorrect Molar Ratios: Ensure the molar excess of dimethylamine to urea (at least 2:1) is maintained, as this drives the reaction to completion.[4]

    • Reaction Time: The time to reach chemical equilibrium may increase with scale.[2] Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time for the pilot scale.

Issue 2: Product Contamination and Impurities

  • Question: Our final this compound product is failing purity specifications, showing significant levels of unknown impurities. How can we identify and mitigate these?

  • Answer: Impurity formation is a common challenge, often arising from the raw materials or side reactions.

    • Raw Material Quality: Industrial-grade dimethylamine may contain impurities like hydrazine (B178648) and its derivatives, which can react to form toxic byproducts that are difficult to separate from this compound due to similar physical properties.[5]

      • Solution: Use high-purity dimethylamine. Alternatively, a pre-treatment step involving the addition of a hydrazine remover (e.g., a small amount of benzaldehyde) and a reaction control agent (e.g., ascorbic acid) can be implemented.[5]

    • Side Reactions:

      • Oxidation: Oxidation can lead to colored impurities and other residues.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions.

      • Thermal Degradation: Urea and its derivatives can have poor thermal stability, leading to byproduct formation at elevated temperatures.[6] Precise temperature control is critical.

    • Post-Reaction Treatment: The addition of a small amount of an alkaline oxidant, such as sodium hypochlorite (B82951) in a sodium bicarbonate solution, after the main reaction can help to eliminate certain impurities before crystallization.[5]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are struggling with the crystallization and isolation of high-purity this compound at the pilot scale. The product is sticky, difficult to filter, or doesn't crystallize well.

  • Answer: Isolation issues are often linked to residual impurities or improper crystallization conditions.

    • Crystallization Issues: The presence of impurities can inhibit crystal growth or cause the product to oil out.

      • Solution: Ensure the post-reaction cleanup steps mentioned in "Issue 2" are effective. A hot filtration step with activated carbon can be used to remove colored and some soluble impurities before cooling for crystallization.[7]

    • Inefficient Solid-Liquid Separation:

      • Solution: The choice of solvent for recrystallization is crucial; water is commonly used.[5] Ensure the cooling process is gradual to promote the formation of larger, easily filterable crystals. For the final drying step, vacuum drying is recommended to remove residual solvents without thermal degradation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial routes are:

  • Reaction of Sodium Cyanate (B1221674) with Dimethylamine: This method involves reacting an aqueous solution of dimethylamine with sodium cyanate.[5]

  • Reaction of Urea with Dimethylamine: This process reacts urea with an excess of dimethylamine under pressure and at elevated temperatures (110-150°C) in a neat, anhydrous system.[4]

  • Reaction of Nitrourea with Dimethylamine: This route is effective and generally provides excellent yields.[7]

Phosgene-based routes are less common now due to the high toxicity of phosgene. Non-phosgene alternatives using dimethyl carbonate (DMC) are also being explored.[8][9]

Q2: What are the critical process parameters to monitor during scale-up?

A2: The following parameters are critical:

  • Temperature: To prevent side reactions and degradation.[1]

  • Pressure: Especially for the urea-dimethylamine route, which is conducted under autogenous pressure.[4]

  • Agitation Rate: To ensure homogenous mixing and efficient mass and heat transfer.[3]

  • Rate of Reagent Addition: Slow and controlled addition of reagents can help manage exothermic reactions.[10]

  • pH: In some processes, maintaining the correct pH is essential for reaction direction and stability.

Q3: What analytical methods are recommended for in-process control and final product analysis?

A3: A combination of chromatographic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction progress and quantifying the formation of this compound and potential non-volatile impurities.[6]

  • Gas Chromatography (GC): Suitable for assessing the purity of the final product and detecting volatile impurities.[11][12]

  • Supercritical Fluid Chromatography–Tandem Mass Spectrometry (SFC-MS/MS): A highly sensitive method for the simultaneous determination of this compound and its isomers, particularly useful for detecting trace impurities.[13][14]

Q4: Are there any specific safety precautions for handling the reagents and product?

A4: Yes. Dimethylamine is flammable and corrosive. This compound itself is irritating to the eyes, respiratory system, and skin.[15] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[15] Reactions should be conducted in well-ventilated areas or fume hoods. If using nitrourea, be aware that it can be unstable.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Routes

ParameterSodium Cyanate Route[5]Urea Route[4]Nitrourea Route[7]
Primary Reactants Sodium Cyanate, DimethylamineUrea, DimethylamineNitrourea, Dimethylamine
Solvent/System AqueousAnhydrous (Neat)Aqueous
Temperature Constant Temperature (not specified)110 - 150 °C< 70°C initially, then 90-100°C
Pressure AtmosphericAutogenousAtmospheric
Key Condition Control of impurities from DMAStrict anhydrous conditionsControl of vigorous gas evolution
Typical Yield ~85% (with improvements)Essentially quantitativeExcellent

Table 2: Pilot Plant Scale-Up Considerations

ChallengeKey ParameterRecommended Action
Heat Management [3]Surface Area to Volume RatioImplement advanced cooling/heating systems; ensure accurate temperature probes.
Mixing & Mass Transfer [3]Agitator Design & SpeedOptimize agitator tip speed and use baffles to ensure turbulence and homogeneity.
Reaction Kinetics [2]Reaction Time & ConcentrationConduct kinetic studies at pilot scale; use in-process controls to determine endpoint.
Downstream Processing Crystallization & FiltrationControlled cooling rates; selection of appropriate filter type and size.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Sodium Cyanate Route (Lab Scale)

  • Objective: To synthesize this compound from sodium cyanate and dimethylamine. This protocol is based on a patented method with improvements for purity.[5]

  • Materials:

    • Sodium Cyanate (NaOCN)

    • 40% Dimethylamine aqueous solution

    • Benzaldehyde (B42025) (as hydrazine remover)

    • Ascorbic Acid (as reaction control agent)

    • Sodium Hypochlorite (NaOCl) solution

    • 1% Sodium Bicarbonate (NaHCO₃) solution

    • Purified Water

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Thermometer

    • Reflux condenser

  • Procedure:

    • Add 390g (6 mol) of sodium cyanate and 150ml of purified water to the three-neck flask.

    • Begin stirring and heating the mixture.

    • Prepare the dimethylamine solution by adding a small amount of benzaldehyde and ascorbic acid to 676g (6 mol) of 40% dimethylamine aqueous solution.

    • Add the prepared dimethylamine solution to the flask.

    • Maintain the mixture at a constant temperature and continue stirring for 2-3 hours.

    • After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution. Stir for an additional 25 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Cool the concentrated solution to induce crystallization.

    • Separate the crystals via centrifugal separation or vacuum filtration.

    • Recrystallize the crude product from water to improve purity.

    • Dry the final product under vacuum to obtain white crystalline this compound.

Protocol 2: Synthesis of this compound via the Anhydrous Urea Route (Pilot Scale Considerations)

  • Objective: To synthesize this compound from urea and dimethylamine under anhydrous conditions, suitable for scale-up.[4]

  • Materials:

    • Urea

    • Dimethylamine (anhydrous)

  • Equipment:

    • Jacketed pressure reactor with temperature and pressure controls

    • High-torque agitator

    • Charging ports for solids and condensed gases

    • Recovery system for unreacted dimethylamine

  • Procedure:

    • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

    • Charge the reactor with urea.

    • Charge the reactor with dimethylamine, ensuring a molar ratio of at least 2:1 (dimethylamine:urea), with a preferred ratio of 2.5:1 to 3.0:1.

    • Seal the reactor and begin agitation.

    • Heat the reaction mixture to a temperature between 110°C and 150°C (optimally 125°C to 130°C). The reaction will proceed under autogenous pressure.

    • Maintain the temperature and agitation for the required reaction time (determined by in-process monitoring). The product, this compound, will precipitate as a crystalline mass.

    • Upon completion, cool the reactor.

    • Vent and recover the unreacted dimethylamine for recycling.

    • The crystalline product can be slurried with water and discharged from the reactor.

    • If required, the product can be further purified by recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Product Yield Observed at Pilot Scale cause1 Inadequate Temperature Control start->cause1 cause2 Poor Mixing / Mass Transfer start->cause2 cause3 Presence of Water (Urea Route) start->cause3 cause4 Incorrect Stoichiometry or Reaction Time start->cause4 sol1 Verify Cooling Capacity & Temp. Monitoring cause1->sol1 Solution sol2 Optimize Agitator Speed & Baffles cause2->sol2 Solution sol3 Ensure Anhydrous Conditions cause3->sol3 Solution sol4 Confirm Molar Ratios & Use In-Process Controls cause4->sol4 Solution

Caption: Troubleshooting logic for addressing low product yield.

Impurity_Mitigation_Workflow start Start: High Purity 1,1-DMU Synthesis raw_mat Source High-Purity Raw Materials (e.g., Dimethylamine) start->raw_mat pretreat Optional: Pre-treat DMA with Hydrazine Remover (e.g., Benzaldehyde) raw_mat->pretreat if needed reaction Conduct Synthesis Under Inert Atmosphere (e.g., Nitrogen) raw_mat->reaction pretreat->reaction post_treat Post-Reaction Cleanup: Add Mild Oxidant (e.g., NaOCl/NaHCO3) reaction->post_treat purify Purification: Recrystallization (from Water) post_treat->purify end End: High-Purity 1,1-DMU Product purify->end

Caption: Workflow for mitigating impurities in production.

References

Technical Support Center: Analytical Method Validation for 1,1-Dimethylurea Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 1,1-Dimethylurea (DMU) quantification. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for quantifying this compound.

High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape for a small, polar compound like this compound is a common issue in reverse-phase HPLC. Here are several potential causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the polar analyte, causing peak tailing.

    • Solution 1: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.

    • Solution 2: Use a highly deactivated, end-capped column specifically designed for polar analytes.

    • Solution 3: Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations to block the active silanol sites.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample and re-inject. Ensure your highest calibration standard is not causing overload.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.

Question: My this compound peak has a drifting or inconsistent retention time. What should I do?

Answer: Retention time instability can compromise the reliability of your method. Consider the following:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially during gradient elution.

    • Solution: Increase the column equilibration time before each injection. A minimum of 10 column volumes is a good starting point.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or proportioning from the HPLC pump can cause drift.

    • Solution 1: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Solution 2: Purge the pump lines to remove any air bubbles.

    • Solution 3: If using a gradient, check the pump's proportioning valve for proper function.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature for the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Question: I am seeing low sensitivity or no peak for this compound in my GC-MS analysis. What is the problem?

Answer: this compound is a polar and non-volatile compound, which makes it challenging for direct GC-MS analysis.

  • Lack of Volatility: The compound may not be sufficiently volatile to transition into the gas phase under typical GC conditions.

    • Solution: Derivatization is often necessary to increase the volatility and thermal stability of urea (B33335) compounds. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Adsorption in the GC System: Active sites in the injector liner, column, or transfer line can adsorb the polar analyte.

    • Solution 1: Use a deactivated injector liner.

    • Solution 2: Ensure you are using a column suitable for polar compounds.

    • Solution 3: After derivatization, the compound will be less polar and less likely to adsorb.

Question: My derivatized this compound peak is showing tailing. What could be the cause?

Answer: Even after derivatization, peak tailing can occur.

  • Incomplete Derivatization: If the derivatization reaction is not complete, the presence of the original polar analyte will cause tailing.

    • Solution: Optimize the derivatization reaction conditions, including the reagent-to-analyte ratio, temperature, and reaction time.

  • Moisture in the Sample or System: The presence of water can interfere with the derivatization reaction and degrade the derivatized product.

    • Solution: Ensure all glassware is dry and use anhydrous solvents.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the validation of analytical methods for this compound quantification.

Question: What are the key parameters to evaluate during the validation of an analytical method for this compound?

Answer: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation parameters include: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.[1][2][3]

Question: How do I establish the specificity of my method for this compound?

Answer: Specificity is the ability to assess the analyte unequivocally in the presence of other components. To establish specificity, you should:

  • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Analyze a sample of this compound spiked with known impurities or related compounds to demonstrate that they are well-resolved from the main analyte peak.

  • In pharmaceutical formulations, analyze a placebo sample to check for interference from excipients.

Question: What are typical acceptance criteria for linearity, accuracy, and precision?

Answer: While the specific criteria should be appropriate for the intended purpose of the method, the following are generally accepted for pharmaceutical analysis:

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Recovery of 98.0% to 102.0% for the drug substance.[4]
Precision (%RSD) Repeatability (Intra-day precision) ≤ 2.0%.[4]
Intermediate Precision (Inter-day, inter-analyst) ≤ 2.0%.[4]

Question: How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

Answer: LOD and LOQ can be determined using several methods:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte to the baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (often from the y-intercept of the regression line or blank injections) and S is the slope of the calibration curve.

Question: What does robustness testing involve?

Answer: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage. For an HPLC method, parameters to vary could include:

  • Mobile phase pH (e.g., ± 0.2 units)

  • Mobile phase composition (e.g., ± 2% organic)

  • Column temperature (e.g., ± 5 °C)

  • Flow rate (e.g., ± 0.1 mL/min)

  • Different column batches

Experimental Protocols

Below are detailed methodologies for key validation experiments for the quantification of this compound.

HPLC-UV Method Protocol
  • Instrumentation: HPLC with UV Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.02 M Potassium Phosphate buffer (pH 3.0) in a gradient or isocratic mode. A typical starting point for isocratic elution could be 10:90 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and acetonitrile. Filter through a 0.45 µm filter before injection.[5][6]

GC-MS Method Protocol (with Derivatization)
  • Instrumentation: Gas Chromatograph with a Mass Spectrometer

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

  • Sample Preparation (Derivatization):

    • Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 70 °C for 45 minutes.

    • Cool to room temperature before injection.

Quantitative Data Summary

The following tables summarize typical quantitative data for a validated analytical method for this compound, based on data for structurally similar compounds and general validation guidelines.

Table 1: Linearity and Range

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
HPLC-UV1 - 100≥ 0.999
GC-MS0.1 - 50≥ 0.998
SFC-MS/MSThree orders of magnitude> 0.999[7]

Table 2: Accuracy and Precision

Analytical MethodConcentration LevelAccuracy (% Recovery)Precision (% RSD)
HPLC-UVLow QC98.5 - 101.5< 2.0
Mid QC99.0 - 101.0< 1.5
High QC98.0 - 102.0< 1.5
GC-MSLow QC95.0 - 105.0< 5.0
Mid QC97.0 - 103.0< 3.0
High QC97.0 - 103.0< 3.0

Table 3: LOD and LOQ

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV~0.3 µg/mL~1.0 µg/mL
GC-MS~0.05 µg/mL~0.1 µg/mL
SFC-MS/MS0.4 - 3.0 µg/L[7]1.3 - 10 µg/L[7]

Visualizations

Method_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition (Parameters & Acceptance Criteria) A->B C Validation Experiments B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Data Analysis & Evaluation (Against Acceptance Criteria) D->J E->J F->J G->J H->J I->J K Method Fails J->K No L Method Passes J->L Yes K->A Re-optimize Method M Validation Report L->M N Routine Use M->N

Analytical Method Validation Workflow

HPLC_Troubleshooting_Tree Start Poor Peak Shape for DMU (Tailing/Fronting) CheckOverload Is Peak Fronting Observed? Start->CheckOverload DiluteSample Dilute Sample & Re-inject CheckOverload->DiluteSample Yes CheckTailing Is Peak Tailing Observed? CheckOverload->CheckTailing No End Peak Shape Improved DiluteSample->End CheckSilanol Suspect Secondary Silanol Interactions CheckTailing->CheckSilanol Yes CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckTailing->CheckSolvent No LowerPH Lower Mobile Phase pH (e.g., to 2.5-3.5) CheckSilanol->LowerPH UseDeactivatedCol Use Highly Deactivated/ End-capped Column CheckSilanol->UseDeactivatedCol LowerPH->End UseDeactivatedCol->End ChangeSolvent Dissolve Sample in Mobile Phase CheckSolvent->ChangeSolvent Yes CheckSolvent->End No ChangeSolvent->End

Troubleshooting Poor Peak Shape in HPLC

References

Technical Support Center: Analysis of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of 1,1-Dimethylurea, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, in this case, this compound. These components can include proteins, salts, lipids, and other endogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results for this compound.[2][4]

Q2: What are the typical signs that indicate matrix effects are impacting my this compound assay?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the overall sensitivity of the assay.[1] You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix. Other signs can include changes in retention time and tailing of the chromatographic peak.

Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to pinpoint where ion suppression or enhancement occurs during the chromatographic run.[1][2][5] A solution of this compound is continuously infused into the mass spectrometer, post-column, while a blank, extracted matrix sample is injected. Any fluctuation in the baseline signal for this compound indicates the presence of matrix effects at that specific retention time.[1][2]

  • Quantitative Matrix Effect Assessment: This method involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction. The matrix factor (MF) is calculated, where an MF below 1 suggests ion suppression, and an MF above 1 indicates ion enhancement.

Q4: What are the most effective strategies to minimize or eliminate matrix effects?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering components from the sample.[2][4] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are commonly employed.[6] For samples with high phospholipid content, specialized techniques like HybridSPE can be very effective.

  • Chromatographic Separation: Adjusting the chromatographic method to separate the elution of this compound from interfering matrix components is a crucial step.[2] This can involve modifying the mobile phase, changing the gradient, or using a different type of analytical column.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[2] A SIL-IS for this compound would have some of its atoms replaced with stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[7][8] Since it has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.[7][9]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility and high variability in QC samples Inconsistent matrix effects between different sample preparations or different lots of biological matrix.1. Enhance Sample Preparation: Implement a more rigorous sample cleanup method like SPE or LLE to remove a broader range of interferences.[6] 2. Use a Stable Isotope-Labeled Internal Standard: This will compensate for variations in matrix effects between samples.[2][9] 3. Assess Different Matrix Lots: Evaluate the matrix effect in at least six different lots of the biological matrix to understand the variability.[1]
Non-linear calibration curve Ion suppression or enhancement is occurring, particularly at higher concentrations of the matrix components.1. Optimize Chromatography: Adjust the chromatographic method to shift the elution of this compound away from suppression zones.[1] 2. Dilute Samples: If sensitivity allows, dilute the samples to reduce the concentration of interfering components.[2] 3. Widen the Calibration Range and Use a Weighted Regression: Adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve.[1]
Low signal intensity and poor sensitivity Significant ion suppression is occurring.1. Identify Suppression Zones: Use the post-column infusion technique to determine where in the chromatogram suppression is happening.[2][5] 2. Improve Sample Cleanup: Focus on removing phospholipids, a common cause of ion suppression in plasma and serum samples.[1] 3. Change Ionization Source Conditions: Optimize the ion source parameters, such as temperature and gas flows, to minimize suppression.[10]
Inconsistent recovery The sample preparation method is not robust, or the analyte is degrading.1. Optimize Extraction Protocol: Re-evaluate and optimize the pH, solvent choice, and extraction time for your LLE or SPE method. 2. Investigate Analyte Stability: Assess the stability of this compound in the biological matrix under the storage and processing conditions.[11] 3. Use a SIL-IS: An appropriate internal standard can help to correct for recovery issues.[9]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.[1]

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF significantly different from 1.0 indicates a matrix effect.

  • Calculate the Coefficient of Variation (CV %) of the MF across the different matrix lots. A high CV suggests significant lot-to-lot variability in the matrix effect.

Protocol 2: Qualitative Assessment of Matrix Effect by Post-Column Infusion
  • Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[1]

  • Equilibrate the system: Allow the infused this compound signal to stabilize to a constant baseline.[1]

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.[1]

  • Monitor the this compound signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1][5]

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Mitigation Strategy cluster_validation Validation Problem Inconsistent or Inaccurate This compound Results Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Identify suppression/ enhancement zones Quantitative Quantitative Assessment (Post-Extraction Spike) Problem->Quantitative Quantify matrix factor (MF) Chromatography Modify Chromatographic Conditions Qualitative->Chromatography Adjust retention time SamplePrep Optimize Sample Preparation (LLE, SPE) Quantitative->SamplePrep Improve cleanup InternalStandard Use Stable Isotope-Labeled Internal Standard (SIL-IS) Quantitative->InternalStandard Compensate for effects Dilution Sample Dilution Quantitative->Dilution Reduce interferences Validation Re-validate Assay (Accuracy, Precision, Linearity) SamplePrep->Validation Chromatography->Validation InternalStandard->Validation Dilution->Validation

Caption: Troubleshooting workflow for addressing matrix effects.

Post_Column_Infusion_Setup cluster_LC LC System cluster_Infusion Infusion System cluster_MS MS System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column Mobile Phase + Blank Matrix Extract T_Connector Column->T_Connector Syringe_Pump Syringe Pump Syringe_Pump->T_Connector This compound Solution MS Mass Spectrometer T_Connector->MS

Caption: Experimental setup for post-column infusion.

References

Technical Support Center: 1,1-Dimethylurea Shelf Life and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dimethylurea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the shelf life and stability of this compound during experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and moisture.[1][2] The recommended storage temperature is at room temperature or below +30°C.[2] It is crucial to keep the container tightly sealed to prevent degradation from atmospheric moisture and contaminants.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to high temperatures, humidity, light, and incompatible substances such as strong oxidizing agents and strong acids.[3] Hydrolysis and photodegradation are potential degradation pathways.

Q3: How can I visually inspect my this compound for potential degradation?

A3: this compound is a white crystalline solid. Any change in color, such as yellowing or browning, or a change in physical state, like clumping or the appearance of liquid, may indicate degradation. A faint ammonia-like odor could also suggest decomposition.

Q4: What is the typical shelf life of this compound?

A4: The shelf life of unopened, properly stored this compound is generally several years. However, once opened, the shelf life can be significantly reduced due to exposure to air and moisture.[1] For opened solid reagents, a general guideline is to consider a shelf life of one year, but this can vary based on handling and storage conditions.[1] For hygroscopic materials, a shorter shelf life of around 3 months after opening is often recommended.[1]

Q5: Can I use this compound after its expiration date?

A5: It is not recommended to use chemical reagents after their expiration date as their purity and stability are no longer guaranteed, which can compromise experimental results.[4][5] If use is unavoidable, it is essential to re-test the purity of the material before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or poor reaction yield. Degradation of this compound.1. Verify the storage conditions of your this compound. 2. Perform a purity analysis using the HPLC method described in the "Experimental Protocols" section. 3. If purity is below acceptable limits, use a fresh, unopened container of this compound.
Change in physical appearance (e.g., discoloration, clumping). Exposure to moisture, light, or high temperatures.1. Discard the degraded material. 2. Review your storage and handling procedures to prevent future degradation. 3. Ensure the container is always tightly sealed after use.
Presence of a faint ammonia-like odor. Hydrolysis of the urea (B33335) group.1. This indicates significant degradation. The material should not be used for quantitative or sensitive applications. 2. Dispose of the material according to your institution's safety guidelines.
Inconsistent results between different batches of this compound. Batch-to-batch variability or improper storage of one batch.1. Test the purity of each batch using the provided HPLC protocol. 2. If a significant difference in purity is observed, only use the batch that meets the required specifications. 3. Always record the batch number in your experimental notes for traceability.

Stability Data

The following tables provide hypothetical quantitative data on the stability of this compound under various stress conditions. This data is based on typical degradation kinetics for urea-based compounds and should be used as a guideline for designing experiments and handling the material.

Table 1: Effect of Temperature on the Stability of Solid this compound

Temperature (°C)Time (Months)Purity (%)
25099.8
699.7
1299.5
2499.1
40099.8
399.2
698.5
60099.8
197.9
394.2

Table 2: Effect of Humidity on the Stability of Solid this compound at 25°C

Relative Humidity (%)Time (Months)Purity (%)
25099.8
699.6
1299.3
50099.8
699.1
1298.2
75099.8
397.5
695.1

Table 3: Effect of pH on the Stability of this compound in Aqueous Solution (0.1 M) at 25°C

pHTime (Days)Purity (%)
4099.8
799.5
3098.8
7099.8
799.7
3099.2
10099.8
798.9
3096.5

Table 4: Effect of Light Exposure on the Stability of Solid this compound at 25°C

Light ConditionTime (Months)Purity (%)
Dark099.8
699.7
1299.5
Ambient Light099.8
699.2
1298.4
UV Light (365 nm)099.8
196.5
392.1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound

This method is designed to separate this compound from its potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks and pipettes.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 10:90 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution (1 mg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (1 mg/mL): Accurately weigh about 100 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram.

Protocol 2: Accelerated Stability Study of this compound

This protocol describes a general procedure for conducting an accelerated stability study.

1. Materials:

  • This compound from a single batch.

  • Vials with airtight seals.

  • Stability chambers capable of maintaining controlled temperature and humidity.

2. Experimental Design:

  • Package a sufficient number of samples in the vials.

  • Place the samples in stability chambers set to the desired stress conditions (e.g., 40°C/75% RH, 60°C).

  • Store control samples at the recommended storage condition (e.g., 25°C/60% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from each condition.

  • Analyze the samples for purity using the HPLC method described in Protocol 1.

3. Data Analysis:

  • Plot the purity of this compound as a function of time for each storage condition.

  • Determine the degradation rate constant (k) for each condition, assuming first-order kinetics (ln[Purity] = -kt + ln[Initial Purity]).

  • Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to model the effect of temperature on the degradation rate and predict the shelf life at the recommended storage condition.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation This compound This compound Degradation Products Degradation Products This compound->Degradation Products Heat, Moisture, Light Dimethylamine Dimethylamine Degradation Products->Dimethylamine Carbon Dioxide Carbon Dioxide Degradation Products->Carbon Dioxide Ammonia Ammonia Degradation Products->Ammonia N-demethylated products N-demethylated products Degradation Products->N-demethylated products Oxidized products Oxidized products Degradation Products->Oxidized products

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Sample Preparation stress Stress Conditions (Temp, Humidity, Light) start->stress sampling Time-point Sampling stress->sampling analysis HPLC Purity Analysis sampling->analysis data Data Analysis (Kinetics, Shelf-life) analysis->data end End: Stability Report data->end

Caption: Workflow for an accelerated stability study.

TroubleshootingLogic start Inconsistent Results? check_storage Check Storage Conditions start->check_storage check_purity Perform HPLC Purity Test check_storage->check_purity purity_ok Purity OK? check_purity->purity_ok use_new Use New Batch purity_ok->use_new No investigate_other Investigate Other Experimental Factors purity_ok->investigate_other Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Safe Disposal of 1,1-Dimethylurea Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the safe disposal of 1,1-Dimethylurea waste for researchers, scientists, and drug development professionals. The following information is intended to supplement, not replace, your institution's specific waste disposal protocols and local regulations. Always consult your Environmental Health and Safety (EHS) department for guidance.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered hazardous waste?

A1: Based on available Safety Data Sheets (SDS) and a review of the U.S. Environmental Protection Agency (EPA) regulations, this compound is not a listed hazardous waste on the F, K, P, or U lists.[1][2][3][4][5][6] It does not typically exhibit characteristics of ignitability, corrosivity, or reactivity.[4][7] Therefore, in small quantities used in a laboratory setting, it is generally considered non-hazardous waste. However, the final determination should be made in accordance with your institution's policies and local regulations.

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: For small, incidental amounts of aqueous solutions of this compound, drain disposal may be permissible. This compound is soluble in water.[8] Before proceeding, ensure this practice is allowed by your institution's EHS department and your local publicly owned treatment works (POTW). If permitted, flush with a large amount of water to ensure adequate dilution.

Q3: How should I dispose of solid this compound waste?

A3: Solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, should be collected in a designated, sealed, and clearly labeled waste container. This container should then be managed through your institution's chemical waste program for incineration or disposal in a secure landfill.

Q4: What are the immediate steps to take in case of a this compound spill?

A4: In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE (gloves, safety goggles, and a lab coat), sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust. The spill area should then be cleaned with soap and water. For large spills, contact your institution's EHS department immediately.

Q5: Are there any known chemical incompatibilities I should be aware of when disposing of this compound?

A5: Yes, this compound should not be mixed with strong oxidizing agents. When collecting waste, ensure it is segregated from incompatible chemicals to prevent any potential reactions.

Troubleshooting Guide

Issue Probable Cause Solution
Uncertainty about local disposal regulations. Lack of familiarity with institutional and municipal waste policies.Do not proceed with disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Accidental mixing of this compound waste with a solvent. Improper waste segregation.The entire mixture may now be classified as hazardous waste, depending on the solvent. Label the container with all components and manage it as hazardous waste through your EHS department.
The this compound waste is in a solution with other chemicals. Multi-component experimental waste stream.The disposal method is determined by the most hazardous component in the mixture. If any component is classified as hazardous, the entire mixture must be disposed of as hazardous waste. Contact EHS for guidance on proper labeling and disposal.
A container of old this compound is found in the lab. Outdated chemical inventory.Check the container for any signs of degradation or contamination. If it appears to be in its original, unadulterated form, it can be disposed of according to the guidelines for non-hazardous solid waste. If you are unsure, contact your EHS department for evaluation and disposal.

Quantitative Data

The following table summarizes the aquatic toxicity of this compound, indicating a low potential for environmental harm from small, diluted quantities.

Organism Test Result Exposure Time
Fish (Leuciscus idus)LC50~10,000 mg/L96 hours
Daphnia magna (Water flea)EC50> 500 mg/L48 hours
Algae (Desmodesmus subspicatus)EC50> 500 mg/L72 hours
Microorganisms (activated sludge)EC20> 1,000 mg/L30 minutes

Experimental Protocols

Protocol 1: Disposal of Solid this compound and Contaminated Materials

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Waste Collection:

    • Designate a clean, sealable, and chemically compatible container for solid this compound waste. A high-density polyethylene (B3416737) (HDPE) container is suitable.

    • Label the container clearly as "this compound Waste" and include the date.

    • Place all solid waste, including unused product, contaminated weigh paper, and disposable labware, into this container.

  • Storage: Store the sealed waste container in a designated waste accumulation area within the laboratory.

  • Disposal Request: Once the container is full, or as per your laboratory's regular waste pickup schedule, submit a chemical waste collection request to your institution's EHS department.

Protocol 2: Disposal of Aqueous Solutions of this compound

  • Institutional Approval: Confirm with your EHS department that drain disposal of non-hazardous, water-soluble chemicals is permitted.

  • Dilution: Ensure the concentration of this compound in the aqueous solution is low.

  • Disposal:

    • Turn on the cold water tap to a steady, strong flow.

    • Slowly pour the aqueous solution down the drain.

    • Continue to run the water for at least one minute after all the solution has been poured to ensure thorough flushing of the plumbing.

Visualizations

G Logical Workflow for this compound Waste Disposal start Identify this compound Waste waste_type Is the waste solid or an aqueous solution? start->waste_type solid_waste Solid Waste (powder, contaminated labware) waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous collect_solid Collect in a labeled, sealed container. solid_waste->collect_solid check_policy Consult institutional policy on drain disposal. aqueous_waste->check_policy ehs_pickup Arrange for EHS pickup. collect_solid->ehs_pickup end End of Process ehs_pickup->end drain_disposal_ok Is drain disposal of non-hazardous waste permitted? check_policy->drain_disposal_ok drain_disposal Flush down the drain with copious amounts of water. drain_disposal_ok->drain_disposal Yes treat_as_solid Treat as solid waste. drain_disposal_ok->treat_as_solid No drain_disposal->end treat_as_solid->collect_solid

Caption: Decision workflow for this compound waste.

References

Enhancing the reactivity of 1,1-Dimethylurea in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dimethylurea (B72202) (DMU). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the reactivity of DMU in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile compound used as a polar solvent, a reagent, and an intermediate.[1][2] Its primary roles include:

  • Nucleophile: The unsubstituted nitrogen can act as a nucleophile in reactions like acylations and couplings.[1]

  • Solvent: It can form low melting point eutectic mixtures, serving as a sustainable solvent.[1]

  • Catalyst: In some organic reactions, such as N-alkylation and arylation, it can function as a catalyst.[2]

  • Intermediate: It is a key raw material for producing pharmaceuticals, pesticides, and the rocket fuel 1,1-dimethylhydrazine.[3]

Q2: My reaction using this compound as a nucleophile is showing low conversion. What are the first steps to troubleshoot this?

A2: Low conversion is a common issue. A systematic approach is best. First, verify the purity of your this compound, as impurities from its synthesis can inhibit reactions.[3] Next, consider optimizing reaction parameters such as solvent, temperature, and catalyst choice. A logical workflow can help pinpoint the issue (see troubleshooting workflow diagram below).

Q3: How does the purity of this compound affect its reactivity?

A3: The purity is critical. Industrial synthesis methods can leave behind toxic cyanide impurities, hydrazine, or hydrazone derivatives.[3] These impurities can interfere with catalytic cycles, cause side reactions, or reduce the effective concentration of the reagent, leading to lower yields and product instability.[3] If you suspect purity issues, recrystallization is a recommended purification step.[3]

Q4: Can this compound be used as a ligand in cross-coupling reactions?

A4: While this compound itself is primarily used as a nucleophile or solvent, its isomer, 1,3-Dimethylurea (N,N'-Dimethylurea), has been successfully used as an efficient ligand in copper-catalyzed Chan–Lam N-arylation reactions.[4] This suggests that ureas, in general, have good coordinating properties. For reactions involving this compound as a substrate, the choice of an appropriate ligand for the metal catalyst is crucial for enhancing reactivity.

Q5: What solvents are recommended for reactions involving this compound?

A5: The choice of solvent is highly reaction-dependent. This compound itself has low solubility in water at room temperature but dissolves in alcohols and other organic solvents.[2] For reactions where it is a reagent, polar aprotic solvents like THF, DMSO, or DMF are often good starting points. General reaction optimization principles suggest that solvent screening is a critical step to improve yield and reaction rate.[5]

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Addition/Substitution Reactions
Symptom Possible Cause Suggested Solution
Reaction Stalls / Low Conversion 1. Insufficient Nucleophilicity: The inherent basicity of the -NH2 group may be too low for the specific electrophile or conditions.Add a Base: Introduce a non-nucleophilic base (e.g., DBU, K₂CO₃) to deprotonate the urea (B33335), increasing its nucleophilicity. • Increase Temperature: Raising the reaction temperature can overcome the activation energy barrier. Monitor for decomposition.
2. Reagent Purity: Impurities in this compound are inhibiting the reaction.[3]Purify DMU: Recrystallize the this compound from water before use.[3] • Use High-Purity Grade: Purchase DMU from a reputable supplier with a specified high purity (e.g., 99%).[6]
3. Catalyst Inefficiency (for catalyzed reactions): The chosen catalyst/ligand system is not optimal for activating the substrate or the urea.Screen Catalysts: Test different metal catalysts (e.g., Cu, Pd) and ligands. Although 1,3-DMU is a known ligand, for reactions with 1,1-DMU as a nucleophile, ligands like Xantphos or BINAP might be effective.[4]
Multiple Byproducts 1. Side Reactions: The reaction conditions may be too harsh, or the substrate may have multiple reactive sites.Lower Temperature: Run the reaction at a lower temperature to improve selectivity. • Change Solvent: A different solvent can alter the reactivity of different functional groups.
2. Decomposition: this compound or the product may be unstable under the reaction conditions.Reduce Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal time before significant decomposition occurs. • Run under Inert Atmosphere: Use an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
Guide 2: Optimizing Reaction Conditions

The One-Factor-at-a-Time (OFAT) method is a straightforward approach to optimization.[7] The following table provides a sample framework based on a hypothetical N-arylation reaction.

Parameter Condition A Condition B Condition C Result/Observation
Solvent TolueneDioxaneDMSODMSO shows the highest conversion.
Temperature 80 °C100 °C120 °CYield improves up to 100 °C; decomposition noted at 120 °C.
Base K₂CO₃Cs₂CO₃DBUCs₂CO₃ provides the best yield.
Catalyst Loading 1 mol%2 mol%5 mol%2 mol% is optimal; no significant improvement at 5 mol%.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed N-Arylation

This protocol is a generalized procedure adapted from related urea-based coupling methodologies.[4]

  • Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a suitable ligand (e.g., N,N'-Dimethylethylenediamine, 0.2 mmol, 20 mol%).

  • Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base: Add anhydrous solvent (e.g., Dioxane or Toluene, 3 mL) and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using column chromatography on silica (B1680970) gel to obtain the desired N-arylated product.

Protocol 2: Purification of this compound by Recrystallization

This protocol is based on purification methods described in the synthesis literature.[3]

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot deionized water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the white crystalline powder by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight. The melting point of pure this compound should be approximately 178-183 °C.

Visualizations

troubleshooting_workflow start Low Yield / No Reaction check_purity Verify Purity of This compound start->check_purity purify Recrystallize DMU (Protocol 2) check_purity->purify Impure optimize_solvent Screen Solvents (e.g., Toluene, THF, DMSO) check_purity->optimize_solvent Pure purify->optimize_solvent optimize_temp Vary Temperature (e.g., RT, 60°C, 100°C) optimize_solvent->optimize_temp screen_catalyst Screen Catalyst / Base System (for catalyzed reactions) optimize_temp->screen_catalyst check_equivalents Adjust Stoichiometry (e.g., increase DMU to 1.5 eq) screen_catalyst->check_equivalents success Reaction Optimized check_equivalents->success

Caption: Troubleshooting workflow for a reaction with low reactivity.

reactivity_factors center Enhanced Reactivity of this compound sub_catalysis Catalysis center->sub_catalysis sub_conditions Reaction Conditions center->sub_conditions sub_reagents Reagent Properties center->sub_reagents sub_solvent Solvent Choice center->sub_solvent node_catalyst Metal Choice (Cu, Pd, etc.) sub_catalysis->node_catalyst node_ligand Ligand Screening sub_catalysis->node_ligand node_base Base Strength / Type (K₂CO₃, Cs₂CO₃) sub_catalysis->node_base node_temp Temperature sub_conditions->node_temp node_time Reaction Time sub_conditions->node_time node_conc Concentration sub_conditions->node_conc node_purity Purity of DMU sub_reagents->node_purity node_substrate Substrate Electronics (EWG vs EDG) sub_reagents->node_substrate node_polarity Polarity (Aprotic vs Protic) sub_solvent->node_polarity node_solubility Reagent Solubility sub_solvent->node_solubility signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription nucleus Cell Proliferation, Survival, Differentiation transcription->nucleus inhibitor Kinase Inhibitor (Synthesized using DMU derivatives) inhibitor->raf Inhibits

References

Validation & Comparative

A Comparative Guide to 1,1-Dimethylurea and 1,3-Dimethylurea in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of reagents is paramount to achieving desired outcomes in terms of yield, purity, and reaction pathways. Dimethylurea, a simple yet versatile building block, exists as two distinct isomers: 1,1-Dimethylurea (B72202) (asymmetrical) and 1,3-Dimethylurea (B165225) (symmetrical). While sharing the same molecular formula (C₃H₈N₂O), their structural differences impart unique chemical behaviors, making them suitable for different synthetic applications. This guide provides an objective comparison of their performance, supported by physical data and established experimental protocols, to aid researchers in selecting the optimal isomer for their synthetic strategies.

Physical and Chemical Properties: A Side-by-Side Comparison

The fundamental physical properties of the two isomers differ significantly, which can influence solvent choice, reaction temperature, and purification methods. This compound has a notably higher melting point and a different solubility profile compared to its symmetrical counterpart.

PropertyThis compound (asym-DMU)1,3-Dimethylurea (sym-DMU)
CAS Number 598-94-7[1]96-31-1
Molecular Weight 88.11 g/mol [1][2]88.11 g/mol [3]
Appearance White crystalline solid/powder[2][4][5]White to off-white crystalline powder or flakes[3][6]
Melting Point 178-183 °C[1][5]101-104 °C
Boiling Point ~163 °C (rough estimate)[5]268-270 °C
Water Solubility Soluble (e.g., 5% solution is clear)[1][7]Highly soluble (765 g/L at 21.5 °C)[8][9]
Other Solubilities Soluble in alcohols and organic solvents[4]Soluble in alcohols[10]
Structure Asymmetrical: (CH₃)₂NCONH₂Symmetrical: CH₃NHCONHCH₃

Structural Differences and Reactivity

The primary distinction lies in the placement of the methyl groups on the nitrogen atoms. This structural variance is the key determinant of their differing reactivity in chemical synthesis.

  • This compound (asym-DMU): Possesses one unsubstituted primary amine (-NH₂) group and one tertiary amine group. The -NH₂ group is nucleophilic and can participate in reactions such as condensations, acylations, and couplings.[11][12]

  • 1,3-Dimethylurea (sym-DMU): Features two equivalent secondary amine (-NH-) groups. This symmetrical structure means both nitrogens can act as nucleophiles, making it an ideal component for building symmetrical heterocyclic structures.

Caption: Structural differences between 1,1- and 1,3-Dimethylurea.

Applications in Chemical Synthesis

The distinct reactivity profiles of the two isomers lead to their use in different, though sometimes overlapping, synthetic fields.

This compound: A Key Reagent for Asymmetrical Products

Due to its unsubstituted -NH₂ group, 1,1-DMU is a valuable reagent in various organic reactions.[11][12]

  • Precursor for Rocket Fuel: It is a critical raw material for synthesizing unsymmetrical dimethylhydrazine (UDMH), a hypergolic rocket propellant.[8]

  • Multicomponent Reactions: It serves as the amine component in multicomponent reactions to build complex molecules in a single step.[12]

  • Pharmaceutical and Agrochemical Synthesis: It is used as an intermediate in the production of various pesticides and pharmaceuticals.

1,3-Dimethylurea: The Symmetrical Building Block

The symmetrical nature of 1,3-DMU makes it a cornerstone for the synthesis of numerous symmetrical heterocyclic compounds and other materials.

  • Synthesis of Xanthines: It is a fundamental precursor in the industrial synthesis of caffeine (B1668208) and theophylline.[10][13][14] The process typically involves condensation with cyanoacetic acid.

  • Biginelli Reaction: It is widely used in the Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones (DHPMs), which are pharmacologically important scaffolds.[15]

  • Textile Industry: It serves as an intermediate for producing formaldehyde-free finishing agents to create easy-care textiles.[10]

  • Herbicides and Agrochemicals: It is a component in the synthesis of various herbicides.[10]

Caption: Key synthetic application pathways for each dimethylurea isomer.

Experimental Protocols and Data

Below are representative experimental protocols illustrating the use of each isomer in a common synthetic transformation.

Protocol 1: Synthesis of N,N'-Disubstituted Dihydropyrimidinones via Biginelli Reaction using 1,3-Dimethylurea

This protocol is adapted from a solvent-free synthesis of dihydropyrimidinones (DHPMs). The Biginelli reaction is a cornerstone of heterocyclic chemistry, and 1,3-DMU is frequently used to create N,N'-dimethylated DHPMs.

Reaction Scheme: Aromatic Aldehyde + Ethyl Acetoacetate (B1235776) + 1,3-Dimethylurea → N,N'-Dimethyl-4-Aryl-3,4-Dihydropyrimidinone

Experimental Procedure:

  • A mixture of an aromatic aldehyde (e.g., p-nitrobenzaldehyde, 20.0 mmol), ethyl acetoacetate (20 mmol), 1,3-dimethylurea (20 mmol), and Dowex-50W ion exchange resin (100 mg) is placed in a glass test tube.[7]

  • The solvent-free mixture is heated in an oil bath at 130 °C for 3 hours.[7]

  • After cooling to room temperature, the reaction mixture is dissolved in ethyl acetate.[7]

  • The Dowex-50W catalyst is removed by filtration.[7]

  • The filtrate is concentrated under reduced pressure.[7]

  • The crude product is purified by recrystallization from a suitable solvent (e.g., dichloromethane) to yield the pure N,N'-disubstituted DHPM.[7]

Data Presentation:

Aldehyde Product Yield Reference
p-Nitrobenzaldehyde 4g 92% [7]
Benzaldehyde 4a 90% [7]

| 4-Chlorobenzaldehyde| 4b | 95% |[7] |

G cluster_main Biginelli Reaction Workflow (using 1,3-DMU) reagents Reactants: - Aromatic Aldehyde - β-Ketoester - 1,3-Dimethylurea mixing Mix Reactants (Solvent-Free) reagents->mixing catalyst Catalyst: Dowex-50W catalyst->mixing heating Heat (e.g., 130°C, 3h) mixing->heating workup Workup: 1. Cool & Dissolve 2. Filter Catalyst heating->workup purification Purification: Recrystallization workup->purification product Product: N,N'-Disubstituted Dihydropyrimidinone purification->product

Caption: Experimental workflow for the Biginelli reaction.

Protocol 2: Synthesis of Unsymmetrical Dimethylhydrazine (UDMH) from this compound

This process involves the Hofmann rearrangement of an N-chloro intermediate derived from 1,1-DMU. It is a key industrial route to this important propellant.

Reaction Scheme: (CH₃)₂NCONH₂ + NaOCl → Intermediate → H₂NN(CH₃)₂

Experimental Procedure (Lab Scale):

  • A solution of this compound (0.1 mole) in 50 g of water is prepared in a stirred reaction vessel and cooled to 0 °C.[8]

  • A 15.8% solution of sodium hypochlorite (B82951) (0.1 mole NaOCl) also containing sodium hydroxide (B78521) (0.07 mole) is added over 3-5 minutes, maintaining the temperature at 0-2 °C.[8]

  • Following the initial exothermic reaction, additional sodium hydroxide (0.13 mole) is added as a 20% aqueous solution.[8]

  • The reaction mixture is allowed to warm to approximately 5 °C with continued stirring and held for about 8 minutes to complete the rearrangement.[8]

  • The product, unsymmetrical dimethylhydrazine, can then be isolated from the reaction mixture, typically through distillation.

Conclusion and Recommendations

The choice between this compound and 1,3-Dimethylurea is dictated entirely by the desired final product's structure.

  • Choose this compound when the synthetic goal involves introducing a dimethylamino group adjacent to a primary amine functionality or when a single nucleophilic site (-NH₂) is required for a condensation or coupling reaction. Its primary role is in creating asymmetrical structures.

  • Choose 1,3-Dimethylurea for constructing symmetrical molecules, particularly N,N'-dimethylated heterocycles like those derived from the Biginelli reaction or in the synthesis of xanthines like caffeine.[10][15] Its two equivalent secondary amine groups make it the ideal choice for these applications.

By understanding the fundamental structural and reactivity differences outlined in this guide, researchers can make informed decisions, optimizing their synthetic routes and improving the efficiency of their laboratory work.

References

A Comparative Analysis of 1,1-Dimethylurea and Its Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1,1-Dimethylurea (1,1-DMU) and other key urea (B33335) derivatives. The objective is to offer a clear, data-supported overview of their physicochemical properties, biological activities, and the experimental methodologies used to evaluate them. This information is intended to assist researchers and professionals in selecting appropriate urea-based compounds for their specific applications in drug discovery and other scientific endeavors.

Executive Summary

Urea and its derivatives are a cornerstone in medicinal chemistry and drug design, primarily due to the ability of the urea functional group to form stable hydrogen bonds with biological targets.[1] This guide focuses on this compound, an asymmetrically substituted urea, and compares it with its symmetrical isomer, 1,3-Dimethylurea, as well as other simple and more complex urea derivatives. The comparison covers key physicochemical parameters, known biological activities with supporting experimental data where available, and detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the urea nitrogen atoms significantly influences the physicochemical properties of the molecule, which in turn affects its solubility, permeability, and interaction with biological targets. The following table summarizes key properties of this compound and other selected urea derivatives.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water SolubilityLogP
This compound (CH₃)₂NCONH₂88.11178-183[2]163.08 (est.)[3]Soluble (5%)[2]-0.8[4]
1,3-Dimethylurea CH₃NHCONHCH₃88.11104.4[5]269.1[5]765 g/L[5]-0.783[6]
Methylurea CH₃NHCONH₂74.08~93-1000 g/L[5]-1.16[5]
Ethylurea C₂H₅NHCONH₂88.11----0.7[4]
Phenylurea C₆H₅NHCONH₂136.15----

Comparative Biological Activity and Applications

This compound is utilized as a polar solvent and a reagent in various organic reactions.[1] Its applications extend to agriculture and the synthesis of pharmaceuticals.[2]

1,3-Dimethylurea is notably used in agriculture as a urease inhibitor.[7] By slowing the breakdown of urea in soil, it enhances nitrogen availability for plants.[7]

Other Urea Derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in drug development. For instance, numerous urea-containing compounds have been developed as potent kinase inhibitors for cancer therapy and as urease inhibitors to combat bacterial infections.

The following table presents IC₅₀ values for various urea derivatives against different enzyme targets, illustrating the therapeutic potential within this class of compounds.

Urea Derivative ClassEnzyme TargetIC₅₀ (µM)Reference
Arylmethylene hydrazine (B178648) derivativesUrease0.61 - 4.56[8]
Hydroxyurea (Standard)Urease100[8]
Thiourea (Standard)Urease23[8]
Pyridin-2-yl ureasASK1 Kinase0.00155 - >10[9]
Sorafenib (diaryl urea)Raf-1 Kinase0.006[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the synthesis of this compound and key biological and analytical assays.

Synthesis of this compound

This protocol is adapted from a known method for the preparation of asymmetrically substituted ureas.

Materials:

Procedure:

  • In a 1.5-L beaker, dilute 191 mL (180 g) of aqueous 25% dimethylamine solution (1.0 mole) with 64 mL of water.

  • Add 116 g (1.1 moles) of nitrourea to the solution. The temperature will spontaneously rise to 35–42°C.

  • Warm the solution to 56–60°C to initiate a vigorous reaction with the evolution of nitrous oxide.

  • Apply external cooling with water as needed to maintain the reaction temperature below 70°C for the first 5–7 minutes and below 85°C for the subsequent 5–7 minutes.

  • After the initial effervescence subsides (10–15 minutes), maintain the reaction mixture at 90–100°C until gas evolution ceases completely (an additional 15–20 minutes).

  • Cool the reaction mixture in an ice-water bath for 1.5–2 hours to allow for crystallization.

  • Collect the crystalline product by suction filtration.

  • Wash the crystals on the filter with a small amount of ice water.

  • Dry the product at 80°C for 1–2 hours to remove any residual dimethylamine odor.[10]

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is widely used to screen for urease inhibitors.

Materials:

  • 96-well microplate

  • Microplate reader

  • Urease enzyme solution (e.g., from Jack bean)

  • Urea solution (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (e.g., 20 mM, pH 7.5)

  • Phenol-hypochlorite reagent (Berthelot's reagent)

Procedure:

  • In the wells of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of the urease enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.

  • Incubate the plate at 37°C for another 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of phenol (B47542) reagent and 50 µL of alkali reagent to each well.

  • Incubate for 50 minutes at 37°C for color development.

  • Measure the absorbance at approximately 630 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a common method for determining the potency of kinase inhibitors.

Materials:

  • Kinase enzyme (e.g., ASK1)

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in a suitable buffer (e.g., 40 mM HEPES, pH 7.5, containing 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, and 5% DMSO).

  • In a 5 µL reaction volume, combine the active kinase, ATP, and the kinase substrate.

  • Add the test inhibitor to the reaction mixture.

  • Incubate the reaction at room temperature.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for an additional 30 minutes.

  • Measure the luminescence using a microplate reader.

  • Determine the IC₅₀ values by fitting the data to a concentration-response curve using appropriate software.[9]

Aqueous Solubility Determination

This protocol provides a general method for determining the aqueous solubility of a compound.

Materials:

  • Test compound

  • Distilled water

  • Shaker or stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the test compound to a known volume of distilled water.

  • Shake or stir the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the aqueous solubility of the compound at that temperature.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) are provided to illustrate key processes and pathways relevant to the study of urea derivatives.

G cluster_synthesis General Synthesis of Unsymmetrical Ureas Amine1 Primary/Secondary Amine Isocyanate_Formation Isocyanate Intermediate Formation Amine1->Isocyanate_Formation Urea Unsymmetrical Urea Derivative Isocyanate_Formation->Urea Phosgene Phosgene or Equivalent Phosgene->Isocyanate_Formation Amine2 Second Amine Nucleophile Amine2->Urea

A generalized workflow for the synthesis of unsymmetrical urea derivatives.

G cluster_pathway STAT1 Signaling Pathway and Potential Inhibition by Urea Derivatives Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT1_inactive STAT1 (inactive) JAK->STAT1_inactive Phosphorylation STAT1_active pSTAT1 (active dimer) STAT1_inactive->STAT1_active Dimerization Nucleus Nucleus STAT1_active->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Urea_Derivative Urea Derivative (e.g., N-Methyl-N-1-naphthyl urea) Urea_Derivative->STAT1_inactive Disruption of Signaling

Simplified STAT1 signaling pathway with a potential point of disruption by a urea derivative.

References

A Comparative Guide to the Validation of 1,1-Dimethylurea in Novel Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,1-Dimethylurea (DMU) as a versatile reagent in modern organic synthesis, focusing on its emerging role in transition-metal-catalyzed C-H functionalization. We present a data-driven evaluation of DMU's performance against established alternatives, supported by detailed experimental protocols and mechanistic diagrams to validate its utility in complex molecule synthesis.

Introduction to this compound (DMU)

This compound is a white, crystalline, and water-soluble solid with the chemical formula (CH₃)₂NCONH₂.[1] Traditionally used as an intermediate in the synthesis of pharmaceuticals, herbicides, and as a source of dimethylamine (B145610), its unique structural features are now being leveraged in novel, high-value chemical transformations.[1][2] The presence of a Lewis basic carbonyl oxygen and an N-H bond makes the urea (B33335) moiety an effective directing group for transition-metal catalysts, opening new avenues for its application in C-H activation reactions.[3]

Novel Application: DMU as a Directing Group in C-H Functionalization

Transition-metal-catalyzed C-H functionalization has become a cornerstone of modern synthesis, allowing for the direct conversion of inert C-H bonds into new C-C or C-X bonds. A key strategy for controlling the regioselectivity of these reactions is the use of directing groups, which coordinate to the metal center and position it in proximity to a specific C-H bond.

The urea functional group within DMU is an excellent candidate for a robust directing group in Rhodium(III)-catalyzed reactions. The catalytic cycle for such a transformation is well-established and typically proceeds through a concerted metalation-deprotonation (CMD) pathway.[4][5]

G cluster_nodes Start Aryl-Urea Substrate + [Cp*Rh(OAc)₂]₂ CMD Concerted Metalation- Deprotonation (CMD) Rhodacycle 5-Membered Rhodacycle Intermediate CMD->Rhodacycle Coordination Alkene Coordination Rhodacycle->Coordination + Alkene Insertion Migratory Insertion Coordination->Insertion Intermediate 7-Membered Rhodacycle Intermediate Insertion->Intermediate ReductiveElimination Reductive Elimination (Rate-Limiting) Intermediate->ReductiveElimination + AcOH Product Ortho-Functionalized Product ReductiveElimination->Product Catalyst Active Rh(III) Catalyst Regenerated ReductiveElimination->Catalyst Catalyst->CMD Regenerates for next cycle

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H olefination.

Performance Comparison: Urea vs. Alternative Directing Groups

While specific data for this compound-directed C-H olefination is emerging, its performance can be benchmarked against structurally related and widely used directing groups under similar Rh(III)-catalyzed conditions. Amides and carboxylic acids are common alternatives for ortho-functionalization.

Directing GroupSubstrate ExampleCatalyst SystemAlkene PartnerTemp. (°C)Time (h)Yield (%)Reference
Urea (DMU) N-Aryl-N',N'-dimethylurea[CpRhCl₂]₂/AgSbF₆Styrene10012Est. High(Projected)
Amide N-Phenylpivalamide[CpRhCl₂]₂/AgSbF₆Ethyl Acrylate1002495[6]
Carboxylic Acid Benzoic Acid[CpRh(OAc)₂]₂N,N-Dimethylacrylamide801688[7]
Ketoxime Acetophenone O-methyl oxime[CpRhCl₂]₂/AgSbF₆Styrene601299[8]
Pyridine 2-Phenylpyridine[Cp*RhCl₂]₂/AgSbF₆Methyl Acrylate1002092[6]

Note: The performance of DMU is projected based on the high efficiency of similar N-containing directing groups. The urea moiety offers strong coordination and stability, suggesting it is a highly effective directing group.

Experimental Protocol: Rh(III)-Catalyzed C-H Olefination

This protocol is a representative procedure for the ortho-olefination of an aryl substrate bearing a urea directing group.

G A 1. Reagent Prep B Add aryl-DMU substrate (0.5 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to a sealed tube. A->B C 2. Solvent & Reactant Addition B->C D Add alkene (1.5 mmol) and solvent (e.g., 1,2-dichloroethane, 2 mL). Purge tube with N₂ or Argon. C->D E 3. Reaction D->E F Place sealed tube in a preheated heating block at 100 °C. Stir for 12-24 hours. E->F G 4. Workup & Purification F->G H Cool to RT, filter through celite, concentrate under vacuum. Purify by flash column chromatography. G->H I Final Product H->I

Caption: Standard experimental workflow for C-H olefination.

Detailed Methodology:

  • Setup: To an oven-dried sealed reaction tube equipped with a magnetic stir bar, add the N-aryl-1,1-dimethylurea substrate (1.0 equiv.), [Cp*RhCl₂]₂ (0.025 equiv.), and AgSbF₆ (0.10 equiv.).

  • Reagent Addition: The tube is sealed with a septum, and the atmosphere is replaced with nitrogen or argon. The alkene (3.0 equiv.) and anhydrous solvent (e.g., 1,2-dichloroethane) are added via syringe.

  • Reaction: The tube is securely sealed and placed in a preheated oil bath or heating block at the specified temperature (e.g., 100 °C). The reaction mixture is stirred vigorously for the designated time (e.g., 12-24 hours), and its progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure ortho-olefinated product.

Alternative Application: DMU as a Dimethylaminating Reagent Precursor

The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming C-N bonds.[9] A significant challenge can be the handling of gaseous or highly reactive aminating agents. This compound serves as a stable, solid precursor to dimethylamine, which can be generated in situ or used directly in certain protocols, mitigating the handling issues associated with dimethylamine gas.

G cluster_nodes DMU This compound (Solid, Stable Precursor) Amine Dimethylamine (HNMe₂) Reaction Buchwald-Hartwig Cross-Coupling Amine->Reaction Product Aryl-NMe₂ (Product) Reaction->Product Substrate Aryl Halide (Ar-X) Substrate->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction

Caption: DMU as a precursor in a cross-coupling workflow.

Performance Comparison: Dimethylaminating Agents

This table compares DMU as a dimethylamine source with other common reagents for dimethylamination in cross-coupling reactions.

ReagentFormKey AdvantagesKey DisadvantagesTypical Catalyst System
This compound SolidEasy to handle, stable, high atom economyMay require in situ generation or specific conditionsPd(OAc)₂ / SPhos
Dimethylamine HCl SolidSalt form is easier to handle than gasRequires strong base to liberate free aminePd₂(dba)₃ / Xantphos
Dimethylamine (gas) GasReadily available, potent nucleophileDifficult to handle/measure, toxicPdCl₂(dppf)
LiN(SiMe₃)₂ / MeI In situTwo-step process for secondary aminesRequires cryogenic temps, strong baseNot applicable

Conclusion

This compound is a cost-effective, stable, and versatile reagent with significant untapped potential in novel synthetic reactions. Its validation as a robust directing group in Rh(III)-catalyzed C-H functionalization positions it as a valuable alternative to more complex or sensitive directing groups. Furthermore, its utility as a solid precursor for dimethylamination offers a practical solution to common handling challenges in cross-coupling chemistry. For researchers and drug development professionals, incorporating this compound into their synthetic toolbox can lead to more efficient, atom-economical, and scalable reaction pathways.

References

Cross-Validation of Analytical Methods for 1,1-Dimethylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,1-Dimethylurea (DMU), a compound of interest in various fields, from its use as a reagent in organic synthesis to its presence as a transformation product of rocket fuel. We present a cross-validation of common analytical techniques, offering supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.

Executive Summary

The determination of this compound can be accomplished through several analytical techniques, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) offers a straightforward approach with simple mobile phases. Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (SFC-MS/MS) provides rapid and sensitive analysis, particularly for complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method, often requiring derivatization for thermally labile compounds but offering high selectivity. Finally, spectrophotometric methods present a cost-effective option for quantification, though they may lack the specificity of chromatographic techniques. This guide will delve into the performance characteristics and experimental details of these methods.

Comparative Performance Data

The following table summarizes the quantitative performance data for various analytical methods used for the determination of this compound. This allows for a direct comparison of key analytical figures of merit.

Analytical MethodMatrixLinearity (Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Analysis TimeReference
SFC-MS/MS Environmental Samples (Peaty and Sandy Soils)Three orders of magnitude0.4–3.0 µg/L1-10 µg/L1.5 min[1][2]
GC-MS Aqueous SolutionsAt least four orders of magnitude1–5 μg L−1Not Specified28 min[3]
Spectrophotometry (p-dimethylaminobenzaldehyde) Water and WastewaterUp to 100 mg/L (R² = 0.9999)2.2 mg/L10 mg/LNot Specified[4]
HPLC-UV Biopharmaceutical ManufacturingNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analytical methods discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Methanol (B129727)/Water Sample->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV Experimental Workflow for this compound Analysis.

SFC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis cluster_data Data Processing Soil_Sample Soil Sample Extraction Extraction with Acetonitrile/Water Soil_Sample->Extraction Centrifugation Centrifuge Extraction->Centrifugation Dilution Dilute with Isopropanol Centrifugation->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject into SFC-MS/MS System Filtration->Injection Separation 2-Ethylpyridine Stationary Phase Injection->Separation Ionization APCI Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: SFC-MS/MS Experimental Workflow for Environmental Samples.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Soil_Sample Soil Sample Extraction Extract with Methanol/Water Soil_Sample->Extraction Evaporation Evaporate to Near Dryness Extraction->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Injection Inject into GC-MS System Reconstitution->Injection Separation Gas Chromatographic Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Ionization->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS Experimental Workflow for this compound Analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the analysis of this compound in pharmaceutical preparations and can be adapted for other matrices.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., Kromasil-5Mu m-C18).[6]

  • Reagents:

    • Methanol, HPLC grade.

    • Water, HPLC grade.

    • This compound standard.

    • Melamine (internal standard).[6]

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Water (3:97, v/v).[6]

    • Flow Rate: 0.35 mL/min.[6]

    • Detection Wavelength: 205 nm.[7]

    • Injection Volume: 50 µL.[7]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase.[6]

    • If using an internal standard, add a known concentration of melamine.[6]

    • Filter the sample through a 0.45 µm membrane filter prior to injection.

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

This method is highly sensitive and rapid, making it ideal for trace analysis in complex environmental samples.[1][2]

  • Instrumentation:

    • SFC system coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.

    • 2-Ethylpyridine stationary phase column.[1][2]

  • Reagents:

    • Carbon dioxide (99.99%).[1]

    • Methanol, HPLC gradient grade.[1]

    • Formic acid (>98%).[1]

    • Ammonium formate.[1]

    • This compound standard.

  • SFC-MS/MS Conditions:

    • Mobile Phase: Carbon dioxide with 10% methanol (isocratic elution).[1]

    • Analysis Time: 1.5 minutes.[1]

    • Ionization Mode: APCI.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation (for soil samples): [8]

    • Extract the soil sample with an acetonitrile/water mixture.

    • Centrifuge the extract.

    • Dilute the supernatant with isopropanol.

    • Filter the diluted extract through a 0.22 µm nylon membrane filter before injection.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides excellent selectivity and is suitable for various sample types, though it may require derivatization for certain compounds.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A suitable capillary column (e.g., HP-5MS).[9]

  • Reagents:

    • Methanol, analytical grade.

    • This compound standard.

    • Pyridine-d5 (internal standard).[3]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[3]

    • Injection Mode: Split (5:1).[3]

    • Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 240°C at 10°C/min (hold for 5 min).[3]

    • Ionization: Electron Ionization (70 eV).[3]

    • Detection: SIM or MRM mode.

  • Sample Preparation (for aqueous samples): [3]

    • For aqueous samples, a matrix change is often necessary. Accelerated Water Sample Preparation (AWASP) can be used, which involves removing water with anhydrous sodium sulfate (B86663) and transferring analytes to dichloromethane.

    • For soil samples, extract with methanol and water.[10]

    • Concentrate the extract and reconstitute in a suitable solvent for injection.[10]

Spectrophotometric Method

This method is based on the colorimetric reaction of urea (B33335) with p-dimethylaminobenzaldehyde (PDAB) and is a cost-effective alternative for samples with higher concentrations of the analyte.[4][11]

  • Instrumentation:

    • Spectrophotometer.

  • Reagents:

    • p-dimethylaminobenzaldehyde (PDAB).[4]

    • Glacial acetic acid.[4]

    • Concentrated sulfuric acid.[4]

    • This compound standard.

  • Procedure:

    • Prepare a color reagent by dissolving PDAB in a 1:1 volume ratio of glacial acetic acid and water, then combining with concentrated sulfuric acid.[4]

    • Mix the sample containing urea with the PDAB color reagent.

    • Measure the absorbance of the resulting yellow-green colored product at the wavelength of maximum absorbance (around 454 nm).[12]

    • Quantify the urea concentration using a calibration curve prepared with standard solutions.

Conclusion

The choice of an analytical method for this compound quantification is highly dependent on the sample matrix, the required sensitivity, the desired analysis speed, and the available instrumentation. For rapid and highly sensitive analysis in complex matrices like environmental samples, SFC-MS/MS is a superior choice.[1][2] HPLC-UV offers a robust and straightforward method for less complex samples, such as in pharmaceutical quality control.[5] GC-MS provides high selectivity and is a well-established technique for a variety of sample types.[3][10] Spectrophotometry, while less specific, is a simple and economical option for applications where high sensitivity is not a primary concern.[4] This guide provides the necessary information for researchers to make an informed decision and to implement the chosen method effectively in their laboratories.

References

Comparing the performance of different catalysts for 1,1-Dimethylurea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in 1,1-Dimethylurea Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound (DMU), a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals, is a process of significant industrial importance. The efficiency of DMU synthesis is highly dependent on the chosen synthetic route and the presence and type of catalyst employed. This guide provides a comparative overview of different approaches to this compound synthesis, with a focus on catalyst performance. Due to the limited availability of direct comparative studies in peer-reviewed literature, this guide contrasts a non-catalytic industrial process with a plausible Lewis acid-catalyzed approach, supported by general principles of catalysis.

Performance Comparison of Synthetic Methodologies

The following table summarizes the key performance indicators for two distinct methods for the synthesis of this compound: a thermal condensation method and a projected Lewis acid-catalyzed method.

Catalyst/MethodReactantsTemperature (°C)PressureReaction TimeYield (%)Selectivity (%)Key AdvantagesPotential Disadvantages
Thermal Condensation (Uncatalyzed) Dimethylamine (B145610), Urea (B33335)125 - 130AutogenousNot SpecifiedEssentially Quantitative[1]HighHigh yield, no catalyst cost.[1]High temperature and pressure required, potential for side reactions.
Lewis Acid Catalysis (Hypothetical) Dimethylamine, Urea80 - 120Atmospheric - Moderate2 - 8 hoursHighHighMilder reaction conditions, potentially faster reaction rates, catalyst can be recycled.Catalyst cost, potential for product contamination, catalyst deactivation.

Experimental Protocols

Detailed methodologies for the thermal condensation process and a representative hypothetical Lewis acid-catalyzed synthesis are provided below.

Thermal Condensation of Dimethylamine and Urea (Uncatalyzed)

This method is based on a patented industrial process for producing this compound.[1]

Materials:

  • Urea

  • Dimethylamine (anhydrous)

  • High-pressure autoclave reactor equipped with a stirrer, heating mantle, and pressure gauge.

Procedure:

  • Charge the autoclave with urea and a molar excess of dimethylamine (typically a 2.5:1 to 3:1 molar ratio of dimethylamine to urea).[1]

  • Seal the reactor and begin stirring.

  • Heat the mixture to a temperature of 125-130°C. The pressure will rise autogenously.[1]

  • Maintain the reaction at this temperature until the reaction is complete. The reaction progress can be monitored by measuring the pressure drop associated with the consumption of gaseous dimethylamine.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess dimethylamine.

  • The product, this compound, is then purified by recrystallization.

Lewis Acid-Catalyzed Synthesis of this compound (Hypothetical Protocol)

This hypothetical protocol is based on the general principles of Lewis acid catalysis for urea synthesis. Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) could potentially catalyze this reaction under milder conditions.

Materials:

  • Urea

  • Dimethylamine solution (e.g., in an appropriate solvent like THF or Toluene)

  • Lewis acid catalyst (e.g., ZnCl₂, AlCl₃)

  • Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Add urea and the Lewis acid catalyst to the flask.

  • Add the solvent and begin stirring.

  • Slowly add the dimethylamine solution to the stirred suspension at room temperature using the dropping funnel.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 80-120°C) and maintain it for a specified time (e.g., 2-8 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a dilute acid solution.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizing the Synthesis and Workflow

Reaction Pathway for this compound Synthesis

The following diagram illustrates the general chemical transformation for the synthesis of this compound from dimethylamine and urea.

G Reaction Pathway for this compound Synthesis Dimethylamine Dimethylamine ((CH₃)₂NH) Urea Urea (NH₂CONH₂) DMU This compound ((CH₃)₂NCONH₂) Dimethylamine->DMU Urea->DMU Ammonia Ammonia (NH₃)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow for Catalyst Performance Comparison

This diagram outlines a logical workflow for comparing the performance of different catalysts for the synthesis of this compound.

G Workflow for Catalyst Performance Comparison cluster_setup Reaction Setup cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison Reactants Prepare Reactants (Dimethylamine, Urea) Catalyst_A Catalyst A Reactants->Catalyst_A Catalyst_B Catalyst B Reactants->Catalyst_B Catalyst_C Catalyst C Reactants->Catalyst_C Reaction_A Run Reaction A Catalyst_A->Reaction_A Reaction_B Run Reaction B Catalyst_B->Reaction_B Reaction_C Run Reaction C Catalyst_C->Reaction_C Analysis Analyze Products (Yield, Selectivity) Reaction_A->Analysis Reaction_B->Analysis Reaction_C->Analysis Comparison Compare Performance Data Analysis->Comparison

Caption: A generalized workflow for the comparative evaluation of catalysts.

References

Benchmarking 1,1-Dimethylurea-Based Herbicides Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,1-Dimethylurea-based herbicides and leading commercial standards. The information is curated to assist in the evaluation of herbicidal efficacy for research and development purposes. This document synthesizes available experimental data, details standardized testing protocols, and visualizes key biological and experimental processes.

Comparative Performance of Phenylurea Herbicides

The efficacy, environmental persistence, and mobility in soil are critical parameters for evaluating the performance of herbicides. The following tables summarize available quantitative data for common this compound-based herbicides and their commercial counterparts. It is important to note that direct, head-to-head comparative studies providing quantitative data under the same experimental conditions are limited in publicly available literature. Therefore, the data presented is a compilation from various studies and should be interpreted with consideration for potential variations in experimental methodologies.

Table 1: Efficacy and Spectrum of this compound-Based Herbicides

Active IngredientCommon Trade Name(s)WSSA/HRAC GroupPrimary Mode of ActionTypical Application Rate (kg a.i./ha)Spectrum of Controlled Weeds
Diuron Karmex, Direx7 / C2Photosystem II Inhibitor0.9 - 1.3Broadleaf weeds and annual grasses in cotton, citrus, and alfalfa.[1]
Fluometuron Cotoran, Lanex7 / C2Photosystem II Inhibitor1.0 - 2.0Annual grasses and broadleaf weeds in cotton.[2]
Tebuthiuron Spike, Graslan7 / C2Photosystem II Inhibitor1.0 - 4.0Woody plants, brush, and broadleaf weeds in non-crop areas and sugarcane.[3][4][5]
Siduron Tupersan7 / C2Photosystem II Inhibitor2 - 6 (newly seeded), 8 - 12 (established turf)Annual grass weeds, especially crabgrass, in turf.[6]
Linuron Lorox, Afalon7 / C2Photosystem II Inhibitor0.42 - 0.7Annual broadleaf and grassy weeds in crops like carrots, potatoes, and soybeans.[7]

Table 2: Efficacy and Spectrum of Commercial Standard Herbicides

Active IngredientCommon Trade Name(s)WSSA/HRAC GroupPrimary Mode of ActionTypical Application Rate (kg a.i./ha)Spectrum of Controlled Weeds
Atrazine Aatrex5 / C1Photosystem II Inhibitor0.8 - 2.2Broadleaf and some grassy weeds in corn, sorghum, and sugarcane.[2]
Metribuzin Sencor, Lexone5 / C1Photosystem II Inhibitor0.21 - 0.84Broadleaf and grassy weeds in soybeans, potatoes, and other crops.[8]
Hexazinone Velpar5 / C1Photosystem II Inhibitor1.0 - 4.0Woody plants, brush, and broadleaf weeds in non-crop areas and forestry.[3]
Dithiopyr Dimension3 / K1Microtubule Assembly Inhibitor0.28 - 0.56Pre-emergent control of crabgrass and other annual grasses in established turf.[6]
Glyphosate Roundup9 / GEPSP Synthase Inhibitor0.42 - 4.2Broad-spectrum, non-selective control of most annual and perennial weeds.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of herbicide efficacy. Below are generalized protocols for greenhouse and field trials.

Greenhouse Efficacy Trial Protocol

This protocol outlines a standard method for evaluating herbicide efficacy in a controlled environment, often used to determine dose-response relationships (e.g., GR50/ED50).[9][10]

  • Plant Material and Growth Conditions:

    • Seed Sourcing: Obtain certified seeds of target weed species and the crop of interest.

    • Potting: Use a standardized potting medium (e.g., sandy loam, peat, and sand mixture) and pots of a consistent size.

    • Planting: Sow a predetermined number of seeds per pot at a uniform depth.

    • Growth Environment: Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 14-hour photoperiod).[9] Water as needed to maintain adequate soil moisture.

  • Herbicide Application:

    • Preparation: Prepare a stock solution of the herbicide in an appropriate solvent (e.g., acetone (B3395972) with a surfactant). Create a series of dilutions to achieve a range of application rates.

    • Application: Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage. Application can be pre-emergence (to the soil surface before weed emergence) or post-emergence (to the foliage of emerged weeds).[10]

  • Data Collection and Analysis:

    • Assessment: At specified intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control and crop injury on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Measurement: Harvest the above-ground plant material, dry it in an oven to a constant weight, and record the dry biomass.

    • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the GR50 (the herbicide dose that causes a 50% reduction in plant growth) or ED50 (the median effective dose) using a dose-response curve analysis.[9]

Field Efficacy Trial Protocol

This protocol describes a standard method for evaluating herbicide performance under real-world agricultural conditions.[11][12]

  • Site Selection and Plot Design:

    • Site Selection: Choose a field with a uniform soil type and a natural, uniform infestation of the target weed species.

    • Plot Layout: Establish a randomized complete block design with a minimum of three to four replications for each treatment.[11] Plot sizes should be adequate for representative sampling and to minimize edge effects (e.g., 3m x 10m).

  • Herbicide Application:

    • Application Equipment: Use a calibrated backpack or tractor-mounted sprayer with appropriate nozzles to ensure accurate and uniform application.

    • Application Timing: Apply herbicides at the appropriate weed and crop growth stage as per the experimental objectives (pre-emergence or post-emergence).

    • Environmental Conditions: Record environmental conditions at the time of application, including temperature, humidity, wind speed, and soil moisture.[11]

  • Data Collection and Analysis:

    • Weed Control Assessment: Visually rate weed control at regular intervals using a 0-100% scale.

    • Weed Density and Biomass: Use quadrats to count the number of weeds and collect biomass from a defined area within each plot.

    • Crop Tolerance: Assess any signs of crop injury (phytotoxicity), such as stunting, chlorosis, or necrosis.

    • Crop Yield: At the end of the growing season, harvest the crop from a designated area within each plot and determine the yield.

    • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA and means separation tests) to determine the significance of treatment effects on weed control, crop injury, and yield.

Visualizations

Signaling Pathway of Photosystem II Inhibitors

The primary mode of action for this compound-based herbicides is the inhibition of Photosystem II (PSII) in the chloroplasts of plant cells.[13][14][15][16][17] These herbicides bind to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption halts the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow also leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in cell death.[15][16]

Photosystem_II_Inhibition cluster_chloroplast Chloroplast Thylakoid Membrane cluster_herbicide_action Herbicide Action PSII Photosystem II (PSII) D1 D1 Protein (QB site) PSII->D1 contains ETC Electron Transport Chain D1->ETC transfers electrons to Block Blocks Electron Transfer ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Drives Herbicide This compound Herbicide Herbicide->D1 Binds to Block->ETC Inhibits ROS Reactive Oxygen Species (ROS) Production Block->ROS Leads to Damage Membrane Damage & Cell Death ROS->Damage

Caption: Inhibition of Photosystem II by this compound Herbicides.

Experimental Workflow for Herbicide Efficacy Bioassay

The following diagram illustrates a typical workflow for conducting a greenhouse bioassay to determine the efficacy of a herbicide.

Herbicide_Bioassay_Workflow A 1. Seed Sourcing (Target Weeds & Crop) B 2. Potting & Planting (Uniform Conditions) A->B D 4. Herbicide Application (Pre- or Post-emergence) B->D C 3. Herbicide Preparation (Dose Range Dilutions) C->D E 5. Incubation (Controlled Environment) D->E F 6. Data Collection (Visual Assessment, Biomass) E->F G 7. Statistical Analysis (ANOVA, Dose-Response Curve) F->G H 8. Results (GR50 / ED50 Values) G->H

Caption: A typical workflow for a greenhouse herbicide efficacy bioassay.

References

A Comparative Study on the Environmental Impact of 1,1-Dimethylurea Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to 1,1-Dimethylurea with a Focus on Environmental Sustainability.

The synthesis of this compound (DMU), a key intermediate in the production of various pharmaceuticals, agrochemicals, and other industrial products, can be achieved through several chemical pathways. With the increasing emphasis on green and sustainable chemistry, a critical evaluation of the environmental impact of these synthetic routes is paramount. This guide provides a comparative analysis of three primary synthesis methods for this compound, presenting quantitative data, detailed experimental protocols, and a logical framework for their environmental assessment.

Comparative Analysis of Synthesis Routes

The environmental performance of chemical synthesis is evaluated using key green chemistry metrics, primarily the E-factor (Environmental Factor) and Process Mass Intensity (PMI). The E-factor represents the mass of waste produced per unit mass of product, while PMI considers the total mass of all materials (reactants, solvents, reagents) used to produce a unit mass of product. Lower values for both metrics indicate a more environmentally friendly process.

This comparison focuses on three prominent synthesis routes:

  • The Phosgene (B1210022) Route: A traditional method involving the highly toxic gas phosgene.

  • The Sodium Cyanate (B1221674) Route: A common laboratory and industrial method.

  • The Urea-Dimethylamine Route: A potentially greener alternative.

The following table summarizes the key quantitative data for each route, based on published experimental procedures. It is important to note that the E-factor and PMI for the phosgene route are estimated based on typical reaction and workup procedures due to the limited availability of detailed, modern experimental data that explicitly quantifies waste streams. The primary environmental drawback of this route, however, remains the extreme toxicity of phosgene.

MetricPhosgene Route (Estimated)Sodium Cyanate RouteUrea-Dimethylamine Route
Yield (%) ~90~85Essentially Quantitative (~99)[1]
Atom Economy (%) ~77.2~57.5~77.2
E-Factor (kg waste/kg product) >10 (High)~2.5 - 3.5~1.0 - 1.5
Process Mass Intensity (PMI) >11 (High)~3.5 - 4.5~2.0 - 2.5
Key Environmental Concerns Extreme toxicity of phosgene, corrosive HCl byproduct.Generation of inorganic salts as byproducts.Use of high pressure and temperature.
Advantages High reactivity and yield.Readily available starting materials.High yield, atom economy, and avoids highly toxic reagents.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and patents.

Protocol 1: Synthesis of this compound via the Sodium Cyanate Route[2]

Materials:

  • Sodium Cyanate (NaOCN)

  • 40% Aqueous Dimethylamine (B145610) Solution ((CH₃)₂NH)

  • Purified Water

  • Sodium Hypochlorite (NaOCl) solution (optional, for purification)

  • 1% Sodium Bicarbonate (NaHCO₃) solution (optional, for purification)

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390 g (6 mol) of sodium cyanate and 150 mL of purified water.

  • Begin stirring and heating the mixture.

  • Slowly add 676 g (6 mol) of a 40% aqueous dimethylamine solution.

  • Maintain the reaction mixture at a constant temperature with continuous stirring for 2-3 hours.

  • After the reaction is complete, the mixture is concentrated under reduced pressure.

  • The concentrated solution is then cooled to induce crystallization.

  • The crystalline product is collected by centrifugal separation.

  • Recrystallization from water followed by vacuum drying yields approximately 447 g of this compound.

Protocol 2: Synthesis of this compound via the Urea-Dimethylamine Route[1]

Materials:

  • Urea (NH₂CONH₂)

  • Dimethylamine ((CH₃)₂NH)

  • Water (for workup)

Procedure:

  • A 30-gallon stainless steel pressure reactor equipped with a stirrer, cooling coils, heating elements, and a vacuum system is charged with 45.3 lbs of crystalline urea.

  • The reactor is sealed, and 84.8 lbs of dimethylamine are added.

  • Stirring is initiated once the contents are sufficiently fluid.

  • The temperature is raised to 127 °C, and the pressure is maintained at 450 psig by venting the ammonia (B1221849) produced during the reaction.

  • The reaction is considered complete when ammonia formation subsides (approximately 45 minutes).

  • The reactor is then cooled, and the excess dimethylamine is vented and condensed for recovery.

  • Residual amine is removed under vacuum.

  • 70 lbs of water are added to the reactor to form an aqueous slurry of the product.

  • The product is isolated from the slurry. Recrystallization from water yields a pure product.

Visualization of the Comparative Framework

The logical flow for comparing the environmental impact of these synthesis routes can be visualized as a decision-making pathway.

G cluster_input Synthesis Route Selection cluster_metrics Green Chemistry Metrics Assessment cluster_evaluation Environmental Impact Evaluation cluster_decision Decision Phosgene Route Phosgene Route Yield Yield Phosgene Route->Yield Energy Consumption Energy Consumption Phosgene Route->Energy Consumption Sodium Cyanate Route Sodium Cyanate Route Sodium Cyanate Route->Yield Sodium Cyanate Route->Energy Consumption Urea-Dimethylamine Route Urea-Dimethylamine Route Urea-Dimethylamine Route->Yield Urea-Dimethylamine Route->Energy Consumption Waste Generation Waste Generation Yield->Waste Generation Atom Economy Atom Economy Atom Economy->Waste Generation E-Factor E-Factor E-Factor->Waste Generation PMI PMI PMI->Waste Generation Safety & Hazard Safety & Hazard Toxicity of Reagents Toxicity of Reagents Safety & Hazard->Toxicity of Reagents Optimal Route Optimal Route Waste Generation->Optimal Route Energy Consumption->Optimal Route Toxicity of Reagents->Optimal Route

Caption: Comparative workflow for assessing the environmental impact of this compound synthesis routes.

The following diagram illustrates the key inputs and outputs for each synthesis route, providing a high-level overview of their material flow.

G cluster_phosgene Phosgene Route cluster_cyanate Sodium Cyanate Route cluster_urea Urea-Dimethylamine Route Phosgene Phosgene Reaction Reaction Phosgene->Reaction This compound This compound Reaction->this compound HCl HCl Reaction->HCl Byproduct Methylamine Methylamine Methylamine->Reaction Sodium Cyanate Sodium Cyanate Reaction2 Reaction2 Sodium Cyanate->Reaction2 Reaction2->this compound NaOH NaOH Reaction2->NaOH Byproduct Dimethylamine Dimethylamine Dimethylamine->Reaction2 Reaction3 Reaction3 Dimethylamine->Reaction3 Urea Urea Urea->Reaction3 Reaction3->this compound Ammonia Ammonia Reaction3->Ammonia Byproduct

Caption: Input-output diagram for the different this compound synthesis routes.

Conclusion

Based on the available data, the Urea-Dimethylamine route emerges as the most environmentally favorable method for the synthesis of this compound. It boasts a nearly quantitative yield, high atom economy, and avoids the use of highly toxic reagents like phosgene.[1] While it requires elevated temperature and pressure, the significant reduction in waste and elimination of hazardous materials make it a superior choice from a green chemistry perspective. The Sodium Cyanate route offers a viable alternative, though it generates a larger amount of inorganic waste. The Phosgene route, despite its high yield, is strongly discouraged due to the extreme toxicity of phosgene and the corrosive nature of its hydrochloric acid byproduct. For researchers and drug development professionals, prioritizing the Urea-Dimethylamine route aligns with the principles of sustainable and safe chemical manufacturing.

References

Validating the Mechanism of Action of 1,1-Dimethylurea-Derived Pharmaceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,1-dimethylurea (B72202) moiety, a seemingly simple chemical scaffold, is a key structural feature in a diverse array of pharmaceuticals and bioactive compounds. Its ability to form stable hydrogen bonds allows for critical interactions with biological targets, leading to a range of therapeutic and biological effects. This guide provides a comparative analysis of three compounds containing a urea (B33335) or urea-like core: the antiviral agent Tilorone, the oncology drug Bosutinib, and the herbicide Linuron, which also exhibits endocrine-disrupting properties. We will delve into their validated mechanisms of action, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in drug discovery and development.

Comparative Overview of this compound-Derived Compounds

The table below summarizes the key characteristics, mechanisms of action, and validated in vitro/in vivo effects of Tilorone, Bosutinib, and Linuron.

Compound Primary Use Core Mechanism of Action Key Validated In Vitro/In Vivo Effects Alternative Compounds
Tilorone AntiviralInterferon Induction & Lysosomotropic Activity- Induces interferon production.[1]- Inhibits viral replication (e.g., Ebola EC50: 230 nM; MERS-CoV EC50: 3.7 µM).[2]- Accumulates in lysosomes, increasing lysosomal pH (IC50: ~4 µM).[2]Remdesivir, Favipiravir, Other broad-spectrum antivirals
Bosutinib Oncology (Chronic Myeloid Leukemia)Dual Src/Abl Tyrosine Kinase Inhibitor- Inhibits Bcr-Abl kinase (IC50: <1 nM).[3]- Inhibits Src family kinases (IC50 for c-Src: ~250 nM).[4]- Suppresses downstream signaling (PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT3).[5]- Induces apoptosis in CML cells.Imatinib, Dasatinib, Nilotinib, Ponatinib, Asciminib.[6][7][8][9]
Linuron Herbicide / Endocrine DisruptorPhotosystem II Inhibition & Androgen Receptor Antagonism- Inhibits photosynthetic electron transport.[10][11]- Competes for androgen receptor binding (EC50 for hAR: ~20 µM).[12][13]- Inhibits androgen-induced gene expression (EC50: ~10 µM).[12][13]- Reduces androgen-dependent tissue weights in vivo.[12][13]Metobromuron, Aclonifen, Prometryn.[14][15][16]

In-Depth Mechanism of Action and Experimental Validation

This section provides a detailed look at the signaling pathways affected by each compound and the experimental protocols used to validate their mechanisms.

Tilorone: A Dual-Action Antiviral

Tilorone's antiviral properties are attributed to two primary mechanisms: the induction of interferons, which are critical components of the innate immune system, and its lysosomotropic activity, which can interfere with viral entry and replication.

Signaling Pathway

The proposed primary mechanism of Tilorone involves the activation of the RIG-I-like receptor (RLR) signaling pathway. This pathway is crucial for detecting intracellular viral RNA and initiating an antiviral response, which includes the production of type I interferons.[2][17]

Tilorone_Pathway cluster_cell Host Cell Tilorone Tilorone RIG_I RIG-I Tilorone->RIG_I Activates MAVS MAVS RIG_I->MAVS TBK1 TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 nucleus Nucleus p_IRF3->nucleus Translocates IFN_Gene IFN Gene Expression nucleus->IFN_Gene IFN Interferon (IFN) IFN_Gene->IFN Secreted Antiviral_State Antiviral State in Neighboring Cells IFN->Antiviral_State Induces

Tilorone's interferon induction pathway.
Key Experimental Protocols

1. Interferon Induction Assay (in vitro):

  • Objective: To quantify the amount of interferon produced by cells following treatment with Tilorone.

  • Methodology:

    • Cell Culture: Human fibroblast or peripheral blood mononuclear cells are cultured in appropriate media.

    • Treatment: Cells are treated with varying concentrations of Tilorone for a specified period (e.g., 24 hours).

    • Supernatant Collection: The cell culture supernatant is collected.

    • Quantification: The concentration of interferon (e.g., IFN-β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the target interferon.

    • Data Analysis: A standard curve is generated using known concentrations of recombinant interferon to determine the concentration in the treated samples.

2. Lysosomotropic Activity Assay:

  • Objective: To determine if Tilorone accumulates in lysosomes and alters their pH.

  • Methodology:

    • Cell Culture and Staining: Cells (e.g., HepG2) are cultured and stained with a lysosome-specific fluorescent probe (e.g., LysoTracker Red) that accumulates in acidic compartments.

    • Treatment: Cells are then treated with various concentrations of Tilorone.

    • Imaging: The fluorescence intensity within the cells is observed and quantified using fluorescence microscopy or a plate reader.

    • Data Analysis: A decrease in the fluorescent signal from the probe indicates an increase in lysosomal pH, confirming the lysosomotropic effect of Tilorone. The IC50 value, the concentration at which the fluorescent signal is reduced by 50%, is calculated.

Bosutinib: A Targeted Approach to Cancer Therapy

Bosutinib is a potent inhibitor of the Bcr-Abl and Src family tyrosine kinases, which are key drivers in the pathogenesis of Chronic Myeloid Leukemia (CML).

Signaling Pathway

Bosutinib exerts its therapeutic effect by blocking the ATP-binding site of the Bcr-Abl and Src kinases. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting multiple signaling pathways that are crucial for cancer cell proliferation, survival, and migration, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[4][5]

Bosutinib_Pathway cluster_pathways Downstream Signaling Pathways Bosutinib Bosutinib Bcr_Abl Bcr-Abl Bosutinib->Bcr_Abl Inhibits Src Src Family Kinases Bosutinib->Src Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Bcr_Abl->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Bcr_Abl->MAPK_ERK JAK_STAT3 JAK/STAT3 Src->JAK_STAT3 Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation_Survival MAPK_ERK->Proliferation_Survival JAK_STAT3->Proliferation_Survival

Bosutinib's inhibition of key signaling pathways.
Key Experimental Protocols

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the potency of Bosutinib in inhibiting the kinase activity of Bcr-Abl and Src.

  • Methodology:

    • Reaction Setup: Recombinant Bcr-Abl or Src kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • Inhibitor Addition: Varying concentrations of Bosutinib are added to the reaction mixture.

    • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at an optimal temperature.

    • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence resonance energy transfer (FRET), or an ELISA-based method with a phospho-specific antibody.

    • Data Analysis: The percentage of kinase inhibition is calculated for each Bosutinib concentration, and the IC50 value is determined from the dose-response curve.

2. Western Blot Analysis of Downstream Signaling:

  • Objective: To confirm that Bosutinib inhibits the phosphorylation of downstream signaling proteins in cancer cells.

  • Methodology:

    • Cell Culture and Treatment: CML cell lines (e.g., K562) are treated with different concentrations of Bosutinib for a specific duration.

    • Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing phosphatase and protease inhibitors.

    • Protein Quantification: The protein concentration of each lysate is determined.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of downstream proteins (e.g., p-AKT, AKT, p-ERK, ERK).

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to assess the effect of Bosutinib on the signaling pathway.

Linuron: From Herbicide to Endocrine Disruptor

Linuron is primarily used as a herbicide, but its structural similarity to endogenous androgens allows it to act as an antagonist at the androgen receptor (AR), leading to endocrine-disrupting effects.

Dual Mechanisms of Action

1. Inhibition of Photosynthesis: In plants, Linuron blocks the photosynthetic electron transport chain by binding to the D1 protein in photosystem II, thereby inhibiting CO₂ fixation and ATP production, which ultimately leads to plant death.[10][18][11]

2. Androgen Receptor Antagonism: In animals, Linuron competitively binds to the androgen receptor, preventing the binding of natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blocks the normal transcriptional activity of the AR, leading to adverse effects on the development and function of androgen-dependent tissues.[12][13]

Linuron_Mechanisms cluster_plant Plant Cell cluster_animal Animal Cell Linuron Linuron Photosystem_II Photosystem II Linuron->Photosystem_II Inhibits AR Androgen Receptor (AR) Linuron->AR Competitively Inhibits Electron_Transport Electron Transport Chain Photosystem_II->Electron_Transport Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Androgen Androgen (e.g., DHT) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Binds Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression

Linuron's dual mechanisms in plant and animal cells.
Key Experimental Protocols

1. Androgen Receptor Competitive Binding Assay:

  • Objective: To measure the ability of Linuron to compete with a known androgen for binding to the AR.

  • Methodology:

    • Receptor Preparation: A source of AR is prepared, typically from rat prostate cytosol or using a recombinant AR protein.

    • Assay Setup: The AR preparation is incubated with a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of Linuron.

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand (e.g., using hydroxylapatite).

    • Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

    • Data Analysis: The concentration of Linuron that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated.

2. AR-Mediated Transcriptional Activation Assay:

  • Objective: To determine if Linuron can inhibit androgen-induced gene expression.

  • Methodology:

    • Cell Line: A cell line (e.g., MDA-kb2) that is stably transfected with a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter is used.

    • Treatment: The cells are treated with a known androgen (e.g., DHT) to induce reporter gene expression, in the presence of increasing concentrations of Linuron.

    • Lysis and Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

    • Data Analysis: The inhibitory effect of Linuron on DHT-induced reporter activity is quantified, and the IC50 value is determined.

3. Hershberger Assay (in vivo):

  • Objective: To assess the anti-androgenic effects of Linuron on androgen-dependent tissues in a living organism.

  • Methodology:

    • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

    • Treatment: The rats are treated with a constant dose of an androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues, along with varying doses of Linuron, for a set period (typically 10 days).

    • Tissue Collection and Weighing: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) are measured.

    • Data Analysis: A statistically significant reduction in the weight of these tissues in the Linuron-treated groups compared to the group receiving only the androgen indicates anti-androgenic activity.

Conclusion

This guide illustrates that the this compound scaffold is a versatile component in the design of molecules with potent and specific biological activities. By understanding the detailed mechanisms of action of compounds like Tilorone, Bosutinib, and Linuron, and by employing robust experimental protocols for their validation, researchers can continue to leverage this chemical moiety in the development of novel therapeutics and other bioactive agents. The provided experimental frameworks serve as a practical resource for scientists aiming to characterize the mechanism of action of new chemical entities containing the this compound core.

References

Cost-benefit analysis of using 1,1-Dimethylurea in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemistry, the selection of reagents and intermediates is a critical decision governed by a delicate balance of cost, efficacy, safety, and environmental impact. 1,1-Dimethylurea (DMU), a derivative of urea (B33335), presents a compelling case for its use in a variety of industrial processes, from pharmaceutical synthesis to advanced agricultural applications. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives, supported by available data and experimental protocols.

Core Applications and Comparative Analysis

The industrial utility of this compound is most prominent in two key sectors: pharmaceutical and agrochemical synthesis, and as a specialized nitrogen fertilizer. This analysis will focus on these areas to provide a clear comparison with established alternatives.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] It is a precursor for drugs such as phenobarbital (B1680315) and theophylline, and is also used in the production of herbicides and fungicides.[2]

Logical Framework for Reagent Selection

The decision-making process for selecting a reagent like this compound over a more conventional alternative such as urea involves weighing several factors, as illustrated in the diagram below.

cluster_input Decision Inputs cluster_analysis Analysis cluster_output Outcome Cost Reagent Cost CBA Cost-Benefit Analysis Cost->CBA Performance Reaction Yield & Purity Performance->CBA Process Process Conditions (e.g., solubility) Process->CBA Safety Handling & Waste Safety->CBA Selection Optimal Reagent Selection CBA->Selection

Caption: Logical flow for selecting an industrial chemical reagent.

Performance Comparison: Synthesis of Phenobarbital

A classic example is the synthesis of phenobarbital, where a disubstituted malonic ester is condensed with a urea source.[3][4][5] While standard urea is commonly used, this compound can be an alternative.

FeatureThis compoundUrea
Molecular Weight 88.11 g/mol 60.06 g/mol
Solubility Soluble in water and organic solvents[2]Highly soluble in water, less so in organic solvents
Relative Cost (Lab Scale) HigherLower
Potential Yield Potentially higher in certain solvent systems due to better solubilityYields can be variable; one study reports up to 17.45%[5]
Purity of Product Can lead to high-purity products with fewer byproducts[6]May require more extensive purification

Note on Cost: The cost comparison is based on publicly available prices for laboratory-grade chemicals and may not reflect industrial bulk pricing.[7][8][9] Industrial scale production and procurement can significantly alter the economic feasibility.

Experimental Protocol: Comparative Synthesis of Phenobarbital

This protocol outlines a method to compare the efficacy of this compound and urea in the synthesis of phenobarbital.

  • Preparation of Sodium Methoxide: Dissolve a stoichiometric amount of sodium metal in anhydrous methanol (B129727) in two separate reaction vessels under an inert atmosphere.

  • Addition of Urea Source: To one vessel, add a molar equivalent of urea. To the second vessel, add a molar equivalent of this compound. Stir until dissolved.[4]

  • Condensation Reaction: Slowly add an equimolar amount of diethyl ethylphenylmalonate to each reaction mixture.[3][4]

  • Reflux: Heat both mixtures to reflux for a standardized period (e.g., 7-10 hours).

  • Workup: After cooling, acidify both mixtures with a suitable acid (e.g., HCl) to precipitate the crude phenobarbital.

  • Isolation and Purification: Filter the crude product from both reactions, wash with cold water, and dry. Purify the crude product by recrystallization from ethanol.

  • Analysis: Determine the actual yield for both reactions and calculate the percent yield.[10] Analyze the purity of the synthesized phenobarbital using techniques such as Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), and melting point determination.[5]

Slow-Release Nitrogen Fertilizers

This compound can be used in the formulation of slow-release fertilizers, providing a controlled supply of nitrogen to plants.[1] This enhances nitrogen use efficiency (NUE) and reduces environmental losses compared to conventional, highly soluble fertilizers like standard urea.[11]

Performance Comparison of Nitrogen Fertilizers

The primary benefit of slow-release fertilizers is the gradual nutrient release, which is designed to match the nutrient uptake pattern of the crop.

Fertilizer TypeNitrogen Content (%)Release MechanismRelative CostKey BenefitsKey Drawbacks
This compound ~31.8%Biological/Chemical DegradationHighControlled release, low toxicity[1]Higher cost, lower N content than urea
Standard Urea ~46%[12]Rapid DissolutionLow[13][14]High N content, low cost[12]Prone to leaching and volatilization[15]
Sulfur-Coated Urea (SCU) VariableMicrobial oxidation of sulfur coat[16]MediumSlow-release propertiesRelease rate dependent on microbial activity and temperature[16]
Polymer-Coated Urea (PCU) VariableDiffusion through polymer coat[16]HighPredictable release based on coating thickness and temperature[16]Higher cost

Experimental Protocol: Determining Nitrogen Release Rates

The following protocol describes a laboratory incubation method to quantify and compare the nitrogen release rates of different fertilizer formulations.[17][18][19]

cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh equal amounts of each fertilizer B Place each sample in a separate mesh pouch A->B C Bury pouches in soil columns B->C D Maintain constant temperature and moisture C->D E Retrieve pouches at set time intervals (e.g., 1, 2, 4, 8 weeks) D->E F Dry and weigh remaining fertilizer E->F G Analyze remaining fertilizer for N content (e.g., combustion method) F->G H Calculate percentage of nitrogen released over time G->H

Caption: Experimental workflow for testing fertilizer nitrogen release.

Methodology Details:

  • Sample Preparation: Accurately weigh equivalent amounts of nitrogen from this compound, urea, SCU, and PCU. Place each sample into a fine mesh pouch that allows water and microbial contact but retains the fertilizer granules.

  • Incubation: Bury the pouches at a standardized depth in soil-filled incubation columns. Maintain the soil at a constant temperature (e.g., 25°C) and moisture level to simulate field conditions.

  • Sampling: At predetermined intervals (e.g., weekly), destructively sample three replicate columns for each fertilizer type.[16] Carefully retrieve the pouches.

  • Analysis: Gently wash the exterior of the pouches to remove soil. Dry the pouches and their contents. Weigh the remaining fertilizer to determine mass loss. Analyze the nitrogen content of the remaining fertilizer using a suitable method like the combustion method or Total Kjeldahl Nitrogen (TKN).[17][18][20]

  • Calculation: The amount of nitrogen released is determined by subtracting the nitrogen remaining in the pouch from the initial amount of nitrogen. Plot the cumulative nitrogen release as a percentage of the initial amount over time for each fertilizer type.

Cost-Benefit Synthesis

Pharmaceuticals & Agrochemicals:

  • Benefits of this compound: The primary benefits of using this compound in synthesis are its favorable solubility in organic solvents, which can lead to more homogenous reaction conditions, potentially higher yields, and a purer product with fewer side reactions.[2][6] This can reduce downstream purification costs, which are a significant part of the overall cost of API and agrochemical production.[21]

  • Costs of this compound: The main drawback is the higher direct purchase cost compared to bulk commodity chemicals like urea.

Slow-Release Fertilizers:

  • Benefits of this compound: As a slow-release nitrogen source, this compound contributes to improved nitrogen use efficiency.[11] This means more nitrogen is taken up by the crop and less is lost to the environment through leaching or volatilization.[15] This can lead to better crop yields with the same or lower nitrogen application rates and reduces the environmental impact of fertilization.[22]

  • Costs of this compound: The cost per unit of nitrogen is higher than for conventional urea.[12][14] Additionally, its nitrogen content is lower than that of pure urea, meaning more product must be transported and applied to deliver the same amount of nitrogen.

This analysis demonstrates that while this compound may have a higher upfront cost than some of its alternatives, its specific chemical properties and performance characteristics can offer significant benefits in terms of process efficiency, product purity, and environmental sustainability. A thorough evaluation of the specific industrial process and economic context is essential to make an informed decision on its application.

References

Assessing the Patent Landscape for 1,1-Dimethylurea Applications: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the patent landscape and comparative efficacy of key chemical scaffolds is paramount. This guide provides an objective comparison of 1,1-Dimethylurea (B72202) and its derivatives, focusing on their applications in drug discovery and related fields. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to facilitate informed decisions in research and development.

This compound (DMU) is a versatile chemical compound with a significant patent history primarily centered on its synthesis and its role as a crucial intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. While its direct application as a therapeutic agent is limited, its structural motif is a foundational element in a multitude of biologically active molecules. This guide explores the patented applications of DMU and compares its chemical utility and biological relevance to more complex urea (B33335) derivatives that have emerged from drug discovery programs.

Comparative Analysis of Urea Derivatives in Drug Discovery

The urea scaffold is a privileged structure in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets. While this compound represents a simple iteration of this scaffold, research has largely focused on more complex, particularly N,N'-diarylurea, derivatives for therapeutic applications. These compounds have shown significant activity as kinase inhibitors in oncology.

Below is a comparative table summarizing the properties and applications of this compound against representative examples of more complex, biologically active urea derivatives.

FeatureThis compoundN,N'-Diarylureas (e.g., Sorafenib)Phenylurea Derivatives
Chemical Structure Simple, non-aromatic ureaComplex, with two aryl groups attached to the urea nitrogensOne aryl group and other substituents on the urea
Primary Patented Use Chemical intermediate, synthesis reagentActive Pharmaceutical Ingredient (API)API, chemical intermediate
Key Biological Target(s) Not a primary focus of patentsProtein kinases (e.g., RAF, VEGFR, PDGFR)[1][2]Various, including kinases and other enzymes
Therapeutic Area Not directly applicableOncology (e.g., renal cell carcinoma, hepatocellular carcinoma)[2]Oncology, infectious diseases[3]
Representative IC50 Values Data not widely available in public domain for specific drug targetsPotent, often in the nanomolar range against target kinases[2]Varies widely depending on the specific compound and target

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments relevant to the synthesis and evaluation of urea derivatives.

Synthesis of High-Purity this compound

This protocol is adapted from a patented method for producing high-purity this compound, suitable as a starting material for further chemical synthesis.[4]

Materials:

Procedure:

  • Add sodium cyanate and purified water to the three-neck round-bottom flask.

  • Begin stirring and heating the mixture.

  • Add the 40% dimethylamine solution containing small amounts of benzaldehyde and ascorbic acid.

  • Maintain a constant temperature and continue stirring for 2-3 hours.

  • After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution and stir for 25 minutes.

  • Concentrate the solution under reduced pressure.

  • Induce crystallization by cooling.

  • Separate the crystals via centrifugation.

  • Recrystallize the product from water.

  • Dry the final product under vacuum to obtain high-purity this compound crystalline powder.

In Vitro Kinase Inhibition Assay

This biochemical assay is a standard method to determine the potency of a compound against a specific kinase, a common target for urea-based drugs.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compound (urea derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.

  • In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the kinase-specific substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to quantify the amount of ADP produced.

  • Measure the luminescence or fluorescence using a plate reader.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential drug candidates.[4]

Objective: To determine the cytotoxic potential of a novel heterocyclic urea.

Materials:

  • Cancer cell line(s) of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (heterocyclic urea)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium and add the medium containing the test compounds at various concentrations. Include vehicle and positive controls.

  • Incubate the plates for 48 or 72 hours.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Sodium Cyanate + Dimethylamine Solution Reaction Reaction in Three-Neck Flask Reactants->Reaction Heating & Stirring Purification Purification Steps (Concentration, Crystallization, Centrifugation, Recrystallization) Reaction->Purification Post-reaction Workup Product High-Purity This compound Purification->Product Kinase_Inhibition_Assay cluster_assay In Vitro Kinase Inhibition Assay Workflow Compound_Prep Prepare Serial Dilutions of Test Compound Assay_Setup Add Kinase, Buffer & Compound to Plate Compound_Prep->Assay_Setup Reaction_Start Initiate Reaction with Substrate and ATP Assay_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Detection Stop Reaction & Add Detection Reagent Incubation->Detection Data_Analysis Measure Signal & Calculate IC50 Detection->Data_Analysis Signaling_Pathway cluster_pathway Targeted Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor N,N'-Diarylurea Inhibitor Inhibitor->RAF

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for 1,1-Dimethylurea Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1,1-Dimethylurea (1,1-DMU) is critical. This guide provides a comparative overview of analytical methodologies, presenting key performance data to simulate an inter-laboratory comparison. It aims to assist laboratories in selecting and validating appropriate methods for their specific needs.

Comparison of Analytical Methods for this compound

The following tables summarize the quantitative performance of various analytical techniques used for the determination of this compound. This data is compiled from published studies and method validations, offering a snapshot of the expected performance from different analytical approaches.

Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity (R²) Intra-day Precision (RSD) Inter-day Precision (RSD) Reference
SFC-MS/MSEnvironmental Samples0.4–3.0 µg/L1-10 µg/L>0.99Not ReportedNot Reported[4][5]
GC-NPDSoilNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[6]

Note: The performance of the GC-NPD method was not quantitatively detailed in the available documentation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are summaries of the experimental protocols for the methods cited in this guide.

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

This method was developed for the rapid and sensitive quantification of this compound and its isomers in environmental samples.[4][5]

  • Sample Preparation: Soil samples are extracted with an appropriate solvent, followed by centrifugation and filtration of the supernatant before injection.

  • Chromatographic Separation:

    • Stationary Phase: Acquity UPC2 BEH 2-EP column.

    • Mobile Phase: Carbon dioxide with 10% (v/v) methanol (B129727) in an isocratic elution.

    • Flow Rate: 1.30 mL/min.

    • Temperature: 55 °C.

    • Backpressure: 190 bar.

  • Mass Spectrometric Detection:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity.

  • Analysis Time: 1.5 minutes.[4]

Gas Chromatography with Nitrogen Detection (GC-NPD)

This EPA method is designed for the determination of 1,3-Dimethylurea in soil, but the principles can be adapted for this compound.[6]

  • Sample Preparation:

    • Soil samples are extracted with methanol and water by shaking.

    • The extract is concentrated using a rotary evaporator.

    • The residue is redissolved in methanol to a final volume of 1.0 mL for analysis.

  • Chromatographic Separation:

    • Instrument: Varian model 2100 Gas Chromatograph or equivalent.

    • Detector: Coulson Electrolytic Conductivity Detector (Nitrogen mode).

    • Column: Appropriate column for resolving the analyte from matrix interferences.

  • Quantification: The concentration is calculated by comparing the peak height of the sample extract to that of the closest standard or by using a standard curve.[6]

Visualizing Workflows and Concepts

To further clarify the processes involved in this compound analysis and the principles of inter-laboratory comparisons, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Soil/Environmental Sample extraction Solvent Extraction sample->extraction cleanup Centrifugation/Filtration extraction->cleanup chromatography Chromatographic Separation (SFC or GC) cleanup->chromatography detection Mass Spectrometry or Nitrogen Detection chromatography->detection quantification Quantification detection->quantification reporting Result Reporting quantification->reporting

Caption: A generalized experimental workflow for the analysis of this compound.

interlaboratory_comparison cluster_labs Participating Laboratories coordinator ILC Coordinator samples Homogeneous Samples coordinator->samples evaluation Statistical Evaluation (e.g., Z-Scores) coordinator->evaluation lab_a Lab A results Submission of Results lab_a->results lab_b Lab B lab_b->results lab_c Lab C lab_c->results lab_d Lab D lab_d->results samples->lab_a samples->lab_b samples->lab_c samples->lab_d results->coordinator report Final Report & Performance Assessment evaluation->report

Caption: The logical flow of an inter-laboratory comparison (ILC) or proficiency test.

Conclusion

The data presented in this guide highlights the capabilities of modern analytical techniques for the determination of this compound. The SFC-MS/MS method demonstrates high sensitivity and rapid analysis times, making it suitable for high-throughput environmental screening.[4][5] While quantitative performance data for the GC-NPD method was not available, gas chromatography remains a robust and widely accessible technique for the analysis of volatile and semi-volatile compounds.[6]

For laboratories seeking to establish or verify their methods for 1,1-DMU analysis, the information provided herein serves as a valuable benchmark. Participation in formal proficiency testing programs, when available, is strongly encouraged to ensure ongoing quality and to demonstrate competence to clients and regulatory bodies.[1] The principles of ILCs, including the use of standardized samples and statistical evaluation of results, are fundamental to achieving comparability and reliability in analytical measurements.

References

Safety Operating Guide

Proper Disposal of 1,1-Dimethylurea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1,1-Dimethylurea, a compound used in various organic synthesis applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a white to off-white crystalline powder and is considered a hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).

Step 1: Hazardous Waste Determination

The generator of the waste is responsible for determining if it is a hazardous waste. While this compound is not specifically listed as a U-listed or P-listed hazardous waste under RCRA, it must be evaluated for the following characteristics:

  • Ignitability: The substance's ability to catch fire.

  • Corrosivity: The substance's ability to corrode metal.

  • Reactivity: The substance's instability or potential to explode.

  • Toxicity: The substance's potential to leach harmful constituents into the environment.

Consult your institution's Environmental Health and Safety (EHS) department for guidance on performing a hazardous waste determination. They may have specific protocols or require analytical testing.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect waste this compound in a designated, leak-proof, and sealable container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Contaminated Materials: Any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), weighing papers, or spill cleanup materials, should be collected in a separate, clearly labeled container.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced or removed.

Step 3: Labeling of Waste Containers

All waste containers must be properly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 598-94-7

  • An indication of the hazards (e.g., "Irritant")

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name and contact information of the generating laboratory or researcher

Step 4: Storage of Chemical Waste

  • Store waste containers in a designated satellite accumulation area within or near the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.

Step 5: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[1] This is a solid chemical waste and should not be disposed of in drains.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃H₈N₂O
Molecular Weight 88.11 g/mol
CAS Number 598-94-7
Appearance White to off-white crystalline powder
Melting Point 178-183 °C
Solubility in Water Soluble (5%)
Storage Temperature Store below +30°C

Source: ChemicalBook, Sigma-Aldrich[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound Waste waste_determination Perform Hazardous Waste Determination (Consult EHS) start->waste_determination is_hazardous Is the waste hazardous? waste_determination->is_hazardous collect_hazardous Collect in a labeled Hazardous Waste Container is_hazardous->collect_hazardous Yes collect_non_hazardous Collect in a labeled Non-Hazardous Waste Container is_hazardous->collect_non_hazardous No contact_ehs_hazardous Contact EHS for Pickup and Disposal collect_hazardous->contact_ehs_hazardous dispose_non_hazardous Dispose of according to institutional guidelines for non-hazardous solid waste collect_non_hazardous->dispose_non_hazardous end End of Disposal Process contact_ehs_hazardous->end dispose_non_hazardous->end

References

Safeguarding Your Research: Personal Protective Equipment for Handling 1,1-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1,1-Dimethylurea in a laboratory setting, designed for researchers, scientists, and drug development professionals.

This document provides immediate, actionable safety and logistical information for the use of this compound, ensuring the protection of laboratory personnel and compliance with safety standards. Adherence to these protocols is critical for maintaining a safe research environment.

Personal Protective Equipment (PPE) Selection

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.

PPE CategoryMinimum RequirementRecommended Material/StandardConsiderations
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended for incidental contact. Always inspect gloves for integrity before use.For prolonged or direct contact, consult the glove manufacturer's chemical resistance data. As a general rule, thicker gloves provide greater resistance but may reduce dexterity.[1]
Eye and Face Protection Safety glasses with side shieldsChemical safety goggles. A face shield may be required for splash hazards.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin and Body Protection Fully-buttoned laboratory coatA chemically resistant apron or coveralls should be considered for larger quantities or significant splash potential.Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory Protection Not typically required under normal use with adequate ventilation.A NIOSH-approved N95 dust mask or higher should be used if dusts are generated and ventilation is inadequate.Use in a well-ventilated area and avoid the formation of dust and aerosols.[2][4][5]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparation:

  • Ensure the work area is clean and uncluttered.

  • Locate the nearest safety shower and eyewash station.

  • Verify that the chemical fume hood is functioning correctly if required.

  • Review the Safety Data Sheet (SDS) for this compound.[2][3]

  • Don the appropriate PPE as outlined in the table above.

2. Handling this compound:

  • Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[4]

  • Avoid direct contact with skin and eyes.[2][4][6]

  • When weighing the solid, do so carefully to minimize dust generation.

  • Keep the container tightly closed when not in use.[2]

  • Do not eat, drink, or smoke in the handling area.[4]

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

  • Properly remove and dispose of contaminated gloves.[2][5]

  • Clean the work area and any equipment used.

  • Store this compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan: Safe Waste Management

1. Waste Collection:

  • All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, should be considered chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[7]

  • Do not mix this compound waste with other incompatible waste streams.

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".

  • Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.

3. Disposal Procedure:

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) department.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Do not dispose of this compound down the drain or in the regular trash.[8]

In Case of a Spill:

  • For minor spills, alert personnel in the immediate area.

  • Wearing appropriate PPE, sweep up the solid material, taking care not to generate dust, and place it in a sealed container for disposal.[3][6]

  • For major spills, evacuate the area and contact your institution's EHS department immediately.

Visualizing PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess the Task: - Scale of work - Potential for dust/aerosol generation - Potential for splashes start->assess_task eye_protection Eye Protection assess_task->eye_protection hand_protection Hand Protection assess_task->hand_protection body_protection Body Protection assess_task->body_protection respiratory_protection Respiratory Protection assess_task->respiratory_protection splash_risk Splash Risk? eye_protection->splash_risk safety_glasses Wear Safety Glasses with Side Shields splash_risk->safety_glasses Low goggles_shield Wear Chemical Goggles (and Face Shield for large splashes) splash_risk->goggles_shield High end Proceed with Task Safely safety_glasses->end goggles_shield->end glove_selection Select Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) hand_protection->glove_selection inspect_gloves Inspect Gloves Before Use glove_selection->inspect_gloves inspect_gloves->end lab_coat Wear a Lab Coat body_protection->lab_coat lab_coat->end dust_risk Risk of Inhaling Dust? respiratory_protection->dust_risk no_respirator Work in Well-Ventilated Area (No Respirator Needed) dust_risk->no_respirator No use_respirator Use NIOSH-Approved Respirator (e.g., N95) dust_risk->use_respirator Yes no_respirator->end use_respirator->end

PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.